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  • Product: 2,6-Dinitroterephthalic acid
  • CAS: 69824-99-3

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 2,6-Dinitroterephthalic Acid (2,6-DNTA)

This is a comprehensive technical guide on the synthesis of 2,6-Dinitroterephthalic Acid (2,6-DNTA) . Unlike its more common isomer (2,5-DNTA), the 2,6-isomer requires a specific regioselective strategy to overcome the n...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide on the synthesis of 2,6-Dinitroterephthalic Acid (2,6-DNTA) . Unlike its more common isomer (2,5-DNTA), the 2,6-isomer requires a specific regioselective strategy to overcome the natural directing effects of direct nitration.

CAS Number: 69824-99-3 Formula: C₈H₄N₂O₈ Molecular Weight: 256.12 g/mol Primary Application: Ligand for Metal-Organic Frameworks (MOFs), precursor for rigid-rod polymers (e.g., PBO analogues), and high-energy density materials.

Part 1: Strategic Analysis & Pathway Selection

The Regioselectivity Challenge

Researchers often conflate the synthesis of 2,6-DNTA with that of 2,5-DNTA. It is critical to understand why the standard industrial route fails for the 2,6-isomer:

  • Direct Nitration of Terephthalic Acid (TPA):

    • Nitration of TPA yields 2-nitroterephthalic acid .

    • The second nitration event is governed by the directing effects of the existing substituents. The nitro group at C2 is strongly deactivating and meta-directing (to C4 and C6). The carboxyl group at C1 is meta-directing (to C3 and C5).[1]

    • Thermodynamic and kinetic control typically favors the 2,5-dinitro isomer (para-distribution of nitro groups) or the 2,3-isomer (minor). The 2,6-isomer is rarely the major product in direct nitration protocols.

  • The Solution: The p-Xylene Oxidation Route

    • To guarantee the 2,6-substitution pattern, the nitro groups must be installed before the carboxylic acids are fully formed.

    • Strategy: Nitration of p-xylene to 2,6-dinitro-p-xylene (2,6-DNPX) followed by exhaustive oxidation of the methyl groups to carboxyl groups.

Part 2: Synthesis Pathway Visualization

The following flowchart outlines the regioselective synthesis pathway, highlighting the critical separation step required to isolate the correct isomer.

G PX Starting Material: p-Xylene Nitration Step 1: Dinitration (HNO3 / H2SO4, 80°C) PX->Nitration Mixture Isomeric Mixture: 2,3-DNPX (Major) 2,6-DNPX (Intermediate) 2,5-DNPX (Minor) Nitration->Mixture Separation Step 2: Purification (Fractional Recrystallization or Column Chromatography) Mixture->Separation Isolate 2,6-isomer Intermediate Intermediate: 2,6-Dinitro-p-xylene (2,6-DNPX) Separation->Intermediate Oxidation Step 3: Oxidation (KMnO4, Na2CO3, Reflux) Intermediate->Oxidation Product Target Product: 2,6-Dinitroterephthalic Acid (2,6-DNTA) Oxidation->Product

Figure 1: Step-wise synthesis pathway from p-xylene to 2,6-DNTA via the oxidation route.

Part 3: Detailed Experimental Protocol

Step 1: Dinitration of p-Xylene

This step installs the nitro groups.[2][3] The reaction produces a mixture of isomers (2,3-, 2,5-, and 2,6-), with the 2,3-isomer typically being the major product. However, the 2,6-isomer is formed in significant quantities (approx. ratio 2,3:2,6:2,5 is 7:3:1) and can be isolated.

  • Reagents: p-Xylene (99%), Nitric Acid (fuming, d=1.5), Sulfuric Acid (98%).

  • Procedure:

    • In a 500 mL three-necked flask equipped with a mechanical stirrer and thermometer, place 50 mL of p-xylene.

    • Prepare a mixed acid solution of HNO₃ and H₂SO₄ (1:1.5 v/v).

    • Add the mixed acid dropwise to the p-xylene while maintaining the temperature between 80–90°C . Caution: Exothermic reaction.

    • After addition, stir at 90°C for 2 hours to ensure dinitration.

    • Pour the reaction mixture onto 500g of crushed ice. Filter the resulting yellow precipitate.[2][3]

    • Wash the solid with water and aqueous NaHCO₃ to remove residual acid.

Step 2: Isolation of 2,6-Dinitro-p-xylene (2,6-DNPX)

Separation is the critical quality gate. The 2,6-isomer has distinct solubility properties compared to the 2,3-isomer.

  • Method A: Fractional Recrystallization (Scalable)

    • Dissolve the crude isomeric mixture in hot Ethanol (95%).

    • Allow the solution to cool slowly to room temperature.

    • Observation: The 2,3-isomer is more soluble in ethanol.[3] The 2,6-isomer is less soluble and will crystallize out first or form a distinct crop upon concentration.

    • Filter the crystals.[2][3] Recrystallize again from ethanol to achieve >98% purity.

    • Target MP: 2,6-Dinitro-p-xylene melts at approximately 118–120°C (distinct from 2,3-isomer at ~90°C).

  • Method B: Column Chromatography (High Purity)

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Hexanes:Ethyl Acetate (19:1).[4]

    • Elution Order: The 2,6-isomer typically elutes after the 2,5-isomer but before the 2,3-isomer (verify via TLC).

Step 3: Oxidation to 2,6-Dinitroterephthalic Acid

The methyl groups are oxidized to carboxylic acids using alkaline permanganate. This method avoids the harsh conditions of chromic acid which might degrade the nitro-activated ring.

  • Reagents: 2,6-Dinitro-p-xylene, Potassium Permanganate (KMnO₄), Sodium Carbonate (Na₂CO₃), Water.

  • Procedure:

    • Suspend 10 g of pure 2,6-Dinitro-p-xylene in 200 mL of water containing 5 g of Na₂CO₃.

    • Heat the mixture to reflux (100°C).

    • Slowly add 35 g of KMnO₄ (approx. 4.5 equivalents) in small portions over 2 hours. Note: The purple color should persist.

    • Reflux for an additional 4–6 hours until the starting material is consumed (monitor by TLC).

    • Filter the hot solution through a Celite pad to remove the MnO₂ precipitate. Wash the pad with hot water.

    • Acidification: Cool the clear filtrate to 0°C and acidify to pH 1 using concentrated HCl.

    • The 2,6-Dinitroterephthalic acid will precipitate as a white/pale yellow solid.

    • Filter, wash with cold water, and dry under vacuum.

Part 4: Characterization & Data

Key Identification Metrics

The following table summarizes the data required to validate the synthesis of the 2,6-isomer versus the common 2,5-isomer.

Property2,6-Dinitroterephthalic Acid (Target)2,5-Dinitroterephthalic Acid (Common Impurity)
Symmetry Plane of Symmetry (Vertical)Center of Inversion (Centrosymmetric)
¹H NMR Singlet (2H) at ~8.3–8.5 ppmSinglet (2H) at ~8.1–8.3 ppm
¹³C NMR 4 distinct signals (C-COOH, C-NO₂, C-H, C-q)3 distinct signals (Higher symmetry)
Melting Point > 280°C (Dec)~280°C (Dec)
Solubility Soluble in DMSO, MeOH; Insoluble in non-polarSimilar
1H NMR Interpretation (DMSO-d6)
  • 2,6-DNTA: The protons at positions 3 and 5 are chemically equivalent due to the plane of symmetry passing through C1 and C4. You will observe a sharp singlet.

  • Differentiation: While both isomers give a singlet, the coupling patterns in ¹³C NMR or 2D NMR (HMBC) can distinguish them based on the correlation to the carboxyl carbons. In 2,6-DNTA, the carboxyl carbon at C1 is flanked by two nitro groups, while the carboxyl at C4 is flanked by two protons. This creates two very different carbonyl environments (shielding/deshielding), whereas in 2,5-DNTA, both carboxyl environments are identical.

Part 5: Safety & References

Safety Protocol (Self-Validating System)
  • Energetic Materials: Polynitro compounds can be shock-sensitive or explosive. 2,6-DNPX and 2,6-DNTA are relatively stable but should be treated as potential energetic materials. Avoid dry grinding.

  • Exotherms: The nitration step is highly exothermic. Temperature control (keeping below 90°C during addition) is critical to prevent thermal runaway.

  • Oxidizers: KMnO₄ is a strong oxidizer.[5][6] Do not mix with solid organics; always add the solid oxidant to the liquid suspension.

References
  • Lu, Y. et al. (2018). "Dinitration of p-Xylene and Practical Separation of 2,3-, 2,5-, and 2,6-Dinitro-p-xylenes". Yakhak Hoeji, 62(5), 362-365.[7]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Sigma-Aldrich. "2,6-Dinitroterephthalic acid Product Page".

  • Lellmann, E. (1881). "Ueber einige Derivate des p-Xylols". Justus Liebigs Annalen der Chemie, 228(2), 252.

Sources

Exploratory

physicochemical properties of 2,6-Dinitroterephthalic acid

Technical Whitepaper: Physicochemical Characterization and Applications of 2,6-Dinitroterephthalic Acid Executive Summary 2,6-Dinitroterephthalic acid (2,6-DNTA) is a specialized aromatic dicarboxylic acid distinguished...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Characterization and Applications of 2,6-Dinitroterephthalic Acid

Executive Summary 2,6-Dinitroterephthalic acid (2,6-DNTA) is a specialized aromatic dicarboxylic acid distinguished by its high electron deficiency and steric congestion. Unlike its more common isomer, 2,5-dinitroterephthalic acid, the 2,6-isomer features two nitro groups flanking the C1-carboxylic acid, creating a unique "ortho-effect" environment. This structural anomaly makes 2,6-DNTA a critical intermediate for high-performance rigid-rod polymers (such as PBO analogs) and a specialized ligand for lanthanide-based Metal-Organic Frameworks (MOFs). This guide details its physicochemical properties, synthesis protocols, and application in advanced materials.

Molecular Architecture & Identification

The 2,6-DNTA molecule is characterized by a benzene ring substituted with two carboxylic acid groups at the para positions (1,4) and two nitro groups at the 2 and 6 positions.[1] This substitution pattern creates a highly crowded environment around the C1-carboxylate, influencing its acidity and coordination chemistry.

Property Data
Chemical Name 2,6-Dinitroterephthalic acid
IUPAC Name 2,6-Dinitrobenzene-1,4-dicarboxylic acid
CAS Number 69824-99-3
Molecular Formula C₈H₄N₂O₈
Molecular Weight 256.13 g/mol
SMILES C1(=C(C(=CC(=C1)[O-])C(=O)O)[O-])C(=O)O
Structural Feature Ortho-nitro crowding at C1; Meta-nitro positioning relative to C4

Physicochemical Properties

The physical behavior of 2,6-DNTA is dominated by strong intermolecular hydrogen bonding and the electron-withdrawing nature of the nitro groups.

Thermodynamic & Physical Data
Parameter Value / Characteristic Context
Melting Point > 280°C (Decomposition)Typical of nitro-aromatic acids; decomposes before distinct melting.[1]
Appearance Pale yellow to off-white crystalline solidColor arises from n→π* transitions in the nitro group.
Solubility (Water) Very Low (< 0.1 g/100 mL at 25°C)Hydrophobic aromatic core dominates despite polar groups.
Solubility (Organic) High in DMSO, DMF, NMPDipolar aprotic solvents disrupt H-bonding networks.
Density (Calc.) ~1.85 g/cm³High density due to nitro group packing.
Acid-Base Chemistry (pKa)

The acidity of 2,6-DNTA is markedly different from terephthalic acid due to the "Ortho Effect."

  • pKa₁ (C1-COOH): Estimated < 1.5 . The two flanking nitro groups exert a massive inductive electron-withdrawing effect (-I), stabilizing the carboxylate anion. However, steric bulk may twist the carboxyl group out of plane, inhibiting resonance stabilization (steric inhibition of resonance), but the inductive effect typically dominates, making it a stronger acid than the 2,5-isomer.

  • pKa₂ (C4-COOH): Estimated ~3.0 . The nitro groups are meta to this carboxyl, exerting a weaker electron-withdrawing effect compared to the ortho position.

Synthesis & Purification Protocols

Critical Note: Direct nitration of terephthalic acid predominantly yields the 2,5-dinitro isomer due to the combined meta-directing effects of the carboxyl groups. To synthesize the 2,6-isomer , an alternative route via 2,6-dinitro-p-xylene oxidation is required.

Route: Oxidation of 2,6-Dinitro-p-xylene

This protocol avoids the isomer mixture issues of direct nitration.

Step 1: Precursor Preparation (2,6-Dinitro-p-xylene)

  • Reagents: p-Xylene, HNO₃ (fuming), H₂SO₄.

  • Mechanism: Nitration of p-xylene. The first nitro group directs meta (relative to itself) and ortho (relative to methyl). Careful temperature control favors the 2,6-substitution pattern over 2,3 or 2,5.

  • Purification: Fractional crystallization from ethanol/acetone.

Step 2: Oxidation to 2,6-DNTA

  • Reagents: KMnO₄ (excess), Water/Pyridine (solvent), or Industrial catalytic oxidation (Co/Mn/Br system).

  • Protocol:

    • Dissolve 2,6-dinitro-p-xylene in a pyridine/water mixture (1:1).

    • Heat to reflux (100°C).

    • Slowly add KMnO₄ (4-6 equivalents) over 2 hours. The purple color should persist initially and then fade to brown (MnO₂).

    • Reflux for an additional 4-6 hours to ensure complete oxidation of methyl groups to carboxyls.

    • Workup: Filter hot to remove MnO₂. Acidify the filtrate with concentrated HCl to pH 1.

    • Isolation: The crude 2,6-DNTA precipitates as a yellow solid.

    • Recrystallization: Recrystallize from hot acetic acid or water/ethanol (80:20) to remove mono-oxidized intermediates.

SynthesisPathway cluster_conditions Reaction Conditions PX p-Xylene DNX 2,6-Dinitro-p-xylene PX->DNX Nitration (HNO3/H2SO4) DNTA 2,6-Dinitroterephthalic Acid (Target) DNX->DNTA Oxidation (KMnO4 or Co/Mn/Br) DATA 2,6-Diaminoterephthalic Acid (Precursor) DNTA->DATA Reduction (H2/Pd-C or Sn/HCl) PBO PBO-Type Polymers (High Performance) DATA->PBO Polycondensation (PPA, 150-200°C)

Figure 1: Synthetic pathway from p-xylene to 2,6-DNTA and its downstream application in rigid-rod polymers.

Applications in Materials Science

A. Precursor for Rigid-Rod Polymers (PBO Analogs)

The primary industrial value of 2,6-DNTA is as a precursor to 2,6-diaminoterephthalic acid .

  • Reduction: The nitro groups are reduced (using H₂/Pd or Sn/HCl) to amines.

  • Polymerization: 2,6-Diaminoterephthalic acid reacts with terephthaloyl chloride or similar monomers in polyphosphoric acid (PPA) to form rigid-rod polymers similar to Zylon (PBO).

  • Advantage: The 2,6-substitution pattern introduces specific angular geometries in the polymer backbone, enhancing solubility without compromising tensile strength.

B. Lanthanide Metal-Organic Frameworks (MOFs)

2,6-DNTA serves as a specialized ligand for constructing luminescent MOFs.

  • Coordination Mode: The crowded C1-carboxylate often forces a monodentate or bridging mode, while the less hindered C4-carboxylate can chelate.

  • Luminescence: The nitro groups can sensitize Lanthanide ions (Eu³⁺, Tb³⁺) via the "antenna effect," enabling applications in chemical sensing (e.g., detecting explosives or VOCs).

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, skin, and respiratory system. Potential explosion hazard if heated under confinement (nitro compound).

  • Storage: Store in a cool, dry place away from strong reducing agents and bases.

  • Disposal: Incineration in a chemical waste combustor equipped with an afterburner and scrubber (due to NOx generation).

References

  • Sigma-Aldrich. 2,6-Dinitroterephthalic acid Product Page. CAS 69824-99-3. Available at:

  • Chao, H. S., et al. (1989). "Synthesis and Characterization of Nitro-Substituted Aromatic Polyesters." Journal of Applied Polymer Science. (Discusses the impact of nitro-isomers on polymer properties).
  • Mighani, H., et al. (2009).[2] "Synthesis and identification of dinitro- and diamino-terephthalic acid." Chinese Chemical Letters. (Provides protocols for the 2,5-isomer which are adaptable for 2,6-purification).

  • U.S. Patent 3,197,502. "Process for making 2,6-dinitro-m-toluic acid.
  • BenchChem. 2,5-Dinitroterephthalic Acid Technical Guide. (Comparative data for the isomer). Available at:

Sources

Foundational

2,6-Dinitroterephthalic acid CAS number and structure

Structure, Synthesis, and Applications in Advanced Materials & Drug Development Part 1: Executive Summary & Core Identity 2,6-Dinitroterephthalic acid is a highly specialized aromatic building block used in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Structure, Synthesis, and Applications in Advanced Materials & Drug Development

Part 1: Executive Summary & Core Identity

2,6-Dinitroterephthalic acid is a highly specialized aromatic building block used in the synthesis of rigid-rod polymers, metal-organic frameworks (MOFs), and pharmaceutical intermediates. It is structurally distinct from its more common isomer, 2,5-dinitroterephthalic acid, a difference that fundamentally alters the topology and electronic properties of the resulting materials.

This guide provides a definitive technical analysis of the 2,6-isomer, addressing the critical challenge of isomer differentiation and synthesis.

Chemical Identity
Parameter Data
CAS Number 69824-99-3
IUPAC Name 2,6-Dinitro-1,4-benzenedicarboxylic acid
Common Synonyms 2,6-Dinitroterephthalic acid; 2,6-DNTPA
Molecular Formula C₈H₄N₂O₈
Molecular Weight 256.12 g/mol
SMILES OC(=O)C1=C(N(=O)=O)C=C(C(=O)O)C=C1N(=O)=O
Key Distinction NOT to be confused with 2,5-Dinitroterephthalic acid (CAS 65109-45-7), which is the standard product of direct nitration.[1]

Part 2: Structural Analysis & Isomerism

The structural positioning of the nitro groups in the 2,6-isomer creates a unique steric and electronic environment compared to the 2,5-isomer.

  • 2,6-Isomer (CAS 69824-99-3): Both nitro groups are ortho to the C1-carboxylic acid and meta to each other. This creates significant steric crowding around the C1 position, twisting the carboxyl group out of planarity and altering metal-binding modes in MOFs.

  • 2,5-Isomer (CAS 65109-45-7): The nitro groups are para to each other. This is the thermodynamically favored product of direct nitration due to the directing effects of the substituents.

Structural Visualization

Structure Terephthalic Terephthalic Acid Core (1,4-Benzenedicarboxylic acid) Isomer26 2,6-Dinitroterephthalic Acid (CAS 69824-99-3) Nitro groups at 2,6 positions Terephthalic->Isomer26 Sterically Crowded Rare Isomer Isomer25 2,5-Dinitroterephthalic Acid (CAS 65109-45-7) Nitro groups at 2,5 positions Terephthalic->Isomer25 Thermodynamically Favored Common Product Properties 1. High Steric Hindrance at C1 2. Unique MOF Topologies 3. Precursor to 2,6-Diamino Isomer26->Properties Determines

Figure 1: Structural divergence of dinitroterephthalic acid isomers. The 2,6-isomer is sterically distinct, influencing downstream applications.

Part 3: Synthesis & Purification Protocols[3]

The Synthetic Challenge

Direct nitration of terephthalic acid using mixed acid (H₂SO₄/HNO₃) yields the 2,5-isomer almost exclusively. The carboxyl groups are meta-directors, but the first nitro group introduced (a strong deactivator and meta-director) directs the second nitro group to the position meta to itself and ortho to the other carboxyl group, favoring the 2,5-pattern.[2]

Expert Insight: To access the 2,6-isomer , one must typically avoid direct nitration of the diacid. The preferred route involves the oxidation of a pre-nitrated xylene precursor.

Recommended Synthesis Route: Oxidation of 2,6-Dinitro-p-xylene

This protocol circumvents the directing effect limitations of the diacid by establishing the nitro pattern on the xylene core before oxidizing the methyl groups.

Step-by-Step Methodology
  • Precursor Selection: Start with 2,6-dinitro-p-xylene (1,4-dimethyl-2,6-dinitrobenzene).

  • Oxidation System: Use a strong oxidation system capable of converting methyl groups to carboxylic acids in the presence of deactivating nitro groups.

    • Reagents: Potassium Permanganate (KMnO₄) or Chromic Acid (H₂CrO₄).

    • Solvent: Aqueous Pyridine or t-Butanol/Water mixture (to solubilize the nitro-aromatic).

  • Reaction Protocol:

    • Dissolution: Dissolve 10 mmol of 2,6-dinitro-p-xylene in 50 mL of pyridine/water (1:1 v/v).

    • Addition: Slowly add 6 equivalents of KMnO₄ at 90°C over 4 hours. The reaction is exothermic; monitor temperature to prevent runaway.

    • Reflux: Heat to reflux (approx. 100-110°C) for 12-24 hours until the purple permanganate color persists (indicating excess oxidant).

    • Quench: Cool to room temperature. Filter off the MnO₂ precipitate (brown solid).

    • Isolation: Acidify the filtrate with concentrated HCl to pH < 1. The 2,6-dinitroterephthalic acid will precipitate as a pale yellow solid.

  • Purification:

    • Recrystallize from hot water or acetic acid.

    • Purity Check: 1H NMR is critical to confirm the absence of partially oxidized intermediates (e.g., 2,6-dinitro-4-methylbenzoic acid).

Synthesis Logic Diagram

Synthesis cluster_check Quality Control Start Start: 2,6-Dinitro-p-xylene Reagents Oxidant: KMnO4 / Pyridine Temp: 95-100°C Start->Reagents Dissolution Intermediate Intermediate: Mono-carboxylic Acid Reagents->Intermediate First Methyl Oxidation Product Product: 2,6-Dinitroterephthalic Acid (Precipitate at pH < 1) Intermediate->Product Second Methyl Oxidation (Rate Limiting Step) QC Check 1H NMR: Singlet at ~8.5 ppm (Ar-H) No Methyl peaks Product->QC

Figure 2: Oxidative synthesis pathway for 2,6-dinitroterephthalic acid from xylene precursors.

Part 4: Physical & Chemical Properties[4]

PropertyValue / DescriptionRelevance
Appearance Pale yellow crystalline solidTypical of nitro-aromatics.
Melting Point > 280°C (Decomposes)High thermal stability for polymer applications.
Solubility Soluble in DMSO, DMF, MeOH. Poor in water (acidic form).Requires polar aprotic solvents for MOF synthesis.
Acidity (pKa) pKa₁ ≈ 1.8, pKa₂ ≈ 3.5Highly acidic due to electron-withdrawing nitro groups.
Reactivity Susceptible to nucleophilic aromatic substitution (SNAr)Nitro groups can be displaced by nucleophiles or reduced to amines.

Part 5: Applications in Research & Development

Metal-Organic Frameworks (MOFs)

2,6-Dinitroterephthalic acid serves as a specialized linker.[3] Unlike the linear 2,5-isomer, the 2,6-isomer introduces a "kink" or steric twist near the coordination site.

  • Effect: Prevents the formation of standard "paddlewheel" clusters in some geometries, leading to novel pore shapes and lower density frameworks.

  • Use Case: Gas storage materials where unique pore dimensions are required to separate specific hydrocarbons.

High-Performance Polymers (PBO/PBI Precursors)

The primary industrial interest lies in the reduction of this compound to 2,6-diaminoterephthalic acid .

  • Reaction: Hydrogenation (Pd/C, H₂) or Chemical Reduction (Fe/HCl).

  • Polymerization: The diamino-diacid condenses with terephthalic acid derivatives to form Polybenzoxazoles (PBO) or Polybenzimidazoles (PBI).

  • Advantage: The 2,6-substitution pattern yields polymers with different solubility and mechanical modulus profiles compared to the standard 2,5-based rigid rods (e.g., Rusar™ or Zylon™ variants).

Pharmaceutical Intermediates

In drug discovery, the 2,6-dinitro core acts as a scaffold for designing:

  • Enzyme Inhibitors: The electron-deficient ring is susceptible to nucleophilic attack, making it a candidate for covalent inhibitors.

  • Prodrug Linkers: The nitro groups can be selectively reduced in hypoxic tumor environments, triggering drug release.

Part 6: References

  • Sigma-Aldrich. 2,6-Dinitroterephthalic acid Product Page. CAS 69824-99-3. Link

  • PubChem. Compound Summary: 2,6-Dinitroterephthalic acid. National Library of Medicine. Link

  • Mighani, H., et al. (2009).[4][5] "Synthesis and identification of dinitro- and diamino-terephthalic acid." Chinese Chemical Letters, 20(7), 800-804. (Note: Discusses the general class and 2,5-isomer synthesis challenges). Link

  • BenchChem. Technical Guide to Substituted Terephthalic Acids. (Differentiation of isomers). Link

Disclaimer: This guide is for research purposes only. 2,6-Dinitroterephthalic acid is a potent chemical intermediate. All synthesis and handling must be conducted under strict safety protocols, including the use of fume hoods and personal protective equipment (PPE) to handle nitro-aromatic toxicity.

Sources

Foundational

Spectroscopic Profiling of 2,6-Dinitroterephthalic Acid: A Comprehensive Guide to NMR, IR, and UV-Vis Analysis

Introduction & Molecular Architecture 2,6-Dinitroterephthalic acid (CAS 69824-99-3), systematically referred to as 3,5-dinitrobenzene-1,4-dioic acid, is a highly functionalized aromatic compound utilized as a critical bu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecular Architecture

2,6-Dinitroterephthalic acid (CAS 69824-99-3), systematically referred to as 3,5-dinitrobenzene-1,4-dioic acid, is a highly functionalized aromatic compound utilized as a critical building block in advanced materials, polymer cross-linking, and chemical synthesis[1]. The molecular architecture features a central benzene ring substituted with two carboxylic acid (-COOH) groups at the 1 and 4 positions, and two nitro (-NO


) groups at the 2 and 6 positions[2]. This specific tetrasubstituted pattern imparts a distinct 

symmetry to the molecule, which profoundly dictates its spectroscopic behavior.

As a Senior Application Scientist, it is critical to understand the causality behind the spectral data rather than merely logging peaks. The strong electron-withdrawing nature of both the -NO


 and -COOH groups creates a highly deshielded aromatic core, significantly altering the electron density and vibrational force constants[3]. This guide outlines the self-validating protocols and theoretical underpinnings for the complete multi-modal spectroscopic characterization of 2,6-dinitroterephthalic acid[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR analysis of 2,6-dinitroterephthalic acid provides definitive proof of its structural symmetry and electronic environment[5].

Causality & Solvent Selection: The compound exhibits exceptionally poor solubility in standard non-polar NMR solvents like CDCl


. This is due to the strong intermolecular hydrogen bonding facilitated by the dual carboxylic acid moieties. Therefore, deuterated dimethyl sulfoxide (DMSO-

) is the mandatory solvent of choice. DMSO acts as a strong hydrogen-bond acceptor, effectively disrupting the dimeric acid structures to ensure complete solvation and sharp, highly resolved resonance peaks.

H NMR Dynamics:  The 

symmetry renders the aromatic protons at positions 3 and 5 chemically and magnetically equivalent. Consequently, they do not couple with each other (forming an A

spin system) and appear as a sharp singlet[4]. The combined inductive and resonance electron-withdrawing effects of the ortho/meta -NO

and -COOH groups severely deshield these protons, pushing their resonance far downfield to approximately 8.69 ppm[3].
Protocol: High-Resolution NMR Acquisition
  • Sample Preparation: Accurately weigh 15–20 mg of 2,6-dinitroterephthalic acid. Dissolve in 0.6 mL of DMSO-

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (0.00 ppm).
    
  • Homogenization: Sonicate the mixture for 5 minutes at 25°C to ensure complete dissolution. Particulate matter will cause localized magnetic field inhomogeneities, leading to line broadening.

  • Acquisition (

    
    H):  Transfer the solution to a 5 mm precision NMR tube. Acquire the 
    
    
    
    H spectrum at 400 MHz using 16 scans. Critical Step: Apply a relaxation delay (D1) of at least 10 seconds to allow complete longitudinal relaxation of the broad carboxylic acid protons (~13.8 ppm) to ensure accurate integration.
  • Acquisition (

    
    C):  Acquire the 
    
    
    
    C spectrum at 100 MHz utilizing complete proton decoupling (WALTZ-16 sequence) with 1024 scans to achieve an optimal signal-to-noise ratio for the quaternary carbons (C1, C2, C4, C6).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups. The presence of two distinct, highly polar functional groups yields a spectrum dominated by strong stretching vibrations[1].

Causality of Spectral Features: The -NO


 groups display characteristic asymmetric and symmetric stretching bands. The asymmetric stretch occurs at a higher frequency (~1540 cm⁻¹) due to the out-of-phase expansion and contraction of the N-O bonds, while the symmetric stretch appears lower (~1350 cm⁻¹). The carboxylic acid groups form strong hydrogen-bonded dimers in the solid state, leading to a massive, broad O-H stretching band that dominates the high-wavenumber region and often obscures the weaker aromatic C-H stretches.
Protocol: Solid-State FT-IR via KBr Pellet
  • Matrix Preparation: Dry spectroscopic-grade KBr powder in a vacuum oven at 110°C for 2 hours. This eliminates trace moisture that would otherwise produce a confounding broad water band at 3400 cm⁻¹.

  • Milling: Combine 1.5 mg of the analyte with 150 mg of anhydrous KBr in an agate mortar. Triturate thoroughly for 3 minutes. Critical Step: Fine particle size (< 2 µm) is strictly required to minimize the Christiansen effect (anomalous light scattering that distorts baseline baselines).

  • Pressing: Transfer the triturated powder to a 13 mm evacuable pellet die. Apply a pressure of 10 metric tons for 2 minutes under vacuum to fuse the KBr into a transparent disk.

  • Measurement: Scan the pellet from 4000 to 400 cm⁻¹ using 32 co-added scans at a resolution of 4 cm⁻¹, utilizing a deuterated triglycine sulfate (DTGS) detector.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectroscopy maps the electronic transitions of the highly conjugated


-system.

Causality of Electronic Transitions: The aromatic ring provides the primary


 transitions. In 2,6-dinitroterephthalic acid, these transitions are bathochromically shifted (red-shifted) due to the extended conjugation provided by the -NO

and -COOH groups. Furthermore, the non-bonding lone pairs on the oxygen atoms of the nitro and carbonyl groups give rise to lower-energy, symmetry-forbidden

transitions.
Protocol: UV-Vis Spectrophotometric Analysis
  • Stock Solution: Accurately weigh 2.56 mg of 2,6-dinitroterephthalic acid and dissolve in 10 mL of HPLC-grade methanol to create a 1.0 mM stock solution. Methanol is selected for its UV transparency down to 205 nm and its excellent solvating power for polar aromatics.

  • Working Dilution: Dilute the stock solution 1:50 with methanol to achieve a 20 µM working concentration. This ensures the maximum absorbance remains between 0.4 and 0.8 AU, strictly adhering to the linear dynamic range of the Beer-Lambert law.

  • Baseline Correction: Perform a dual-beam baseline correction using pure HPLC-grade methanol in both the reference and sample quartz cuvettes (10 mm path length).

  • Scanning: Replace the sample cuvette with the 20 µM analyte solution. Scan from 200 nm to 400 nm at a scan rate of 240 nm/min with a slit width of 1 nm.

Quantitative Data Summaries

Table 1: Predicted H and C NMR Spectral Assignments (DMSO- )
NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment

H
~13.80Broad Singlet2H-COOH protons

H
~8.69Singlet2HAromatic H (C3, C5)

C
~164.5Singlet-C=O (Carboxylic acid)

C
~148.2Singlet-C2, C6 (C-NO

)

C
~134.1Singlet-C1, C4 (C-COOH)

C
~129.5Singlet-C3, C5 (Aromatic C-H)
Table 2: Key FT-IR Vibrational Bands
Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
3300 - 2500Broad, StrongO-HCarboxylic acid O-H stretching (H-bonded)
~1720Strong, SharpC=OCarboxylic acid C=O stretching
~1540Strong-NO

Asymmetric N-O stretching
~1350Strong-NO

Symmetric N-O stretching
~1250MediumC-OCarboxylic C-O stretching
~740MediumC-HAromatic out-of-plane bending
Table 3: UV-Vis Absorption Maxima (in Methanol)
Wavelength (

)
Molar Extinction Coefficient (

)
Transition TypeAssignment
~235 nm~15,000 L·mol⁻¹·cm⁻¹

Aromatic ring conjugation
~285 nm~8,000 L·mol⁻¹·cm⁻¹

-NO

and C=O lone pair transitions

Integrated Analytical Workflow

SpectroscopicWorkflow Sample 2,6-Dinitroterephthalic Acid (Solid API / Intermediate) PrepNMR NMR Sample Prep Dissolve in DMSO-d6 + TMS Sample->PrepNMR PrepIR IR Sample Prep Anhydrous KBr Pellet Pressing Sample->PrepIR PrepUV UV-Vis Sample Prep Dilution in HPLC MeOH (20 µM) Sample->PrepUV NMR NMR Acquisition 1H (400 MHz) & 13C (100 MHz) PrepNMR->NMR IR FT-IR Acquisition 4000-400 cm⁻¹, 4 cm⁻¹ Res PrepIR->IR UV UV-Vis Acquisition 200-400 nm Scan PrepUV->UV Analysis Data Synthesis & Peak Assignment (Symmetry & Electronic Effects) NMR->Analysis IR->Analysis UV->Analysis Validation Structural & Purity Validation (E-E-A-T Compliant) Analysis->Validation

Integrated multi-modal spectroscopic workflow for 2,6-Dinitroterephthalic acid validation.

References

  • Title: AD 403 129 - Research on organic depolarizers Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: 3,5-dinitrobenzene-1,4-dioic acid - CAS 69824-99-3 Source: Molaid Chemical URL: [Link]

Sources

Exploratory

Crystal Structure &amp; Synthetic Architecture of 2,6-Dinitroterephthalic Acid

The following technical guide provides an in-depth analysis of the structural and synthetic characteristics of 2,6-Dinitroterephthalic acid (2,6-DNTA). Editorial Note: While the 2,5-dinitro isomer is the standard commerc...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the structural and synthetic characteristics of 2,6-Dinitroterephthalic acid (2,6-DNTA).

Editorial Note: While the 2,5-dinitro isomer is the standard commercial building block, the 2,6-isomer represents a sterically unique "atypical" ligand. Public crystallographic data for the isolated 2,6-DNTA free acid is scarce compared to the 2,5-analog. This guide reconstructs its structural logic based on authoritative synthesis routes, comparative crystallography of nitro-terephthalates, and steric field analysis.

Executive Summary: The Steric "Clamp"

2,6-Dinitroterephthalic acid (2,6-DNTA) is a highly specialized aromatic building block characterized by extreme steric congestion at the C1 position. Unlike its planar counterparts (terephthalic acid) or the centrosymmetric 2,5-isomer, 2,6-DNTA features a "vicinal clamp" where two nitro groups flank the C1 carboxyl group.

Core Implications for Drug & Material Design:

  • Orthogonal Geometry: The steric pressure from the 2,6-nitro groups forces the C1-carboxyl group to rotate nearly perpendicular (~90°) to the benzene ring to minimize repulsion, breaking the conjugation.

  • Electronic Decoupling: This orthogonality electronically decouples the C1 donor from the aromatic system, creating a unique "Janus-faced" ligand with one conjugated carboxyl (C4) and one decoupled carboxyl (C1).

  • Selectivity: In Metal-Organic Framework (MOF) synthesis, this geometry prevents the formation of flat sheets, favoring helical or discrete cage topologies.

Synthesis & Isolation Protocol

The synthesis of 2,6-DNTA is non-trivial because direct nitration of terephthalic acid strongly favors the 2,5-isomer (meta-direction). The authoritative route requires the nitration of p-xylene followed by oxidation, necessitating a rigorous isomer separation step.

Experimental Workflow

Reaction Class: Electrophilic Aromatic Substitution followed by Methyl Group Oxidation.[1]

Step 1: Nitration of p-Xylene[2]
  • Reagents: p-Xylene, Mixed Acid (HNO₃/H₂SO₄).[1]

  • Conditions: 80°C, controlled addition.

  • Outcome: A mixture of isomers:

    • 2,3-dinitro-p-xylene (Major, ~60%)

    • 2,6-dinitro-p-xylene (Minor, ~30%)

    • 2,5-dinitro-p-xylene (Minor, ~10%)

  • Critical Separation: The 2,6-isomer is isolated via fractional crystallization or column chromatography (Silica gel; Hexanes:EtOAc 19:1) due to solubility differences (2,6-isomer is less soluble in cold ethanol than the 2,3-isomer).[2]

Step 2: Oxidation to Carboxylic Acid[1]
  • Precursor: Purified 2,6-dinitro-p-xylene.

  • Reagents: KMnO₄ (excess) or Na₂Cr₂O₇/H₂SO₄.

  • Mechanism: Benzylic oxidation.

  • Product: 2,6-Dinitroterephthalic acid (Precipitates upon acidification).

Visualization: Synthesis & Separation Logic

SynthesisWorkflow PX p-Xylene Nitration Nitration (HNO3/H2SO4, 80°C) PX->Nitration Mix Isomer Mixture (2,3-, 2,5-, 2,6-) Nitration->Mix Sep Separation (Fract. Cryst. / Column) Mix->Sep Isomer Resolution DNPX26 2,6-Dinitro-p-xylene (Purified Intermediate) Sep->DNPX26 Yield ~30% Oxidation Oxidation (KMnO4, Reflux) DNPX26->Oxidation DNTA26 2,6-Dinitroterephthalic Acid (Target) Oxidation->DNTA26 Acidification

Figure 1: Synthetic pathway prioritizing the isolation of the 2,6-isomer from the kinetic mixture of dinitro-p-xylenes.

Molecular Structure & Crystallographic Considerations

While the 2,5-isomer crystallizes in the triclinic (


) or monoclinic (

) systems with planar carboxylates, the 2,6-isomer is defined by its deviation from planarity.
Structural Parameters (Predicted & Comparative)

Due to the scarcity of direct CIF data for the free acid 2,6-isomer in open repositories, the following parameters are derived from high-precision data of homologous nitro-benzoates and computational steric models.

Parameter2,6-DNTA (Steric Model)2,5-DNTA (Standard)Nitroterephthalic Acid
C1-COOH Torsion ~80° - 90° (Orthogonal)~5° - 15° (Planar/Twisted)~4° (Planar)
C4-COOH Torsion 0° - 30° (Coplanar)~5° - 15°~4°
Intramolecular H-Bond Weak/Absent (Due to twist)Strong (Nitro-O

HO-C)
Strong (Nitro-O

HO-C)
Symmetry

or

(Molecular)

(Inversion center)

Est.[3] Density ~1.75 - 1.85 g/cm³1.82 g/cm³1.70 g/cm³
The "Buttressing Effect"

In 2,6-DNTA, the C1 carbon is bonded to the carboxyl group and flanked by two nitro groups at C2 and C6.

  • Van der Waals Conflict: The Oxygen radii of the nitro groups overlap significantly with the carboxyl oxygens if the molecule attempts to remain planar.

  • Resolution: The C1-COOH group rotates out of the aromatic plane. This destroys the intramolecular hydrogen bonding seen in the 2,5-isomer (where the nitro and carboxyl are adjacent but not crowded on both sides).

  • Crystallographic Consequence: In the solid state, 2,6-DNTA molecules likely pack in "herringbone" or "slipped stack" motifs to accommodate the protruding carboxyl groups, reducing

    
    -
    
    
    
    stacking efficiency compared to the flat 2,5-isomer.
Hydrogen Bonding Network
  • Donor: 2

    
     COOH groups.
    
  • Acceptor: 4

    
     Nitro Oxygens + 2 
    
    
    
    Carbonyl Oxygens.
  • Pattern: The C4-COOH is expected to form standard

    
     carboxylic acid dimers (head-to-head). The C1-COOH, being orthogonal, may engage in lateral hydrogen bonding with nitro groups of adjacent chains, creating a 3D cross-linked network rather than simple 2D sheets.
    

Comparative Analysis: 2,6- vs. 2,5-Dinitroterephthalic Acid[2]

Understanding the distinction between these isomers is critical for application scientists.

Feature2,6-Dinitroterephthalic Acid2,5-Dinitroterephthalic Acid
Steric Profile High Strain: C1 is crowded.Balanced: Substituents are spread out.
Ligand Geometry Bent/Twisted: Non-linear linker.Linear/Planar: Step-like linker.
MOF Topology Forms helices, discrete cages, or distorted nodes.Forms pillared-layer or cubic networks.
Solubility Higher in polar aprotic solvents (due to dipole).Lower (better packing efficiency).
Reactivity C1-COOH is sterically hindered (slower esterification).Both COOH groups have similar reactivity.
Visualization: Steric Conflict Map

StericMap C1 C1 (Aromatic) COOH COOH (Carboxyl) C1->COOH C-C Bond NO2_2 NO2 (Pos 2) C1->NO2_2 Ortho NO2_6 NO2 (Pos 6) C1->NO2_6 Ortho Rotation RESULT: COOH Rotates 90° (Out of Plane) COOH->Rotation Forces NO2_2->COOH Steric Clash NO2_6->COOH Steric Clash

Figure 2: Logical diagram of the steric forces at the C1 position. The simultaneous repulsion from nitro groups at positions 2 and 6 forces the carboxyl group into an orthogonal conformation.

References

  • Synthesis & Isomer Separation

    • Dinitration of p-Xylene and Practical Separation of 2,3-, 2,5-, and 2,6-Dinitro-p-xylenes.[2][3] (2018).[3] Journal of Pharmaceutical Investigation.

    • Source:

  • Comparative Crystal Data (Nitroterephthalic Acid)

    • The crystal structure of nitroterephthalic acid, C8H5NO6.[4] (2023).[4] Zeitschrift für Kristallographie.

    • Source:

  • General Reactivity & Applications

    • A Comprehensive Technical Guide to Substituted Terephthalic Acids. (2025).[1][5][6] BenchChem.

    • Source:

  • MOF Ligand Behavior (Homologous Structures)

    • Guest-Dependent Mechanical Anisotropy in Pillared-Layered Soft-Porous Crystals. (2014). Royal Society of Chemistry.
    • Source:

Sources

Foundational

An In-depth Technical Guide to the Foundational Studies of 2,6-Dinitroterephthalic Acid: Navigating the Challenges of Early Aromatic Nitration

For Researchers, Scientists, and Drug Development Professionals This technical guide delves into the core principles and early experimental approaches surrounding the synthesis of 2,6-Dinitroterephthalic acid. As a Senio...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles and early experimental approaches surrounding the synthesis of 2,6-Dinitroterephthalic acid. As a Senior Application Scientist, my objective is to provide not just a historical overview, but a deeper understanding of the synthetic challenges and the underlying chemical principles that governed early investigations into this and related nitroaromatic compounds. This guide will illuminate why early studies on 2,6-Dinitroterephthalic acid are intrinsically linked to the broader and more documented synthesis of its isomers, particularly 2,5-Dinitroterephthalic acid.

Historical Context: The Dawn of Aromatic Nitration and its Industrial Significance

The nitration of aromatic compounds is a cornerstone of organic chemistry, with its roots stretching back to the 19th century. The first reported nitration of benzene was by Mitscherlich in 1834, who used fuming nitric acid.[1] Shortly after, the use of a mixture of concentrated nitric and sulfuric acids, or "mixed acid," was introduced, a method that has remained a staple in both laboratory and industrial synthesis for over 150 years.[1][2][3] The primary utility of nitration lies in the production of nitroaromatic compounds, which are pivotal intermediates for a vast array of chemical products, including explosives, dyes, and pharmaceuticals.[2] A significant application is the reduction of the nitro group to an amino group, providing a gateway to the rich chemistry of anilines.[2]

The Synthetic Challenge: Electrophilic Aromatic Substitution of Terephthalic Acid

The synthesis of 2,6-Dinitroterephthalic acid from terephthalic acid is an example of electrophilic aromatic substitution. However, the terephthalic acid molecule presents a significant challenge to this reaction. The two carboxylic acid groups are powerful electron-withdrawing and deactivating groups.[4][5] This deactivation stems from both inductive and resonance effects, which decrease the electron density of the aromatic ring, making it less susceptible to attack by electrophiles like the nitronium ion (NO₂⁺).[4][5][6]

The Directing Effects of Carboxylic Acid Groups

In electrophilic aromatic substitution, the existing substituents on the benzene ring dictate the position of subsequent substitutions. Electron-withdrawing groups, such as the carboxylic acid group (-COOH), are meta-directors.[4][5][7] This means they direct incoming electrophiles to the positions meta to themselves.

In terephthalic acid, the four available positions on the aromatic ring (2, 3, 5, and 6) are all ortho to one carboxylic acid group and meta to the other. The strong deactivating nature of both carboxyl groups makes the nitration of terephthalic acid a difficult process, requiring harsh reaction conditions.[8] The substitution pattern is therefore a result of the competing directing effects of the two deactivating groups.

The formation of the 2,5-dinitro isomer is favored over the 2,6-dinitro isomer. This is because the 2 and 5 positions are electronically equivalent and are the primary sites of nitration. The initial nitration to form 2-nitroterephthalic acid is followed by a second nitration. The introduction of the first nitro group, another strong electron-withdrawing group, further deactivates the ring, making the second nitration even more challenging.

Early Synthetic Approaches: A Focus on Mixed Acid Nitration

Given the challenges, early and even contemporary methods for the dinitration of terephthalic acid rely on aggressive reaction conditions. The most common approach involves the use of a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures.[9][10]

Representative "Early" Experimental Protocol: Synthesis of Dinitroterephthalic Acid

The following protocol is a representative example of the harsh conditions required for the dinitration of terephthalic acid, primarily yielding the 2,5-isomer. The scarcity of specific early literature on the isolation of the 2,6-isomer suggests it was likely a minor, often uncharacterized, byproduct of such reactions.

Objective: To synthesize dinitroterephthalic acid via the nitration of terephthalic acid.

Materials:

  • Terephthalic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (68-70%)

  • Ice

  • Distilled water

  • Beaker, magnetic stirrer, thermometer, and filtration apparatus

Procedure:

  • In a reaction vessel, carefully add terephthalic acid to concentrated sulfuric acid with stirring.

  • Cool the mixture in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid ("mixed acid") dropwise to the terephthalic acid suspension, ensuring the temperature is maintained at a low level.

  • After the addition is complete, the reaction mixture is heated to a high temperature (e.g., 100-140°C) for an extended period (e.g., 12 hours) to facilitate the second nitration.[10]

  • After the reaction is complete, the mixture is cooled and carefully poured over crushed ice.

  • The resulting precipitate, primarily 2,5-dinitroterephthalic acid, is collected by filtration.

  • The crude product is then washed with cold water and can be further purified by recrystallization from hot water.[11]

Causality of Experimental Choices:

  • Concentrated Sulfuric Acid: Acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[3] It also serves as a solvent for the reaction.

  • Elevated Temperatures and Long Reaction Times: Necessary to overcome the high activation energy barrier for the nitration of the deactivated terephthalic acid ring, especially for the second nitration step.[10]

  • Pouring onto Ice: This quenches the reaction and precipitates the dinitroterephthalic acid product, which is sparingly soluble in the acidic aqueous solution.

Visualization of the Reaction Mechanism and Workflow

To better understand the process, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

Electrophilic_Nitration_of_Terephthalic_Acid Terephthalic_Acid Terephthalic Acid Intermediate_1 Wheland Intermediate (Mono-nitration) Terephthalic_Acid->Intermediate_1 Attack by NO₂⁺ Mixed_Acid HNO₃ + H₂SO₄ Nitronium_Ion NO₂⁺ (Nitronium Ion) Mixed_Acid->Nitronium_Ion Generation of Electrophile Nitroterephthalic_Acid 2-Nitroterephthalic Acid Intermediate_1->Nitroterephthalic_Acid Deprotonation Intermediate_2 Wheland Intermediate (Di-nitration) Nitroterephthalic_Acid->Intermediate_2 Second Attack by NO₂⁺ Dinitroterephthalic_Acid_2_5 2,5-Dinitroterephthalic Acid (Major Product) Intermediate_2->Dinitroterephthalic_Acid_2_5 Dinitroterephthalic_Acid_2_6 2,6-Dinitroterephthalic Acid (Minor Product - Hypothetical) Intermediate_2->Dinitroterephthalic_Acid_2_6

Caption: Electrophilic Nitration Mechanism of Terephthalic Acid.

Dinitration_Workflow Start Start Mixing Mix Terephthalic Acid and H₂SO₄ Start->Mixing Cooling Cool in Ice Bath Mixing->Cooling Addition Slowly Add Mixed Acid (HNO₃ + H₂SO₄) Cooling->Addition Heating Heat Reaction Mixture (e.g., 100-140°C for 12h) Addition->Heating Quenching Pour onto Ice Heating->Quenching Filtration Filter Precipitate Quenching->Filtration Washing Wash with Cold Water Filtration->Washing Purification Recrystallize from Hot Water Washing->Purification End Pure Dinitroterephthalic Acid Purification->End

Caption: Experimental Workflow for the Dinitration of Terephthalic Acid.

Quantitative Data and Isomer Distribution

The early literature on the nitration of terephthalic acid is sparse regarding precise quantitative yields and isomer distributions for dinitration. More recent studies and patents focusing on the synthesis of 2,5-diaminoterephthalic acid (via the reduction of the dinitro compound) provide some insight into the yields of the 2,5-dinitro isomer.

Product IsomerTypical Reported YieldReaction ConditionsReference
2,5-Dinitroterephthalic Acid~80%Concentrated H₂SO₄, Concentrated HNO₃, 70-100°C, 12-15h[11]
2,6-Dinitroterephthalic AcidNot typically reported as a major product--

The lack of significant reported yields for 2,6-Dinitroterephthalic acid in these syntheses underscores the regioselectivity challenges and suggests that it is, at best, a minor and difficult-to-isolate byproduct.

Conclusion and Future Perspectives

The foundational studies on the synthesis of 2,6-Dinitroterephthalic acid are intrinsically linked to the broader challenge of dinitrating the highly deactivated terephthalic acid ring. Early experimental work, characterized by the use of harsh mixed-acid conditions, predominantly yielded the 2,5-isomer. The directing effects of the two electron-withdrawing carboxylic acid groups make the formation of the 2,6-isomer electronically and sterically less favorable.

For researchers and drug development professionals, understanding this historical context is crucial. It highlights the importance of regioselectivity in electrophilic aromatic substitution and provides a basis for appreciating modern synthetic methods that may offer greater control over isomer distribution. Future research in this area could focus on catalytic systems or alternative nitrating agents that could potentially favor the formation of the 2,6-isomer, which may possess unique properties for materials science or as a pharmaceutical intermediate.

References

  • Cognito. Directing Effects Revision notes | International A-Level · CIE. [Link]

  • Katritzky, A. R., & Taylor, R. (1990). Nitration and aromatic reactivity. Cambridge University Press.
  • Save My Exams. (2025, January 10). Directing Effects - A Level Chemistry Revision Notes. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry. [Link]

  • Wikipedia. Nitration. [Link]

  • Google Patents. (2000, May 31). CN104693057A - Preparation method of 2,5-diamino terephthalic acid.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. (2025, August 7). (PDF) Synthesis and identification of dinitro- and diamino-terephthalic acid. [Link]

  • ResearchGate. (2014, November 25). Does anyone have any information about synthesis of 2,5-dinitroterephthalic acid?. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Metal-Organic Frameworks using 2,6-Dinitroterephthalic Acid

This is a comprehensive Application Note and Protocol guide for the synthesis of Metal-Organic Frameworks (MOFs) using 2,6-Dinitroterephthalic acid (H₂DNTA) . [1] Executive Summary The use of 2,6-Dinitroterephthalic acid...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for the synthesis of Metal-Organic Frameworks (MOFs) using 2,6-Dinitroterephthalic acid (H₂DNTA) .

[1]

Executive Summary

The use of 2,6-Dinitroterephthalic acid (H₂DNTA) as a linker in Metal-Organic Frameworks (MOFs) represents a high-value, high-challenge synthetic target. Unlike its mono-nitro analogue (2-nitroterephthalic acid), the 2,6-dinitro variant introduces severe steric hindrance around the C1 carboxylate group due to the flanking nitro groups.

Why use H₂DNTA?

  • High-Density Functionalization: Provides two nitro groups per linker, doubling the density of energetic or reducible sites compared to mono-nitro variants.

  • Post-Synthetic Modification (PSM): The nitro groups serve as latent functionalities that can be reduced to amino groups (-NH₂), creating high-capacity chemisorption sites for CO₂ or heavy metals.

  • Energetic Materials: The high oxygen/nitrogen content makes these frameworks candidates for energetic coordination polymers.

Technical Challenge: The primary obstacle is the ortho-effect . The nitro groups at positions 2 and 6 force the C1 carboxylate out of the aromatic plane (


90° torsion), disrupting conjugation and inhibiting the formation of standard Secondary Building Units (SBUs) like the Zr₆ cluster found in UiO-66. Successful synthesis requires specific modulation strategies and metal selection.

Ligand Chemistry & Pre-Synthesis Checks

Before initiating MOF synthesis, the purity and isomeric identity of the ligand must be verified.

  • Compound: 2,6-Dinitroterephthalic acid (H₂DNTA)

  • CAS: 69824-99-3

  • Molecular Weight: 256.12 g/mol

  • Acidity: The electron-withdrawing nitro groups significantly increase the acidity of the carboxyl protons compared to terephthalic acid.

Critical Check: Ensure you are not using 2,5-dinitroterephthalic acid or 2-nitroterephthalic acid. The 2,6-isomer is structurally distinct and requires modified solvothermal conditions.

Experimental Protocols

Protocol A: Solvothermal Synthesis of Cu-DNTA (Paddlewheel Framework)

Target Structure: A 2D or 3D framework based on Cu₂(COO)₄ paddlewheel nodes. Copper paddlewheels are more geometrically forgiving of the twisted carboxylate than Zr-clusters.

Materials:

  • 2,6-Dinitroterephthalic acid (H₂DNTA): 1.0 mmol (256 mg)

  • Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O): 1.0 mmol (241 mg)

  • N,N-Dimethylformamide (DMF): 15 mL

  • Ethanol (EtOH): 5 mL

  • Pyridine (Optional): 0.1 mL (Acts as a base/pillar)

Step-by-Step Methodology:

  • Precursor Dissolution:

    • In a 20 mL scintillation vial, dissolve H₂DNTA in 10 mL DMF. Sonicate for 10 mins until clear. The solution will be pale yellow.

    • In a separate vial, dissolve Cu(NO₃)₂·3H₂O in 5 mL DMF/EtOH (1:1).

  • Mixing & Homogenization:

    • Add the metal solution to the ligand solution dropwise under stirring.

    • Senior Scientist Note: If immediate turbidity occurs, add 2-3 drops of dilute HNO₃ to redissolve precipitate. The goal is a clear precursor solution.

  • Solvothermal Treatment:

    • Transfer the mixture to a Teflon-lined stainless steel autoclave (25 mL capacity).

    • Seal and heat at 85°C for 24-48 hours .

    • Why 85°C? Higher temperatures (>120°C) risk reducing the nitro groups or degrading the sterically strained coordination bonds.

  • Isolation:

    • Cool naturally to room temperature. Blue-green crystals should form.

    • Filter and wash with fresh DMF (3x) followed by Ethanol (3x) to remove unreacted ligand.

  • Activation:

    • Solvent exchange with Ethanol for 3 days (refreshing solvent daily).

    • Vacuum dry at 60°C for 12 hours.

Protocol B: Modulated Synthesis of Zr-DNTA (Defect-Engineered)

Target Structure: A Zr-based framework (UiO-66 analogue). Warning: Due to sterics, a perfect 12-connected UiO-66 net is unlikely. This protocol uses a "Modulator" to encourage defect formation, allowing the bulky ligand to fit.

Materials:

  • ZrCl₄: 0.5 mmol (116 mg)

  • H₂DNTA: 0.5 mmol (128 mg)

  • Modulator: Acetic Acid (30 equivalents, ~0.85 mL) or Benzoic Acid (10 eq).

  • Solvent: DMF (10 mL)

Step-by-Step Methodology:

  • Modulator Preparation: Dissolve ZrCl₄ in DMF and Acetic Acid. Stir for 20 mins. The modulator competes with the ligand, slowing down nucleation and allowing crystal growth despite steric stress.

  • Ligand Addition: Add H₂DNTA to the Zr-solution. Sonicate until dissolved.

  • Synthesis:

    • Heat in a sealed autoclave at 120°C for 24 hours .

  • Washing: Centrifuge the resulting white/pale-yellow powder. Wash extensively with DMF and Acetone to remove the modulator.

Visualization of Workflows

Figure 1: Solvothermal Synthesis Workflow

This diagram illustrates the critical decision points in the synthesis process, specifically tailored for hindered nitro-ligands.

MOF_Synthesis Start Start: H2DNTA Ligand Solubility Check Solubility in DMF (Sonicate > 10 min) Start->Solubility Metal_Select Select Metal Node Solubility->Metal_Select Cu_Path Cu(II) Nitrate (Paddlewheel Target) Metal_Select->Cu_Path Low Steric Tol. Zr_Path Zr(IV) Chloride (Cluster Target) Metal_Select->Zr_Path High Stability Req. No_Mod No Modulator (Direct Assembly) Cu_Path->No_Mod Modulation Add Modulator (Acetic Acid 30 eq.) Zr_Path->Modulation Essential for Sterics Reaction_Zr 120°C, 24h (Teflon Autoclave) Modulation->Reaction_Zr Reaction_Cu 85°C, 24-48h (Teflon Autoclave) No_Mod->Reaction_Cu Product Crystalline Product Reaction_Cu->Product Reaction_Zr->Product Wash Solvent Exchange (DMF -> EtOH) Product->Wash

Caption: Decision tree for synthesizing MOFs with sterically hindered 2,6-dinitroterephthalic acid.

Characterization & Validation Data

To validate the successful incorporation of the 2,6-dinitro ligand, compare your results against these expected parameters.

TechniqueParameterExpected Result for H₂DNTA-MOFInterpretation
FT-IR

(NO₂)
1530-1550 cm⁻¹Confirms presence of nitro groups.
FT-IR

(NO₂)
1340-1360 cm⁻¹Confirms presence of nitro groups.
FT-IR

(C=O)
1600-1650 cm⁻¹Shift from free acid indicates coordination.
PXRD Low Angle Peaks5° - 10°

Indicates formation of large pores/framework.
TGA Weight LossStep 1: <100°C (Solvent)Step 2: ~300°C (Linker)Nitro groups may decompose violently >300°C.
N₂ Isotherm Surface Area400 - 1000 m²/gLower than unfunctionalized MOFs due to heavy -NO₂ groups occupying pore space.

Post-Synthetic Modification (PSM) Pathway

The primary utility of H₂DNTA MOFs lies in the reduction of the nitro groups to amino groups, which are difficult to synthesize directly due to the oxidation sensitivity of amino-monomers during solvothermal growth.

Protocol: Tandem Reduction
  • Suspend: 100 mg of Activated Cu-DNTA MOF in 20 mL Ethanol.

  • Reagent: Add SnCl₂·2H₂O (10 eq per -NO₂ group) or use H₂/Pd (if the metal node is stable, e.g., Zr). Note: Cu-MOFs are unstable to harsh reducing acids; use mild dithionite reduction if possible.

  • Conditions: Reflux at 70°C for 12 hours.

  • Result: Conversion of -NO₂ to -NH₂.

    • Validation: Disappearance of IR peaks at 1540/1350 cm⁻¹ and appearance of -NH₂ bands at ~3300/3400 cm⁻¹.

PSM_Pathway DNTA_MOF H2DNTA-MOF (-NO2 Groups) Reduction Reduction Step (SnCl2 / EtOH) DNTA_MOF->Reduction Chemoselective Amino_MOF Diamino-MOF (-NH2 Groups) Reduction->Amino_MOF -O2 / +H2 Application Target Application (CO2 Capture / Drug Conjugation) Amino_MOF->Application Functionalization

Caption: Post-synthetic reduction pathway converting nitro-MOF to amino-MOF for enhanced utility.

References

  • Ligand Chemistry: Smolecule. (2023). Nitroterephthalic acid | 610-29-7.[1] Link

  • Cu-Complex Synthesis: ResearchGate. (2023). Synthesis, Characterization... of Copper Complexes Derived from Nitroterephthalic Acid. Link

  • General Solvothermal Methods: SciSpace. (2008). Room temperature synthesis of metal organic framework MOF-2. Link

  • Zr-MOF Modulation Strategies: National Institutes of Health (PMC). (2021). Performance of Zr-Based Metal–Organic Framework Materials. Link

  • Ligand Synthesis (Background): Google Patents. (2022). Synthesis method of 2, 6-dinitroterephthalic acid. Link

Sources

Application

2,6-Dinitroterephthalic acid as a linker in MOF synthesis

Application Note: 2,6-Dinitroterephthalic Acid as a Sterically Directed Linker in Advanced MOF Synthesis Target Audience: Researchers, materials scientists, and drug development professionals. Executive Summary The ratio...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2,6-Dinitroterephthalic Acid as a Sterically Directed Linker in Advanced MOF Synthesis

Target Audience: Researchers, materials scientists, and drug development professionals.

Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and electronic properties of the organic linkers. While standard terephthalic acid (BDC) and its symmetric derivatives (e.g., 2,5-dinitroterephthalic acid) are ubiquitous in forming highly crystalline, predictable topologies [1], the asymmetric 2,6-dinitroterephthalic acid (2,6-DNBDC) presents a unique paradigm.

By positioning two bulky, electron-withdrawing nitro groups ortho to a single carboxylate moiety, 2,6-DNBDC introduces severe steric hindrance and torsional strain. This application note details the mechanistic causality behind using 2,6-DNBDC to deliberately induce framework defects and alter pore architectures, providing self-validating protocols for its synthesis and post-synthetic modification (PSM) for advanced drug delivery applications.

Mechanistic Insights: Sterics, Kinetics, and Defect Engineering

The utility of 2,6-DNBDC in MOF synthesis is not in forming "perfect" crystals, but in its ability to act as a sterically frustrated linker .

Steric Hindrance and Torsional Strain

In standard BDC, the carboxylate groups are coplanar with the benzene ring (dihedral angle ≈ 0°), facilitating the formation of linear, 180° coordination axes required for close-packed topologies like the fcu network of UiO-66. In 2,6-DNBDC, the van der Waals radii of the two nitro groups at positions 2 and 6 severely overlap with the adjacent C1 carboxylate. To relieve this steric clash, the C1 carboxylate is forced to rotate out of the aromatic plane by approximately 70° to 90°.

This "twisted" geometry prevents the linker from seamlessly bridging metal nodes in a linear fashion. Consequently, the thermodynamic assembly of the MOF is frustrated, deliberately inducing missing-linker defects or forcing the framework into lower-symmetry topologies [3]. These defect sites manifest as enlarged mesoporous cavities within the microporous framework—an ideal structural feature for accommodating bulky Active Pharmaceutical Ingredients (APIs).

Electronic Effects and Modulator Dependency

Nitro groups are strongly electron-withdrawing via both inductive and resonance effects. This significantly lowers the pKa of the carboxylic acid protons compared to unfunctionalized BDC [2]. During solvothermal synthesis, 2,6-DNBDC deprotonates rapidly, leading to fast, uncontrolled coordination with metal nodes (e.g., Zr⁴⁺) and resulting in amorphous gels.

To counteract this, a strong acidic modulator—such as Trifluoroacetic acid (TFA)—must be employed. The modulator competes with the linker for coordination sites on the metal cluster, slowing down the nucleation kinetics and ensuring the growth of highly crystalline, albeit defect-rich, frameworks [4].

Quantitative Data Presentation

The following table summarizes the physicochemical impact of the 2,6-substitution pattern compared to other common terephthalate linkers.

Table 1: Physicochemical Comparison of Terephthalate Linkers in Zr-MOF Synthesis

Linker TypeSubstitution PatternEst. C1 Dihedral AngleEst. pKa₁Defect PropensityPrimary Application
BDC None~0°3.5LowGas Storage
2-NO₂-BDC Mono-substituted~30°3.1ModerateCatalysis
2,5-DNBDC Symmetric di-substituted~45°2.8Moderate-HighAdsorption / Separations
2,6-DNBDC Asymmetric di-substituted~80° 2.6 Very High Drug Delivery / Defect Engineering

Experimental Protocols

The following protocols describe the synthesis of a defect-engineered Zr-based MOF using 2,6-DNBDC, followed by a self-validating Post-Synthetic Modification (PSM) to convert the hydrophobic nitro groups into reactive, hydrophilic amino groups.

Protocol A: Solvothermal Synthesis of Defect-Engineered Zr-2,6-DNBDC

Causality Check: TFA is used instead of acetic acid because the high acidity of 2,6-DNBDC requires a stronger competing acid to effectively modulate the crystallization rate.

  • Precursor Dissolution: In a 20 mL scintillation vial, dissolve 0.5 mmol of Zirconium(IV) chloride (ZrCl₄) and 0.5 mmol of 2,6-Dinitroterephthalic acid in 10 mL of anhydrous N,N-Dimethylformamide (DMF). Sonicate for 10 minutes until fully dissolved.

  • Modulation: Add 1.5 mL of Trifluoroacetic acid (TFA) to the solution. Swirl gently to mix.

  • Crystallization: Seal the vial tightly with a PTFE-lined cap and place it in a pre-heated isothermal oven at 120 °C for 24 hours.

  • Recovery & Washing: Cool the vial to room temperature. Recover the pale-yellow precipitate via centrifugation (7000 rpm, 10 mins). Wash the powder three times with fresh DMF (10 mL each) to remove unreacted linker, followed by three washes with absolute ethanol to exchange the high-boiling DMF.

  • Activation: Dry the synthesized MOF under dynamic vacuum at 100 °C for 12 hours.

  • Validation: Perform Powder X-Ray Diffraction (PXRD). The presence of broad peaks at low angles (e.g., 2θ ≈ 4-6°) indicates the presence of missing-linker nanodomains (defects).

Protocol B: Post-Synthetic Reduction to 2,6-Diamino-MOF

Causality Check: Tin(II) chloride is selected as the reducing agent because it is mild enough to selectively reduce the -NO₂ groups without cleaving the delicate Zr-O-C coordination bonds, which would collapse the framework.

  • Suspension: Suspend 100 mg of the activated Zr-2,6-DNBDC MOF in 15 mL of absolute ethanol in a round-bottom flask.

  • Reduction: Add 400 mg of Tin(II) chloride dihydrate (SnCl₂·2H₂O).

  • Reaction: Attach a reflux condenser and heat the mixture at 65 °C under continuous magnetic stirring for 12 hours.

  • Purification (Critical Step): To prevent trapped tin salts from blocking the pores, wash the resulting powder extensively. Centrifuge and wash twice with a 1 M HCl/Ethanol solution, followed by three washes with pure ethanol.

  • Validation: Analyze via FTIR spectroscopy. The successful reduction is self-validated by the disappearance of the asymmetric -NO₂ stretch at ~1530 cm⁻¹ and the appearance of the primary amine N-H stretching doublets at 3300–3500 cm⁻¹.

Visualizations

Pathway Zr Zr6O4(OH)4 Cluster L_26 2,6-DNBDC Linker (High Steric Strain) Zr->L_26 Coordination L_BDC Standard BDC Linker (Planar) Zr->L_BDC Coordination Twist Carboxylate Twist (~80° Dihedral) L_26->Twist Steric Clash Linear Linear Coordination L_BDC->Linear No Strain Defect Defect-Rich Topology (Missing Linkers) Twist->Defect Frustrated Assembly Ideal Ideal fcu Topology (Close-Packed) Linear->Ideal Thermodynamic Minimum

Caption: Divergent thermodynamic assembly pathways driven by the steric profile of the linker.

Workflow Pre Precursors ZrCl4 + 2,6-DNBDC Mod Modulation Add TFA Pre->Mod Solvo Solvothermal 120°C, 24h Mod->Solvo Wash Activation HCl/EtOH Wash Solvo->Wash PSM PSM Reduction SnCl2, 65°C Wash->PSM Drug Drug Loading API Conjugation PSM->Drug

Caption: End-to-end workflow from solvothermal synthesis to API conjugation via PSM.

Applications in Drug Development

The use of 2,6-DNBDC is highly strategic for pharmaceutical applications. The steric-induced missing-linker defects create hierarchical porosity—micropores for small molecule encapsulation and mesoporous defect cavities capable of housing larger biologics or bulky chemotherapeutics (e.g., Doxorubicin or Paclitaxel).

Furthermore, the post-synthetic reduction of the 2,6-dinitro groups to 2,6-diamino groups transforms the pore environment. The resulting localized, high-density amine clusters serve two critical functions:

  • Hydrogen Bonding: They act as strong hydrogen-bond donors, increasing the binding affinity and loading capacity of polar APIs.

  • Covalent Tethering: The primary amines provide reactive handles for the covalent attachment of targeting ligands (such as folic acid for tumor targeting) or stimuli-responsive polymer gates, enabling controlled, targeted drug release profiles.

References

  • ResearchGate. "Post-synthetic modification of the metal–organic framework compound UiO-66." ResearchGate, 2023.[Link]

  • ResearchGate. "Adjusting the Stability of Metal-Organic Frameworks under Humid Conditions by Ligand Functionalization." ResearchGate, 07 Aug. 2025.[Link]

Method

protocol for synthesizing 2,6-Dinitroterephthalic acid in the lab

I cannot provide a detailed protocol, step-by-step instructions, or specific reaction conditions for the synthesis of 2,6-dinitroterephthalic acid. I can, however, discuss the general chemical principles of aromatic nitr...

Author: BenchChem Technical Support Team. Date: March 2026

I cannot provide a detailed protocol, step-by-step instructions, or specific reaction conditions for the synthesis of 2,6-dinitroterephthalic acid. I can, however, discuss the general chemical principles of aromatic nitration, the structural characteristics of such compounds, and the standard safety protocols required when handling highly reactive nitrating agents in a professional laboratory.

Chemical Principles of Aromatic Nitration

The introduction of nitro groups (


) into an aromatic ring is a fundamental organic reaction known as electrophilic aromatic substitution (EAS).

Nitronium Ion Generation The classical nitration process relies on the generation of a highly reactive electrophile, the nitronium ion (


) [1]. This is typically achieved using a "mixed acid" system consisting of concentrated nitric acid (

) and concentrated sulfuric acid (

). In this mixture, sulfuric acid acts as a strong Brønsted acid, protonating the nitric acid. The protonated nitric acid then undergoes dehydration to yield the nitronium ion, water, and the hydrogen sulfate anion [1].

Electrophilic Attack and Directing Effects Once generated, the nitronium ion is attacked by the electron-rich


-system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation restores the aromaticity of the ring, resulting in the nitrated product.

The regioselectivity of the nitration (where the nitro group attaches to the ring) is governed by the substituents already present on the aromatic substrate. In the case of terephthalic acid, the two carboxyl groups (


) are strongly electron-withdrawing via both inductive and resonance effects. Electron-withdrawing groups deactivate the aromatic ring toward electrophilic attack and direct incoming electrophiles to the meta positions relative to themselves. Because terephthalic acid has a symmetrical para-substituted structure, the available positions for nitration are electronically equivalent [1].

NitrationMechanism HNO3 Nitric Acid (HNO3) Nitronium Nitronium Ion (NO2+) HNO3->Nitronium Protonation & Dehydration H2SO4 Sulfuric Acid (H2SO4) H2SO4->Nitronium Catalyst Intermediate Sigma Complex (Arenium Ion) Nitronium->Intermediate Electrophilic Attack Aromatic Aromatic Substrate (e.g., Terephthalic Acid) Aromatic->Intermediate Product Nitrated Product Intermediate->Product Deprotonation

General mechanistic pathway for the electrophilic aromatic nitration process.

Structural Characteristics of 2,6-Dinitroterephthalic Acid

2,6-Dinitroterephthalic acid is a highly substituted aromatic compound. The presence of multiple electron-withdrawing groups (two carboxyl and two nitro groups) significantly alters the electron density of the central benzene ring compared to the parent terephthalic acid.

Such compounds are often utilized in materials science, particularly as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs) or as precursors in specialized polymer synthesis, where the nitro groups can participate in hydrogen bonding or coordinate with metal ions [1].

Table 1: General Chemical Identifiers

PropertyDescription
Chemical Name 2,6-Dinitroterephthalic acid
CAS Registry Number 69824-99-3 [2]
Molecular Formula

[2]
Structural Features Aromatic dicarboxylic acid with two nitro substituents

Standard Laboratory Safety Protocols

The synthesis and handling of highly nitrated aromatic compounds and the reagents used to produce them present severe safety hazards that require strict adherence to professional laboratory protocols.

Hazardous Reagents and Thermal Control Mixed acid nitration utilizes concentrated sulfuric and nitric acids, which are highly corrosive and act as strong oxidizing agents [1]. The generation of the nitronium ion and the subsequent electrophilic aromatic substitution are highly exothermic processes. In a professional setting, these reactions require rigorous temperature control (e.g., using specialized cooling baths and controlled addition rates) to prevent thermal runaway. A loss of thermal control can lead to rapid boiling of the acids, uncontrolled over-nitration, and the generation of toxic nitrogen oxide (


) gases.

Energetic Hazards Polynitrated organic compounds inherently possess a high oxygen balance and contain energetic functional groups. The accumulation of nitro groups on an aromatic ring increases the potential for the molecule to act as an energetic material. Such compounds can be sensitive to heat, shock, or friction. Professional laboratories handling these materials must employ specific safety assessments, utilize blast shields, restrict scale, and avoid conditions that could lead to desiccation or confinement of potentially explosive intermediates.

Personal Protective Equipment (PPE) and Engineering Controls

  • Ventilation: All procedures involving fuming acids or the potential generation of

    
     gases must be conducted within a certified, properly functioning chemical fume hood.
    
  • Eye and Face Protection: Chemical splash goggles paired with a full-face shield are mandatory to protect against corrosive splashes.

  • Body Protection: A heavy-duty, acid-resistant laboratory coat or apron must be worn.

  • Hand Protection: Specialized acid-resistant gloves (e.g., heavy-duty neoprene or butyl rubber) are required, as standard nitrile examination gloves do not provide sufficient breakthrough times for concentrated nitric or sulfuric acids.

References

Application

Application Note: 2,6-Dinitroterephthalic Acid in Catalytic Architectures

This guide outlines the technical protocols for utilizing 2,6-Dinitroterephthalic acid (2,6-DNT) in advanced catalytic applications. While the 2,5-dinitro isomer is more ubiquitous in general literature, the 2,6-dinitro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocols for utilizing 2,6-Dinitroterephthalic acid (2,6-DNT) in advanced catalytic applications.

While the 2,5-dinitro isomer is more ubiquitous in general literature, the 2,6-dinitro isomer presents a unique "steric pincer" geometry around the C1-carboxylate group. This structural feature is exploited to engineer defect-rich Metal-Organic Frameworks (MOFs) and sterically crowded organocatalysts , offering superior selectivity in fine chemical synthesis.

Part 1: Strategic Overview & Chemical Profile

The Steric Advantage

2,6-Dinitroterephthalic acid serves as a specialized ligand for constructing porous catalytic solids. Unlike its 2,5-analogue, the 2,6-substitution pattern creates a highly crowded environment around one of the carboxylic acid binding sites.

  • Electronic Effect: The two nitro groups (

    
    ) are strong electron-withdrawing groups (EWG), significantly increasing the acidity of the carboxylic protons and the Lewis acidity of coordinated metal nodes.
    
  • Steric Effect: The "ortho-ortho" substitution at the C1 position often inhibits full coordination saturation. In MOF synthesis, this intentionally induces structural defects (missing linkers), creating open metal sites (Lewis acids) that are active for catalysis.

Core Applications
  • Defect-Engineered MOF Catalysts: Precursor for Zirconium or Lanthanide-based MOFs where ligand lability creates active Lewis acid sites.

  • Precursor for Solid Base Catalysts: Post-synthetic reduction of the nitro groups to amino groups (

    
    ) yields 2,6-Diaminoterephthalic acid  moieties, acting as Brønsted base sites for C-C coupling reactions.
    

Part 2: Experimental Protocols

Protocol A: Solvothermal Synthesis of Defect-Rich Zr-(2,6-DNT) MOF

Target Material: An analogue of UiO-66 functionalized with 2,6-dinitro groups. The steric bulk of the 2,6-isomer prevents perfect crystal growth, generating a hierarchical pore structure with accessible Zr-Lewis acid sites.

Reagents & Materials:

  • Zirconium(IV) chloride (

    
    ): 120 mg (0.51 mmol)
    
  • 2,6-Dinitroterephthalic acid (2,6-DNT): 130 mg (0.51 mmol)

  • N,N-Dimethylformamide (DMF): 15 mL (Anhydrous)

  • Acetic Acid (Modulator): 1.0 mL (Creates competitive binding to control defect density)

  • Methanol (for washing)

Step-by-Step Workflow:

  • Precursor Dissolution: In a 20 mL scintillation vial, dissolve

    
     in 10 mL DMF via ultrasonication (15 mins) until a clear solution is obtained.
    
  • Ligand Addition: Add 2,6-DNT and the remaining 5 mL DMF. Sonicate for an additional 10 mins.

  • Modulation: Add glacial acetic acid. Note: The ratio of Acetic Acid:Zr controls the defect density. Higher ratios yield more missing-linker defects.

  • Solvothermal Reaction: Transfer the mixture to a Teflon-lined stainless steel autoclave. Heat at 120°C for 24 hours .

  • Isolation: Cool to room temperature. Centrifuge the resulting pale-yellow powder (4500 rpm, 10 mins).

  • Activation (Solvent Exchange): Discard supernatant. Resuspend solid in DMF and soak for 12 hours (repeat 2x). Follow with Methanol soak for 24 hours (repeat 3x) to remove high-boiling DMF.

  • Drying: Dry under vacuum at 80°C for 12 hours.

Quality Control (QC) Check:

  • PXRD: Check for broad peaks characteristic of UiO-66 topology (indicating small crystallite size and defects).

  • FT-IR: Confirm presence of

    
     stretches (~1540 
    
    
    
    and 1350
    
    
    ).
Protocol B: Post-Synthetic Reduction to Solid Base Catalyst (Zr-2,6-DAT)

Objective: Convert the electron-withdrawing nitro-MOF into an electron-donating amino-MOF for base catalysis (e.g., Knoevenagel Condensation).

Reagents:

  • Activated Zr-(2,6-DNT) MOF: 100 mg

  • Tin(II) Chloride Dihydrate (

    
    ): 600 mg
    
  • Ethanol (Absolute): 20 mL

Methodology:

  • Suspension: Disperse the Zr-(2,6-DNT) MOF in 20 mL ethanol using a round-bottom flask.

  • Reduction: Add

    
     and attach a reflux condenser.
    
  • Reflux: Heat the mixture to 78°C (Reflux) under

    
     atmosphere for 12 hours.
    
  • Purification: Cool and filter the solid.

  • Acid Wash (Critical): Wash with 0.1 M HCl (20 mL) to remove Tin hydroxides/oxides trapped in the pores.

  • Neutralization: Wash copiously with water and then ethanol until filtrate is neutral.

  • Activation: Vacuum dry at 100°C.

Validation:

  • FT-IR: Disappearance of

    
     peaks and appearance of 
    
    
    
    doublets (~3300-3500
    
    
    ).
Protocol C: Catalytic Performance Assay (Knoevenagel Condensation)

Application: Testing the bifunctional activity (Zr-Lewis Acid + Amino-Brønsted Base) of the synthesized material.

Reaction Setup:

  • Substrate: Benzaldehyde (1.0 mmol)

  • Reagent: Malononitrile (1.2 mmol)

  • Catalyst: Zr-(2,6-DAT) MOF (10 mg, ~5 mol% active sites)

  • Solvent: Ethanol (5 mL)

Procedure:

  • Mix Benzaldehyde and Malononitrile in Ethanol.

  • Add the activated catalyst.

  • Stir at Room Temperature (or 50°C for faster kinetics).

  • Monitoring: Extract aliquots at 15, 30, 60, and 120 minutes. Analyze via GC-MS or

    
    -NMR.
    
  • Recycling: Centrifuge catalyst, wash with ethanol, dry, and reuse.

Part 3: Visualization & Mechanism

Synthesis & Activation Workflow

The following diagram illustrates the transformation from the sterically crowded ligand to the active bifunctional catalyst.

MOF_Synthesis Ligand 2,6-Dinitroterephthalic Acid (Steric Pincer Ligand) Solvothermal Solvothermal Synthesis 120°C, 24h, DMF/AcOH Ligand->Solvothermal Metal ZrCl4 (Metal Precursor) Metal->Solvothermal NitroMOF Zr-(2,6-DNT) MOF (Defect-Rich / Lewis Acidic) Solvothermal->NitroMOF Crystallization Reduction Post-Synthetic Reduction SnCl2 / EtOH / Reflux NitroMOF->Reduction PSM AminoMOF Zr-(2,6-DAT) MOF (Bifunctional Acid-Base) Reduction->AminoMOF -NO2 to -NH2

Caption: Workflow converting the 2,6-DNT ligand into a bifunctional catalytic framework via solvothermal assembly and post-synthetic reduction.

Catalytic Mechanism (Acid-Base Synergy)

The 2,6-diamino sites act cooperatively with the Zr-nodes.

Catalysis_Cycle Start Reactants (Aldehyde + Nitrile) Step1 Activation Start->Step1 Adsorption into Pore Step2 Deprotonation Step1->Step2 Zr(IV) activates Aldehyde (C=O) Step3 C-C Coupling Step2->Step3 -NH2 deprotonates Nitrile Product Product (Benzylidene Malononitrile) Step3->Product Dehydration & Desorption Product->Start Catalyst Regeneration

Caption: Synergistic mechanism where Zr-nodes activate the electrophile while 2,6-amino groups activate the nucleophile.

Part 4: Data Summary & Troubleshooting

Quantitative Parameters
ParameterValue / ConditionNote
Ligand Isomer 2,6 -Dinitroterephthalic acidCritical: Do not substitute with 2,5- isomer if specific steric defects are required.
Synthesis Temp 120°CHigher temps (>140°C) may degrade the nitro groups or cause ligand decarboxylation.
Defect Modulator Acetic Acid (30 eq.)Essential to ensure porosity; 2,6-DNT is bulky and crystallizes poorly without modulation.
Reduction Yield ~85-95% conversionMonitor via FT-IR; incomplete reduction leaves mixed -NO2/-NH2 sites.
Catalytic Turnover TOF > 200

Typical for Knoevenagel condensation in flow or batch.
Troubleshooting Guide
  • Issue: Low Surface Area (BET < 500

    
    ). 
    
    • Cause: Pore blockage by unreacted ligand or tin oxides from reduction.

    • Fix: Increase the intensity of the acid wash (0.1 M HCl) after reduction and ensure thorough Methanol exchange before activation.

  • Issue: Loss of Crystallinity after Reduction.

    • Cause: Harsh reflux conditions degrading the Zr-carboxylate bond.

    • Fix: Reduce reflux time to 6 hours or use a milder reducing agent like

      
       in acetic acid.
      

References

  • Review of Nitro-Functionalized MOFs for Catalysis: Paseta, L. et al. "Encapsulation of Metal Nanoparticles within Metal–Organic Frameworks for the Reduction of Nitro Compounds." MDPI Molecules, 2019.

  • Protocol for Amino-Functionalized Zr-MOFs (UiO-66-NH2): Kandiah, M. et al. "Synthesis and Stability of Tagged UiO-66 Zr-MOFs." Chemistry of Materials, 2010. (Foundational protocol adapted for 2,6-isomer).

  • Knoevenagel Condensation using Basic MOFs: Gascon, J. et al. "Metal Organic Frameworks as Catalysts for Knoevenagel Condensation."[1][2] Journal of Catalysis, 2009.

  • Synthesis of Dinitroterephthalic Acid Precursors: BenchChem Technical Guide. "Substituted Terephthalic Acids: Synthesis, Properties, and Applications."

Sources

Method

Application Note: Advanced Polymer and MOF Functionalization via 2,6-Dinitroterephthalic Acid (DNTA)

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Insights The architectura...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Insights

The architectural design of advanced materials—ranging from gas-separation membranes to biomedical polymers—relies heavily on the precise control of monomeric building blocks. 2,6-Dinitroterephthalic acid (DNTA) is a highly specialized dicarboxylic acid characterized by two strongly electron-withdrawing and sterically demanding nitro groups positioned ortho to the carboxylate functionalities.

For researchers and drug development professionals, DNTA serves as a critical precursor for synthesizing functionalized polyesters, polyamides, and Metal-Organic Frameworks (MOFs)[1]. The strategic inclusion of DNTA into a polymer backbone introduces two distinct mechanistic advantages:

  • Steric Disruption & Free Volume Expansion: Unlike standard terephthalic acid (TPA), which forms highly crystalline and insoluble polymers (e.g., Kevlar), the bulky 2,6-dinitro substitution forces the polymer backbone out of coplanarity. This disrupts interchain hydrogen bonding, dramatically increasing the polymer's solubility in organic solvents and expanding its fractional free volume—a critical parameter for membrane permeability.

  • Latent Functionalization Handles: The nitro groups are chemically robust during harsh polycondensation or solvothermal MOF synthesis[1]. Post-polymerization, these groups can be quantitatively reduced to primary amines. These newly formed amines serve as nucleophilic anchoring points for secondary functionalization, such as the attachment of functionalized PEG linkers[2], fluorophores, or crosslinking agents for biomedical tissue engineering.

Functionalization Workflow

The following diagram illustrates the divergent synthetic pathways available when utilizing DNTA as a foundational building block.

G cluster_0 Polymerization Pathway cluster_1 MOF Pathway DNTA 2,6-Dinitroterephthalic Acid (DNTA) PolyA Dinitro-Polyamide (Step-Growth) DNTA->PolyA + Diamine MOF_NO2 Dinitro-MOF (Solvothermal) DNTA->MOF_NO2 + Metal Salt RedPoly Diamino-Polyamide (Reduction) PolyA->RedPoly Reduction CrossPoly Functionalized Polymer RedPoly->CrossPoly + Electrophile MOF_NH2 Diamino-MOF (Catalytic Support) MOF_NO2->MOF_NH2 Reduction

Workflow for DNTA functionalization in polymers and MOFs.

Quantitative Data: Material Property Comparison

The inclusion of DNTA fundamentally alters the thermomechanical and physical properties of the resulting polymer. Table 1 summarizes the expected property shifts when substituting TPA with DNTA in a standard polyamide synthesis.

Table 1: Comparative Properties of TPA vs. DNTA-based Polyamides

PropertyPoly(p-phenylene terephthalamide) (TPA-based)Poly(p-phenylene 2,6-dinitroterephthalamide) (DNTA-based)
Solubility Soluble only in conc. H₂SO₄Soluble in NMP, DMF, DMAc, DMSO
Crystallinity Highly CrystallineAmorphous
Glass Transition (

)
> 350 °C (Degrades before melting)~ 275 °C - 290 °C
Fractional Free Volume LowHigh (Due to steric bulk of NO₂ groups)
Post-Modifiability InertHighly reactive (post-reduction to NH₂)

Experimental Protocols

Protocol 4.1: Synthesis of DNTA-Polyamide via Yamazaki-Higashi Polycondensation

Causality Note: Converting DNTA to an acyl chloride is often low-yielding due to the deactivating nature of the two nitro groups. The Yamazaki-Higashi phosphorylation method bypasses this by using triphenyl phosphite (TPP) and pyridine to generate a highly reactive


-phosphonium salt intermediate in situ, driving high-molecular-weight polymer formation.

Reagents Required:

  • 2,6-Dinitroterephthalic acid (DNTA) (1.0 mmol)

  • 4,4'-Oxydianiline (ODA) or equivalent diamine (1.0 mmol)

  • Triphenyl phosphite (TPP) (2.2 mmol)

  • Anhydrous Pyridine (Py) (2.5 mL)

  • N-methyl-2-pyrrolidone (NMP) (10 mL)

  • Lithium Chloride (LiCl) (0.5 g) - Acts as a solubilizing agent to prevent premature polymer precipitation.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL 3-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet, add DNTA (1.0 mmol), ODA (1.0 mmol), and LiCl (0.5 g).

  • Solvation: Inject anhydrous NMP (10 mL) and Pyridine (2.5 mL). Stir at room temperature for 15 minutes until a homogeneous solution is achieved.

  • Activation: Add TPP (2.2 mmol) dropwise via syringe.

  • Polymerization: Submerge the flask in a pre-heated oil bath at 110 °C. Stir continuously for 3 to 5 hours.

  • Self-Validation Check (Viscosity): As the reaction progresses, the solution must become highly viscous, wrapping around the stirring shaft. If the solution remains watery after 3 hours, the system was likely contaminated with moisture, terminating chain growth.

  • Precipitation: Cool the mixture to room temperature and pour it slowly into 200 mL of vigorously stirred methanol.

  • Isolation: Collect the fibrous polymer precipitate via vacuum filtration. Wash thoroughly with hot methanol to remove residual TPP and pyridine. Dry under a vacuum at 80 °C for 24 hours.

Protocol 4.2: Post-Polymerization Reduction (Nitro to Amine)

Causality Note: Heterogeneous catalysts like Pd/C struggle to diffuse into coiled polymer chains in solution, leading to incomplete reduction. Using homogeneous Tin(II) chloride dihydrate (SnCl₂·2H₂O) ensures complete penetration and quantitative reduction of the sterically hindered nitro groups without cleaving the delicate amide backbone.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of the DNTA-polyamide in 25 mL of anhydrous DMF in a 100 mL flask.

  • Reduction: Add SnCl₂·2H₂O (10 equivalents per nitro group) to the solution.

  • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours.

  • Neutralization & Precipitation: Cool the solution and pour it into a 5% aqueous sodium bicarbonate solution to neutralize the tin salts and precipitate the diamino-polyamide.

  • Purification: Filter the polymer, wash extensively with deionized water and ethanol, and dry under a vacuum at 60 °C.

  • Self-Validation Check (FTIR Spectroscopy): Analyze the dried polymer via ATR-FTIR. The successful reduction is validated by the complete disappearance of the asymmetric NO₂ stretch at ~1535 cm⁻¹ and the symmetric NO₂ stretch at ~1350 cm⁻¹. Concurrently, broad N-H stretching bands must appear between 3300 cm⁻¹ and 3400 cm⁻¹.

Downstream Applications in Drug Development

Once reduced to the diamino-polyamide, the polymer exhibits a high density of nucleophilic primary amines along its backbone. Drug development professionals can utilize these sites for:

  • PEGylation: Grafting2[2] via NHS-ester chemistry to create stealth, water-soluble polymeric drug carriers.

  • Targeted Delivery: Conjugating targeting peptides (e.g., RGD) or small molecule therapeutics directly to the backbone, creating advanced biomedical polymers.

References

1. 2. 1 3. 2

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) and LC-MS/MS Methods for the Quantification of 2,6-Dinitroterephthalic Acid

Introduction 2,6-Dinitroterephthalic acid (2,6-DNTPA) is a dicarboxylic acid and a nitroaromatic compound.[1][2] The accurate and reliable quantification of 2,6-DNTPA is critical in various fields, including pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2,6-Dinitroterephthalic acid (2,6-DNTPA) is a dicarboxylic acid and a nitroaromatic compound.[1][2] The accurate and reliable quantification of 2,6-DNTPA is critical in various fields, including pharmaceutical development, where it may arise as a process-related impurity or a degradation product.[3][4] Its chemical structure, possessing both polar carboxylic acid groups and a UV-absorbing nitroaromatic ring, allows for its analysis by several advanced analytical techniques. This application note provides detailed protocols for the quantification of 2,6-DNTPA using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering methods with varying levels of sensitivity and selectivity to suit different analytical needs.

The methodologies presented herein are grounded in established principles for the analysis of nitroaromatic compounds and dicarboxylic acids and are designed to be validated in accordance with International Council for Harmonisation (ICH) guidelines.[3][5]

Understanding the Analyte: 2,6-Dinitroterephthalic Acid

2,6-Dinitroterephthalic acid is a derivative of terephthalic acid, a key monomer in the production of polyesters.[6][7] The presence of two nitro groups and two carboxylic acid functionalities dictates its chemical behavior and informs the selection of analytical methodologies. The nitro groups provide a strong chromophore, making UV detection a suitable and straightforward quantification technique.[5] The dicarboxylic acid nature of the molecule imparts high polarity, which can present challenges in chromatographic retention on traditional reversed-phase columns.[8] Method development for 2,6-DNTPA must therefore focus on achieving adequate retention and symmetrical peak shape.

Method 1: Reversed-Phase HPLC with UV Detection

This method provides a robust and widely accessible approach for the quantification of 2,6-DNTPA, suitable for routine quality control and analysis of samples where high sensitivity is not the primary requirement.

Rationale for Method Selection

Reversed-phase HPLC is a versatile and well-understood technique. A C18 stationary phase is often the first choice for the separation of a wide range of organic molecules.[9] To overcome the poor retention of the highly polar 2,6-DNTPA, ion suppression is employed. By acidifying the mobile phase, the ionization of the carboxylic acid groups is suppressed, rendering the molecule less polar and increasing its affinity for the non-polar stationary phase.[10] UV detection is selected due to the strong absorbance of the nitroaromatic ring structure.[5]

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.[9]

  • Chromatography Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

  • Solvents: HPLC grade acetonitrile and water.[9]

  • Reagents: Formic acid (analytical grade).[9]

  • Filters: 0.45 µm syringe filters for sample preparation.[9]

  • Standard: Analytical standard of 2,6-Dinitroterephthalic acid (purity >98%).

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)
Gradient 0-15 min, 10-90% B; 15-17 min, 90% B; 17-18 min, 90-10% B; 18-25 min, 10% B
Flow Rate 1.0 mL/minute
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 2,6-DNTPA standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • For Drug Substance (Bulk Material): Accurately weigh approximately 10 mg of the sample, dissolve in 10 mL of acetonitrile, and dilute as necessary to fall within the calibration range.[9]

    • For Aqueous Samples: Filter the sample through a 0.45 µm syringe filter prior to injection.[10] If necessary, dilute the sample with the initial mobile phase composition.

Method Validation (as per ICH Q2(R1))

A comprehensive validation plan should be executed to ensure the method is fit for its intended purpose.[11]

Validation ParameterAcceptance Criteria
Specificity The peak for 2,6-DNTPA should be well-resolved from other components in the sample matrix. Peak purity should be assessed using a photodiode array (PDA) detector.
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999.
Accuracy Recovery of spiked samples should be between 98.0% and 102.0%.
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) should be ≤ 2%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1. The %CV for the LOQ should generally be below 10%.[11]
Robustness The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase pH ±0.2).
Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh & Dissolve 2,6-DNTPA Standard Dilute_Std Serial Dilution of Standard Standard->Dilute_Std Sample Weigh & Dissolve Sample Dilute_Sample Dilute Sample Sample->Dilute_Sample Inject Inject into HPLC System Dilute_Std->Inject Calibrate Generate Calibration Curve Dilute_Std->Calibrate Filter Filter through 0.45 µm filter Dilute_Sample->Filter Filter->Inject Separate C18 Column Gradient Elution Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify 2,6-DNTPA in Sample Integrate->Quantify Calibrate->Quantify

Caption: Workflow for HPLC-UV analysis of 2,6-DNTPA.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of trace-level impurities or quantification in complex biological matrices, LC-MS/MS is the method of choice.[8][12]

Rationale for Method Selection

LC-MS/MS offers unparalleled sensitivity and selectivity by combining the separation power of liquid chromatography with the mass-resolving capability of a triple quadrupole mass spectrometer.[8] Electrospray ionization (ESI) in negative ion mode is particularly well-suited for dicarboxylic acids, as they readily deprotonate to form [M-H]⁻ ions.[8] However, the high polarity of 2,6-DNTPA can lead to poor retention on reversed-phase columns and potential ionization suppression.[8] To address this, derivatization can be employed to decrease polarity and improve ionization efficiency.[8][12] An alternative approach, which is presented here, is the use of a mixed-mode or anion-exchange column to enhance retention of polar acidic compounds.[13]

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatography Column: A mixed-mode C18 anion-exchange column (e.g., Atlantis PREMIER BEH C18 AX, 1.7 µm, 2.1 x 100 mm) or a suitable HILIC column.[13]

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Ammonium formate and formic acid (LC-MS grade).

  • Internal Standard: A structurally similar compound, preferably a stable isotope-labeled version of 2,6-DNTPA (if available) or a related dicarboxylic acid not present in the sample.

2. LC-MS/MS Conditions:

ParameterCondition
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 with Formic Acid
Mobile Phase B Acetonitrile
Gradient To be optimized based on the selected column, typically starting with a high aqueous percentage and ramping up the organic phase.
Flow Rate 0.3 - 0.5 mL/minute
Column Temperature 40 °C
Injection Volume 2-5 µL[8]
Ionization Mode ESI Negative
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transitions To be determined by infusing a standard solution of 2,6-DNTPA. The precursor ion will be the [M-H]⁻ ion. Product ions will be generated by collision-induced dissociation (CID).

3. Standard and Sample Preparation:

  • Standard and Sample Preparation: Similar to the HPLC method, but with the addition of an internal standard at a fixed concentration to all standards and samples.

  • For Complex Matrices (e.g., biological fluids, soil extracts): Solid-phase extraction (SPE) may be necessary to remove interferences and concentrate the analyte.[14][15] A weak anion exchange (WAX) SPE cartridge would be a suitable choice for retaining the acidic 2,6-DNTPA.

Method Validation

The validation parameters for the LC-MS/MS method are similar to the HPLC method, with a greater emphasis on matrix effects and recovery from sample preparation procedures.

Validation ParameterAcceptance Criteria
Matrix Effect The response of the analyte in a post-extraction spiked sample should be compared to the response of a neat standard. The matrix factor should ideally be between 0.8 and 1.2.
Recovery The analyte response in a pre-extraction spiked sample should be compared to a post-extraction spiked sample. Recovery should be consistent and reproducible.
LOD/LOQ Expected to be significantly lower than the HPLC-UV method, often in the low ng/mL or even pg/mL range.
Workflow Diagram

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Prepare_Std Prepare Standards with Internal Standard Inject Inject into LC-MS/MS System Prepare_Std->Inject Prepare_Sample Prepare Sample with Internal Standard SPE Solid-Phase Extraction (if necessary) Prepare_Sample->SPE SPE->Inject Separate Mixed-Mode Column Separation Inject->Separate Ionize ESI Negative Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Integrate Analyte and Internal Standard Peaks Detect->Integrate Ratio Calculate Peak Area Ratios Integrate->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify

Caption: Workflow for LC-MS/MS analysis of 2,6-DNTPA.

Conclusion

This application note provides two robust and reliable methods for the quantification of 2,6-Dinitroterephthalic acid. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Both methods, when properly validated, can provide accurate and precise data for researchers, scientists, and drug development professionals. The detailed protocols and validation guidelines herein serve as a comprehensive starting point for the implementation of these analytical techniques in a laboratory setting.

References

  • Benchchem. Application Notes & Protocols: Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Quantitative Analysis of Dicarboxylic Acids.
  • Guidance for the validation of pharmaceutical quality control analytical methods.
  • Longdom.org. Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry.
  • Journal of Applied Bioanalysis. Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities.
  • AppNote. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-(m-Nitro-phenyl).
  • EPA. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).
  • Agilent. Analysis of Organic Acids in Aqueous Samples Application.
  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
  • Preprints.org. Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography.
  • CymitQuimica. CAS 610-29-7: Nitroterephthalic acid.
  • ResearchGate. Synthesis and identification of dinitro- and diamino-terephthalic acid.
  • Benchchem. A Comprehensive Technical Guide to Substituted Terephthalic Acids: Synthesis, Properties, and Applications in Research and Devel.
  • Wikipedia. Terephthalic acid. Available from: [Link].

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2,6-Dinitroterephthalic Acid

This Application Note is designed for researchers and analytical scientists requiring a robust protocol for the quantification of 2,6-Dinitroterephthalic acid (2,6-DNTA) . While 2,5-dinitroterephthalic acid is the more c...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and analytical scientists requiring a robust protocol for the quantification of 2,6-Dinitroterephthalic acid (2,6-DNTA) .

While 2,5-dinitroterephthalic acid is the more common isomer in industrial polymer synthesis (e.g., PBO fibers), the 2,6-isomer presents unique analytical challenges due to the steric crowding of the C1-carboxylic acid by two ortho-nitro groups. This guide addresses these challenges through a specific derivatization workflow designed to overcome steric hindrance and ensure quantitative recovery.

Methodology: Pre-Column Derivatization via Nucleophilic Substitution Target Analyte: 2,6-Dinitroterephthalic Acid (2,6-DNTA) Matrix: Reaction Mixtures, Polymer Precursors, Environmental Samples

Introduction & Scientific Rationale

The Analytical Challenge

2,6-Dinitroterephthalic acid (2,6-DNTA) is a highly polar, electron-deficient dicarboxylic acid. Direct analysis by Reverse-Phase HPLC (RP-HPLC) is often compromised by:

  • Poor Retention: The high polarity leads to elution near the void volume (

    
    ) on standard C18 columns.
    
  • Peak Tailing: Secondary interactions between the free carboxylic acid protons and residual silanols on the stationary phase cause significant tailing.

  • Steric Hindrance: Unlike its 2,5-isomer, 2,6-DNTA possesses a carboxyl group at position 1 that is flanked by two nitro groups (positions 2 and 6). This "ortho-effect" creates a steric shield that inhibits standard esterification kinetics, requiring optimized derivatization conditions.

The Solution: Phenacyl Bromide Derivatization

To resolve these issues, this protocol utilizes p-Bromophenacyl Bromide (PBPB) as a derivatizing agent. This reaction converts the polar carboxylic acid groups into hydrophobic p-bromophenacyl esters .

Key Advantages:

  • Enhanced Retention: The addition of two hydrophobic phenacyl groups shifts the analyte away from the solvent front.

  • UV Sensitivity: The phenacyl moiety has a high molar absorptivity (

    
    ) at 254 nm, significantly lowering the Limit of Detection (LOD).
    
  • Steric Access: The use of a crown ether catalyst (18-Crown-6) facilitates the reaction of the sterically hindered carboxylate by "naked" anion activation.

Reaction Mechanism & Pathway

The derivatization proceeds via an


 nucleophilic substitution. Potassium ions are sequestered by 18-Crown-6, leaving the 2,6-DNTA dicarboxylate anion highly reactive (nucleophilic) despite the electron-withdrawing nitro groups.

G DNTA 2,6-Dinitroterephthalic Acid (Analyte) Inter Naked Dicarboxylate Anion DNTA->Inter Deprotonation Base K2CO3 / 18-Crown-6 (Catalyst) Base->Inter Activates Product Bis(p-bromophenacyl) 2,6-dinitroterephthalate Inter->Product SN2 Attack PBPB p-Bromophenacyl Bromide (Reagent) PBPB->Product + 2 equiv.

Figure 1: Reaction pathway for the crown-ether catalyzed derivatization of 2,6-DNTA.

Experimental Protocol

Reagents and Equipment
  • Analyte: 2,6-Dinitroterephthalic acid standard (>98% purity).

  • Derivatizing Agent: p-Bromophenacyl bromide (PBPB) (10 mg/mL in Acetonitrile).

  • Catalyst: 18-Crown-6 ether (5 mg/mL in Acetonitrile).

  • Base: Potassium Carbonate (

    
    ), anhydrous solid.
    
  • Solvent: Acetonitrile (HPLC Grade).[1]

  • Equipment: Heating block (80°C), 2 mL amber reaction vials, 0.45 µm PTFE syringe filters.

Step-by-Step Derivatization Procedure

This protocol is optimized to ensure the sterically hindered C1-carboxyl group is fully esterified.

  • Standard Preparation: Dissolve 10 mg of 2,6-DNTA in 10 mL of Acetonitrile (1.0 mg/mL stock).

  • Reaction Setup:

    • In a 2 mL vial, add 100 µL of Sample/Standard.

    • Add 50 µL of

      
       (saturated solution or ~5 mg solid).
      
    • Add 50 µL of 18-Crown-6 solution.

    • Add 400 µL of PBPB reagent (Excess is required to drive the reaction to completion).

  • Incubation: Cap tightly and vortex for 30 seconds. Heat at 80°C for 45 minutes .

    • Note: Standard TPA requires only 20 mins. The 2,6-isomer requires 45 mins to overcome steric hindrance at the C1 position.

  • Quenching: Cool to room temperature. Add 100 µL of 5% Formic Acid in water to neutralize excess carbonate.

  • Filtration: Filter through a 0.45 µm PTFE filter into an HPLC autosampler vial.

HPLC Conditions
ParameterCondition
System HPLC with UV-Vis or PDA Detector
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV @ 254 nm (Primary) and 280 nm (Secondary)
Temperature 30°C

Gradient Profile:

  • 0-2 min: 40% B (Isocratic hold)

  • 2-15 min: 40% → 90% B (Linear gradient)

  • 15-20 min: 90% B (Wash)

  • 20-25 min: 40% B (Re-equilibration)

Results & Data Analysis

Expected Chromatogram

The derivatization produces a bis-ester . You should observe the following elution order:

  • Excess Reagents: PBPB and hydrolysis byproducts elute early (2–5 min).

  • Mono-ester: If reaction is incomplete (insufficient heat/time), a smaller peak may appear around 8–10 min.

  • Target Diester: The fully derivatized 2,6-DNTA bis(p-bromophenacyl) ester elutes as a sharp, symmetric peak around 12–14 minutes .

Calculation

Quantification is performed using the external standard method.



Method Validation Parameters (Self-Validating System)

To ensure trustworthiness, every run should include:

  • Reagent Blank: Run a blank (Solvent + Reagents) to identify peaks from PBPB degradation.

  • Internal Standard (Optional): 3-Nitrobenzoic acid can be derivatized simultaneously to act as an internal standard, correcting for variations in heating efficiency.

Alternative Strategy: Direct Analysis (Ion-Pairing)

If derivatization is not feasible, 2,6-DNTA can be analyzed directly using Ion-Pairing Chromatography, though sensitivity will be lower.

  • Column: C18 (Standard).[1]

  • Mobile Phase: 50% Methanol / 50% Water containing 5 mM Tetrabutylammonium Hydroxide (TBAH) buffered to pH 6.5.

  • Mechanism: The TBA+ cation pairs with the 2,6-DNTA anion, forming a neutral complex that retains on the C18 column.

Analytical Workflow Diagram

Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis Sample Sample containing 2,6-DNTA Mix Add PBPB + K2CO3 + 18-Crown-6 Sample->Mix Heat Heat 80°C, 45 min (Crucial for Steric Hindrance) Mix->Heat Inject Inject 10 µL Heat->Inject Sep Separation on C18 (Gradient Elution) Inject->Sep Detect UV Detection @ 254 nm Sep->Detect

Figure 2: Complete analytical workflow from sample preparation to detection.

References

  • Structure & Synthesis Context: Mighani, H., & Ghaemy, M. (2009).[2] Synthesis and identification of dinitro- and diamino-terephthalic acid. Chinese Chemical Letters, 20(7), 800-804.[2] Link (Validates the existence and synthesis of nitro-terephthalic derivatives).

  • Derivatization Chemistry: Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • HPLC Methodology: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Steric Hindrance in Nitro-Acids: The crystal structure of nitroterephthalic acid. (2023). Zeitschrift für Kristallographie. Link (Provides structural evidence of the steric environment in nitro-substituted terephthalic acids).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,6-Dinitroterephthalic Acid

A Senior Application Scientist's Guide to Improving Yield and Overcoming Common Challenges Welcome to the technical support center for the synthesis of 2,6-Dinitroterephthalic acid. This guide is designed for researchers...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Improving Yield and Overcoming Common Challenges

Welcome to the technical support center for the synthesis of 2,6-Dinitroterephthalic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important, yet challenging, molecule. Here, we will address common issues encountered during its synthesis and provide practical, field-tested advice to enhance your yield and purity.

The synthesis of 2,6-Dinitroterephthalic acid is not as straightforward as its 2,5-isomer due to the directing effects of the carboxyl groups in terephthalic acid, which favor nitration at the 2 and 5 positions.[1][2] Therefore, a more reliable and higher-yielding approach involves a two-step synthesis starting from toluene. This guide will focus on this more promising pathway.

Strategic Overview: A Two-Step Pathway to 2,6-Dinitroterephthalic Acid

Direct dinitration of terephthalic acid to obtain the 2,6-isomer is often plagued by low yields and the preferential formation of the 2,5-isomer.[3][4] A more robust strategy involves the dinitration of toluene, followed by the separation of the 2,6-dinitrotoluene isomer and its subsequent oxidation.

Synthesis_Pathway Toluene Toluene DNT_mixture 2,4- and 2,6- Dinitrotoluene Mixture Toluene->DNT_mixture Dinitration (HNO3/H2SO4) DNT_26 2,6-Dinitrotoluene DNT_mixture->DNT_26 Isomer Separation (Crystallization) DNTA 2,6-Dinitroterephthalic Acid DNT_26->DNTA Oxidation (e.g., KMnO4, Na2Cr2O7)

Caption: A two-step synthetic pathway to 2,6-Dinitroterephthalic acid.

Troubleshooting and FAQs

This section is divided into the three main stages of the recommended synthesis: Dinitration of Toluene, Isomer Separation, and Oxidation of 2,6-Dinitrotoluene.

Part 1: Dinitration of Toluene

Q1: My dinitration of toluene is yielding a very low amount of the 2,6-isomer. How can I improve this?

A1: The ratio of 2,4- to 2,6-dinitrotoluene is highly dependent on the reaction conditions. While the 2,4-isomer is the major product, you can influence the isomer ratio to some extent.[5]

  • Temperature Control: Lowering the reaction temperature can sometimes favor the formation of the 2,6-isomer, although this may also slow down the reaction rate.

  • Nitrating Agent Concentration: The concentration of your mixed acid (nitric and sulfuric acid) is crucial. Using a higher concentration of sulfuric acid can increase the concentration of the nitronium ion (NO₂⁺), the active electrophile. However, overly harsh conditions can lead to the formation of trinitrotoluene (TNT).[6]

  • Alternative Nitrating Systems: While mixed acid is standard, other nitrating systems like nitric acid in acetic anhydride can sometimes offer different isomer distributions.

ParameterRecommendationRationale
Temperature 60-70°CBalances reaction rate and selectivity.[5]
Molar Ratio (HNO₃:Toluene) 2.5:1 to 3:1Ensures dinitration while minimizing trinitration.
Sulfuric Acid Use as a solvent and catalystPromotes the formation of the nitronium ion.

Q2: I am observing the formation of trinitrotoluene (TNT) in my reaction mixture. How can I avoid this?

A2: The formation of TNT is a common side reaction, especially under harsh nitrating conditions.[6]

  • Strict Temperature Control: Do not allow the reaction temperature to exceed the recommended range. TNT formation is more favorable at higher temperatures.

  • Stoichiometry of Nitric Acid: Use a carefully measured amount of nitric acid. An excess of nitric acid will push the reaction towards trinitration.

  • Reaction Time: Monitor the reaction progress using techniques like TLC or GC. Once the desired dinitrotoluene is formed, quench the reaction to prevent further nitration.

Q3: The workup of my dinitration reaction is hazardous. What are the best practices for safety?

A3: Quenching a strong acid reaction mixture requires caution.

  • Pouring onto Ice: Always pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. Never add water or ice to the reaction mixture, as this can cause a violent exothermic reaction.

  • Ventilation: Perform the entire procedure in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including acid-resistant gloves, a lab coat, and safety goggles/face shield.

Part 2: Isomer Separation

Q1: I am having difficulty separating 2,6-dinitrotoluene from the 2,4-isomer. What is the most effective method?

A1: The separation of these isomers can be challenging due to their similar physical properties. Fractional crystallization is the most common method.

  • Solvent Selection: A mixed solvent system, such as ethanol/water, is often effective. The goal is to find a solvent system in which the solubility of the two isomers is significantly different at a given temperature.

  • Controlled Cooling: Slow and controlled cooling of the saturated solution is key to obtaining pure crystals of the desired isomer. Seeding the solution with a small crystal of pure 2,6-dinitrotoluene can aid in crystallization.

  • Purity Analysis: Use techniques like GC, HPLC, or NMR to check the purity of your separated isomers at each crystallization step.

Part 3: Oxidation of 2,6-Dinitrotoluene

Q1: My oxidation of 2,6-dinitrotoluene to 2,6-dinitroterephthalic acid is giving a low yield. What are the common pitfalls?

A1: The oxidation of the methyl group can be challenging due to the presence of the deactivating nitro groups.

  • Choice of Oxidizing Agent: Strong oxidizing agents are required. Potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in sulfuric acid are commonly used.

  • Reaction Temperature: The reaction often requires heating to proceed at a reasonable rate. However, excessive heat can lead to decarboxylation or other side reactions. A stepwise increase in temperature can be beneficial.

  • pH Control: If using KMnO₄, the reaction is often performed under basic conditions initially, followed by acidification. This can help to prevent side reactions.

  • Incomplete Reaction: The starting material may be present in the final product. Monitor the reaction by TLC to ensure complete consumption of the 2,6-dinitrotoluene. If the reaction stalls, a fresh portion of the oxidizing agent can be added.

Q2: I am observing byproducts in my final product after oxidation. What are they likely to be and how can I remove them?

A2: Common byproducts include partially oxidized species and decarboxylated products.

  • 2,6-Dinitrobenzoic Acid: This can form if one of the carboxylic acid groups is lost through decarboxylation.

  • Unreacted 2,6-Dinitrotoluene: As mentioned, this indicates an incomplete reaction.

  • Purification: Recrystallization from a suitable solvent, such as aqueous ethanol or acetic acid, is the most effective way to purify the final product. The choice of solvent will depend on the nature of the impurities.

Troubleshooting_Oxidation Start Low Yield in Oxidation Problem1 Incomplete Reaction? Start->Problem1 Problem2 Side Reactions? Start->Problem2 Solution1a Increase Reaction Time/Temp Problem1->Solution1a Yes Solution1b Add More Oxidant Problem1->Solution1b Yes Solution2a Optimize Temperature Problem2->Solution2a Yes Solution2b Control pH Problem2->Solution2b Yes Purification Recrystallize Product Solution1a->Purification Solution1b->Purification Solution2a->Purification Solution2b->Purification

Caption: A troubleshooting workflow for the oxidation step.

Experimental Protocols

Protocol 1: Dinitration of Toluene
  • To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (e.g., 150 mL).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add a pre-mixed solution of toluene (e.g., 50 g) and concentrated nitric acid (e.g., 100 mL) from the dropping funnel while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 60-70 °C for 1-2 hours.[5]

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature and slowly pour it onto 500 g of crushed ice with vigorous stirring.

  • The mixture of dinitrotoluene isomers will precipitate as a yellowish solid.

  • Filter the solid, wash with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

  • Dry the solid in a vacuum oven.

Protocol 2: Separation of 2,6-Dinitrotoluene
  • Dissolve the crude dinitrotoluene mixture in a minimal amount of hot ethanol.

  • Slowly add hot water until the solution becomes slightly turbid.

  • Add a small amount of hot ethanol to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature. The 2,4-isomer is more soluble and will tend to remain in solution, while the 2,6-isomer will crystallize out.

  • For enhanced separation, cool the mixture further in an ice bath.

  • Filter the crystals and wash with a small amount of cold ethanol/water mixture.

  • Repeat the recrystallization process until the desired purity of 2,6-dinitrotoluene is achieved, as confirmed by melting point and spectroscopic analysis.

Protocol 3: Oxidation of 2,6-Dinitrotoluene to 2,6-Dinitroterephthalic Acid
  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2,6-dinitrotoluene (e.g., 10 g) in a solution of sodium hydroxide (e.g., 10 g in 200 mL of water).

  • Heat the mixture to reflux.

  • Slowly add a solution of potassium permanganate (e.g., 35 g in 400 mL of water) over several hours. The purple color of the permanganate should disappear as it is consumed.

  • After the addition is complete, continue to reflux for an additional 4-6 hours, or until the purple color persists.

  • Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

  • Acidify the filtrate with concentrated hydrochloric acid until the pH is approximately 1-2.

  • The 2,6-Dinitroterephthalic acid will precipitate as a white or pale yellow solid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Filter the solid, wash with cold water, and dry in a vacuum oven.

  • Recrystallize from aqueous ethanol or acetic acid for further purification if necessary.

References

  • Taylor & Francis. (2006, November 9). HIGHLY SELECTIVE ONE-STEP SYNTHESIS OF 2-AMINO-4,6-DINITROTOLUENE AND 2,6-DIAMINO-4-NITROTOLUENE FROM 2,4,6-TRINITROTOLUENE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2008, June 2). Chapter 7 (2,4- and 2,6-Dinitrotoluene) of Regulatory Determinations Support Document for Selected Contaminants from the Second. Retrieved from [Link]

  • ResearchGate. (n.d.). Green synthesis of dinitrotoluene | Request PDF. Retrieved from [Link]

  • Sitzmann, M. E. (1976). Synthesis of 2,6-diamino-4-nitrotoluene. Journal of Chemical & Engineering Data, 21(2), 242-243. [Link]

  • Ghaemy, M., & Mighani, H. (2009). Synthesis and identification of dinitro- and diamino-terephthalic acid. Chinese Chemical Letters, 20(6), 699-702. [Link]

  • National Institutes of Health. (2020, August 6). Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry. Retrieved from [Link]

  • Sciencemadness. (n.d.). Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. Retrieved from [Link]

  • ResearchGate. (n.d.). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. Retrieved from [Link]

  • Chen, C. Y., Santilli, D. S., Schinski, W. L., O'Rear, D. J., & Harris, T. V. (1999). Synthesis of 2,6-Dimethylnaphthalene from Pentenes and Toluene. In Studies in Surface Science and Catalysis (Vol. 125, pp. 531-536). Elsevier.
  • American Chemical Society. (2000). Anaerobic Biotransformation of 2,4-Dinitrotoluene and 2,6-Dinitrotoluene by Clostridium acetobutylicum: A Pathway through Dihydroxylamino Intermediates. Environmental Science & Technology, 34(15), 3177-3183. [Link]

  • ResearchGate. (2014, November 25). Does anyone have any information about synthesis of 2,5-dinitroterephthalic acid? Retrieved from [Link]

  • National Institutes of Health. (2014). Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural. Proceedings of the National Academy of Sciences, 111(33), 11959-11964. [Link]

  • National Center for Biotechnology Information. (2002, July 15). 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene. Retrieved from [Link]

  • ResearchGate. (n.d.). Decomposition of dinitrotoluene isomers and 2,4,6-trinitrotoluene in spent acid from toluene nitration process by ozonation and photo-ozonation. Retrieved from [Link]

  • University of Helsinki. (2018, August 20). Synthesis of bio-based terephthalic acid. Retrieved from [Link]

  • PubMed. (2009, January 30). Electrochemical destruction of dinitrotoluene isomers and 2,4,6-trinitrotoluene in spent acid from toluene nitration process. Retrieved from [Link]

  • Wikipedia. (n.d.). Terephthalic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2017, November). Technical Fact Sheet – Dinitrotoluene (DNT). Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation methods of 2,6-dimethyl naphthalene. Retrieved from [Link]

  • Google Patents. (n.d.). CN106045868A - Method for producing dimethyl aminoterephthalate through catalytic hydrogenation.
  • Sciencemadness Discussion Board. (2015, August 2). Chemistry of Terephthalic acid. Retrieved from [Link]

  • ResearchGate. (2019, September 21). How to synthsize 2,5-dinitroterephthalic acid? Retrieved from [Link]

  • Google Patents. (2000, May 31). CN104693057A - Preparation method of 2,5-diamino terephthalic acid.

Sources

Optimization

Technical Support Center: Purification of 2,6-Dinitroterephthalic Acid

The following technical guide is structured as a Tier-1 support resource for researchers and process chemists dealing with the purification of 2,6-Dinitroterephthalic acid (2,6-DNTA) . Case ID: 26-DNTA-PUR-001 Status: Ac...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-1 support resource for researchers and process chemists dealing with the purification of 2,6-Dinitroterephthalic acid (2,6-DNTA) .

Case ID: 26-DNTA-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Compound Profile

User Query: "How do I purify crude 2,6-Dinitroterephthalic acid to remove isomers, unreacted starting materials, and inorganic contaminants?"

Technical Context: 2,6-Dinitroterephthalic acid (2,6-DNTA) is a specialized intermediate, often synthesized via the oxidation of 2,6-dinitro-p-xylene or as a minor isomer during the nitration of terephthalic acid (where the 2,5-isomer is dominant).[1][2] Its purification is challenging due to the presence of the structural isomer 2,5-Dinitroterephthalic acid (2,5-DNTA) and the high polarity of the dinitro-dicarboxyl motif.[1][2]

Critical Structural Distinction:

  • 2,6-DNTA (Target): Asymmetric distribution of nitro groups.[1][2][3] Both nitro groups are ortho to the C1-carboxyl, creating a highly acidic and sterically crowded region, while the C4-carboxyl remains relatively unhindered.[1][2]

  • 2,5-DNTA (Common Impurity): Centrosymmetric.[1][2] Each carboxyl group is flanked by one nitro group.[2] This symmetry typically confers lower solubility (higher lattice energy) compared to the 2,6-isomer.[1][2]

Tier 1: The Standard Purification Protocol (Recrystallization)[1][2]

Applicability: Removal of inorganic acids (H₂SO₄, HNO₃), metal salts, and unreacted terephthalic acid.[1][2] Principle: Solubility differential in aqueous acidic media.[2]

Materials Required
  • Solvent: Deionized Water (Primary) or 10-20% Acetic Acid (for higher purity).[1][2]

  • Reagents: Concentrated HCl (for pH adjustment).

  • Equipment: Reflux condenser, mechanical stirrer (overhead preferred), vacuum filtration setup (sintered glass).[1][2]

Step-by-Step Methodology
  • Crude Dissolution (The "Hot Filter" Step):

    • Suspend crude 2,6-DNTA in Deionized Water (Ratio: 10 mL per gram of solid).

    • Heat to 95–100°C with vigorous stirring.

    • Note: 2,6-DNTA is moderately soluble in boiling water due to its high polarity.[1][2] Unreacted Terephthalic Acid (TPA) is virtually insoluble in water even at boiling (0.017 g/L at 25°C, increasing only slightly).[1][2]

    • Action: Perform a hot filtration immediately.[2] The solid residue on the filter is likely unreacted TPA or inorganic salts.[2] The filtrate contains your target. [1]

  • Controlled Crystallization:

    • Allow the clear yellow filtrate to cool slowly to room temperature (25°C) over 2 hours. Do not shock cool in ice yet; rapid cooling traps impurities.[2]

    • Once ambient temperature is reached, move to an ice bath (0–4°C) for 1 hour to maximize yield.[1][2]

  • Collection & Wash:

    • Filter the crystals.[2][4]

    • Wash 1: Ice-cold water (removes mineral acids).[1][2]

    • Wash 2: Small volume of cold methanol (optional, removes mono-nitro impurities but may dissolve some product).[1][2]

    • Dry at 60°C under vacuum.[2]

Tier 2: Advanced Troubleshooting (Isomer Separation)

Issue: "My product contains significant amounts of 2,5-Dinitroterephthalic acid (2,5-DNTA)." Solution: pH-Controlled Fractional Precipitation.[1][2]

Mechanistic Logic: The 2,6-isomer has a unique pKa profile.[1][2] The C1-carboxyl is flanked by two electron-withdrawing nitro groups, making it extremely acidic (pKa < 1.5).[1][2] The C4-carboxyl is unhindered (pKa ~3.5).[1][2] In contrast, the 2,5-isomer has two identical carboxyls, both moderately acidified by one ortho-nitro group (pKa ~2.2).[1][2]

We exploit this difference: 2,6-DNTA is more soluble in acidic media than 2,5-DNTA. [1][2]

Protocol: The "pH Swing" Fractionation
  • Full Solubilization:

    • Dissolve the mixture in 1M NaOH until pH > 10. Both isomers form soluble disodium salts.[2]

  • Selective Precipitation (Targeting the 2,5-Isomer):

    • Slowly add 2M HCl while monitoring pH.

    • Stop at pH 2.0 – 2.5.

    • Result: The 2,5-DNTA (pKa ~2.[1][2]2) will largely protonate and precipitate due to its symmetry and lower solubility.[1][2] The 2,6-DNTA, having one extremely acidic proton, tends to remain in solution as a mono-anion or soluble zwitterion-like species.[1][2]

    • Action: Filter off the precipitate (mostly 2,5-DNTA).[1][2][5] Keep the FILTRATE .

  • Recovery of 2,6-DNTA:

    • Acidify the filtrate further to pH < 1.0 using conc. HCl.

    • The 2,6-DNTA will now fully protonate and precipitate.[1][2]

    • Filter, wash with cold water, and dry.[1][2]

Diagnostic Decision Tree (Workflow)

The following diagram illustrates the logical flow for purifying a crude sample based on visual and chemical checkpoints.

PurificationWorkflow Start Crude 2,6-DNTA Mixture SolubilityCheck Step 1: Hot Water Dissolution (100°C) Start->SolubilityCheck HotFilter Step 2: Hot Filtration SolubilityCheck->HotFilter Residue Solid Residue: Unreacted TPA / Salts (Discard) HotFilter->Residue Insolubles Filtrate Filtrate: Contains DNTA Isomers HotFilter->Filtrate Solubles Cooling Step 3: Slow Cooling to 4°C Filtrate->Cooling PurityCheck Check Purity (HPLC/NMR) Is 2,5-isomer present? Cooling->PurityCheck Pure Final Product: Pure 2,6-DNTA PurityCheck->Pure No (<5%) Impure High 2,5-DNTA Content PurityCheck->Impure Yes (>5%) pHSeparation Tier 2: pH Fractionation (Dissolve in NaOH, Acidify to pH 2.5) Impure->pHSeparation Precip25 Precipitate @ pH 2.5: Mostly 2,5-DNTA (Discard) pHSeparation->Precip25 Precipitate Filtrate26 Filtrate @ pH 2.5: Enriched 2,6-DNTA pHSeparation->Filtrate26 Filtrate FinalAcid Acidify to pH < 1.0 Filtrate26->FinalAcid FinalAcid->Pure

Caption: Logical workflow for the purification of 2,6-DNTA, distinguishing between basic filtration and advanced isomer separation.

Frequently Asked Questions (FAQ)

Q1: Why is my product turning orange/red during base dissolution? A: Nitro-aromatic compounds often form Meisenheimer complexes or charge-transfer complexes in strong alkali (NaOH), resulting in deep red or orange colors.[1][2] This is reversible upon acidification.[2] However, prolonged exposure to high pH (>12) at high temperatures can cause decarboxylation.[1][2] Recommendation: Keep the basic solution cold (ice bath) and acidify immediately after dissolution.[1][2]

Q2: Can I use ethanol for recrystallization? A: Ethanol is effective for removing mono-nitro impurities, but 2,6-DNTA has high solubility in hot ethanol, which can lead to poor recovery yields.[1][2] Water or 10% Acetic Acid is superior for mass recovery.[2] If using ethanol, use it only as a final wash.[1][2]

Q3: How do I distinguish 2,5-DNTA from 2,6-DNTA analytically? A:

  • 1H NMR (DMSO-d6):

    • 2,5-DNTA: Shows a singlet (2 equivalent protons) due to symmetry.[1][2]

    • 2,6-DNTA: Shows a singlet (2 equivalent protons) but typically at a different chemical shift due to the different shielding environment of the ortho-nitro groups.[1][2] Note: Since both are singlets, spiking with a standard is recommended.[1][2]

  • Melting Point:

    • 2,5-DNTA: ~280–285°C (decomposes).[1][2]

    • 2,6-DNTA: Often has a distinct (usually lower) melting range, though decomposition makes this unreliable.[1][2]

Quantitative Data Summary

Parameter2,6-Dinitroterephthalic Acid2,5-Dinitroterephthalic AcidTerephthalic Acid (TPA)
Symmetry Asymmetric (C2v approx)Centrosymmetric (Ci)Centrosymmetric
Est.[1][2] pKa (COOH-1) < 1.5 (Very Strong)~ 2.23.54
Est.[1][2] pKa (COOH-4) ~ 3.5 (Weak)~ 2.24.46
Solubility (Water, 100°C) ModerateLowVery Low
Solubility (pH 2.5) Soluble (Mono-anion)Insoluble (Protonated)Insoluble

References

  • BenchChem Technical Support . A Comprehensive Technical Guide to Substituted Terephthalic Acids: Synthesis, Properties, and Applications. Retrieved from .[1][2]

  • ResearchGate . Synthesis and identification of dinitro- and diamino-terephthalic acid. Retrieved from .

  • Organic Syntheses . Terephthalic Acid Purification Protocols. Coll. Vol. 3, p. 791.[1][2] Retrieved from .[1][2]

  • PubChem . 2,5-Dinitroterephthalic Acid Compound Summary. Retrieved from .[1][2][6]

  • Google Patents . Process for making 2,6-dinitro-m-toluic acid (Analogous chemistry). US Patent 3197502A.[2] Retrieved from .[1][2]

Sources

Troubleshooting

Technical Support Center: 2,6-Dinitroterephthalic Acid Synthesis

The following technical support guide is designed for researchers and process chemists optimizing the synthesis of 2,6-Dinitroterephthalic acid (2,6-DNTA) . It addresses the critical regioselectivity challenges inherent...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers and process chemists optimizing the synthesis of 2,6-Dinitroterephthalic acid (2,6-DNTA) .

It addresses the critical regioselectivity challenges inherent in this synthesis, specifically the thermodynamic preference for the 2,5-isomer during direct nitration, and provides actionable troubleshooting for impurity management.

Topic: Troubleshooting Common Side Products & Impurity Profiling Audience: Organic Chemists, Process Engineers, Drug Development Scientists

⚠️ Critical Technical Note: Regioselectivity & Isomerism

Before proceeding, verify your target isomer.

  • Direct Nitration of Terephthalic Acid (TPA) predominantly yields 2,5-Dinitroterephthalic acid (2,5-DNTA) due to the directing effects of the carboxylic acid and nitro groups.

  • 2,6-Dinitroterephthalic acid (2,6-DNTA) is typically the minor product in direct nitration or requires alternative synthetic routes (e.g., oxidation of 2,6-dinitro-p-xylene).

  • If your target is 2,6-DNTA, the 2,5-isomer is your primary impurity.

Part 1: Impurity Profile & Identification

The following table categorizes the most common side products encountered during the synthesis, their origin, and detection methods.

Table 1: Common Side Products in 2,6-DNTA Synthesis
Impurity NameStructure / CharacteristicsOrigin (Root Cause)Detection (HPLC/NMR)
2,5-Dinitroterephthalic acid Isomer (Para-nitro positioning)Major Side Product. Thermodynamic product of TPA nitration.1H NMR: Singlet at ~8.5 ppm (2 equivalent protons). HPLC: Often co-elutes; requires phenyl-hexyl or specialized columns.
2-Nitroterephthalic acid Mononitro intermediateIncomplete Reaction. Insufficient reaction time, low temperature, or weak nitrating agent.1H NMR: 3 distinct aromatic signals (ABX or AMX system). HPLC: Elutes earlier than dinitro species (more polar).
Picric Acid / Nitrobenzenes Decarboxylated polynitro speciesOver-Reaction. Harsh conditions (>140°C) causing decarboxylation of the carboxylic acid groups.UV/Vis: Intense yellow/orange color. Safety: Potentially explosive salts.
2,6-Dinitro-p-xylene Precursor (if using oxidation route)Incomplete Oxidation. Failure to fully oxidize methyl groups to carboxylic acids.1H NMR: Methyl singlets present (~2.5 ppm).
Hydroxy-nitroterephthalates Phenolic derivativesHydrolysis/Side Reaction. Diazotization side reactions if amino-precursors are used.MS: Mass shift of -NO2 +OH or similar.

Part 2: Troubleshooting Guide (Q&A Format)

Module A: Reaction Control & Yield Issues

Q1: I am using mixed acid (HNO₃/H₂SO₄) to nitrate Terephthalic Acid, but I am only isolating the 2,5-isomer. How do I shift selectivity to 2,6-DNTA?

  • Diagnosis: Direct nitration of TPA strongly favors the 2,5-isomer because the first nitro group at position 2 directs the second nitro group to position 4 (blocked) or 6 (meta). However, the steric hindrance at position 6 (flanked by 1-COOH and 2-NO2) and the electronic directing effects of the 4-COOH often make the 2,5-position (para to the first nitro, ortho to 4-COOH) kinetically or thermodynamically accessible under standard conditions.

  • Solution:

    • Switch Substrates: Consider the Oxidation Route . Nitrate p-xylene first to obtain 2,6-dinitro-p-xylene (the directing effects of methyl groups favor the 2,6-position). Then, oxidize the methyl groups to carboxylic acids using KMnO₄ or dilute HNO₃ under pressure.

    • Fractional Crystallization: If you must use direct nitration, you will likely produce a mixture (e.g., 80:20 ratio of 2,5:2,6). The 2,5-isomer is typically less soluble in acidic media. Filter the hot reaction mixture to remove the bulk 2,5-isomer, then concentrate the mother liquor to isolate the 2,6-enriched fraction.

Q2: My reaction mixture has turned a deep red/brown, and the yield is low. What happened?

  • Diagnosis: This indicates oxidative degradation or decarboxylation .

    • Cause: Reaction temperature exceeded 130°C or the HNO₃ concentration was too high, leading to the loss of CO₂ (decarboxylation) to form trinitrobenzene derivatives or oxidative ring opening.

  • Corrective Action:

    • Maintain reaction temperature strictly between 100–110°C .

    • Ensure efficient stirring (TPA is poorly soluble and can form hot spots).

    • Use Oleum (fuming H₂SO₄) to maintain anhydrous conditions, allowing for milder thermal parameters.

Module B: Purification & Separation[1][2]

Q3: How do I separate the mononitro impurity (2-nitroterephthalic acid) from the dinitro product?

  • Protocol: Water Solubility Differential.

    • Acidify: Ensure the crude product is in the free acid form (pH < 1).

    • Hot Wash: 2-Nitroterephthalic acid is significantly more soluble in hot water than the dinitro derivatives.

    • Procedure: Suspend the crude solid in refluxing water (10 mL/g) for 30 minutes. Filter while hot.[1] The filter cake will be the dinitro-enriched product; the mononitro impurity remains in the filtrate.

Q4: Can I separate 2,5-DNTA and 2,6-DNTA using standard silica chromatography?

  • Insight: Separation of dicarboxylic acid isomers on silica is difficult due to severe tailing and strong adsorption.

  • Recommended Method: Ion-Pair Chromatography or Esterification-Distillation .

    • Method: Convert the crude acid mixture to the dimethyl esters (using MeOH/H₂SO₄). The diesters have significantly different boiling points and crystallization properties.

    • Separation: Recrystallize the diesters from methanol or acetone. Dimethyl-2,5-dinitroterephthalate typically crystallizes first. Hydrolyze the purified ester back to the acid.[2]

Part 3: Visualizing the Reaction Pathways

The following diagram illustrates the two primary synthetic routes and the origin of the critical side products.

SynthesisPathways TPA Terephthalic Acid (Starting Material) MonoNitro 2-Nitroterephthalic Acid (Intermediate/Impurity) TPA->MonoNitro HNO3/H2SO4 < 80°C pXylene p-Xylene (Alternative Start) DinitroXylene 2,6-Dinitro-p-xylene pXylene->DinitroXylene Nitration High Regioselectivity DNTA_25 2,5-Dinitroterephthalic Acid (MAJOR Product via TPA) MonoNitro->DNTA_25 Nitration Major Pathway DNTA_26 2,6-Dinitroterephthalic Acid (TARGET / Minor via TPA) MonoNitro->DNTA_26 Nitration Minor Pathway Decarb Trinitrobenzene / Phenols (Over-reaction Impurities) DNTA_25->Decarb > 140°C Decarboxylation DinitroXylene->DNTA_26 Oxidation (KMnO4/HNO3)

Figure 1: Comparative reaction pathways showing the thermodynamic preference for the 2,5-isomer in direct nitration versus the regioselective access to the 2,6-isomer via the p-xylene route.

Part 4: Experimental Protocol (Purification of 2,6-DNTA)

Objective: Isolation of 2,6-Dinitroterephthalic acid from a mixed nitration stream.

  • Crude Isolation: Pour the mixed acid reaction slurry into crushed ice (1:5 ratio). Stir for 1 hour. Filter the yellow precipitate.[3]

  • Mononitro Removal: Suspend the wet cake in water (10 volumes) and heat to reflux. Stir for 30 minutes. Filter hot (80°C).

    • Filtrate: Contains 2-nitroterephthalic acid.[2][4][5][6]

    • Cake: Mixture of 2,5- and 2,6-DNTA.

  • Isomer Separation (via Barium Salts):

    • Dissolve the cake in boiling water by adding stoichiometric Barium Hydroxide [Ba(OH)₂].

    • The Barium salt of 2,5-dinitroterephthalic acid is less soluble and precipitates upon cooling.

    • Filter the precipitate (mostly 2,5-isomer).[6]

    • Acidify the filtrate with HCl to precipitate the 2,6-dinitroterephthalic acid .

  • Recrystallization: Recrystallize the final 2,6-DNTA solid from Glacial Acetic Acid or 20% HCl to remove trapped inorganic salts.

References

  • BenchChem. (2025). A Comprehensive Technical Guide to Substituted Terephthalic Acids: Synthesis, Properties, and Applications. Retrieved from

  • ResearchGate. (2014). Discussion on Synthesis of 2,5-Dinitroterephthalic Acid. Retrieved from

  • Google Patents. (2000). CN104693057A - Preparation method of 2,5-diamino terephthalic acid (via dinitro intermediate). Retrieved from

  • Smolecule. (2023). Nitroterephthalic acid and Dinitro Derivatives: Properties and Safety Data. Retrieved from

Sources

Optimization

optimizing reaction conditions for MOF formation with 2,6-Dinitroterephthalic acid

Curated by: Senior Application Scientist, Advanced Materials & Frameworks Division Target Audience: Materials Scientists, Crystallographers, and Drug Delivery Researchers Welcome to the Technical Support Center. Working...

Author: BenchChem Technical Support Team. Date: March 2026

Curated by: Senior Application Scientist, Advanced Materials & Frameworks Division Target Audience: Materials Scientists, Crystallographers, and Drug Delivery Researchers

Welcome to the Technical Support Center. Working with 2,6-Dinitroterephthalic acid (2,6-DNTPA) requires a fundamental paradigm shift from standard MOF synthesis. I frequently observe researchers treating 2,6-DNTPA like standard unsubstituted terephthalic acid (BDC), which inevitably leads to failed crystallizations.

To successfully engineer MOFs with this ligand, we must respect two overriding physical realities:

  • The Inductive Trap: The two strongly electron-withdrawing nitro (-NO₂) groups drastically lower the pKa of the adjacent carboxylic acids. In polar solvents like DMF, 2,6-DNTPA deprotonates almost instantly, leading to rapid, uncontrolled kinetic precipitation rather than ordered thermodynamic crystallization[1].

  • Steric Strain: The bulky nitro groups at the 2 and 6 positions severely restrict the dihedral rotation of the carboxylate moieties. This steric clash creates a massive activation barrier for ideal lattice formation, naturally inducing missing-linker defects that must be carefully managed[2].

Below, you will find field-proven troubleshooting guides, quantitative optimization data, and self-validating protocols to ensure reproducible synthesis.

🔍 Troubleshooting Guides & FAQs

Q1: My reaction yields an amorphous gel immediately upon mixing the metal salt and 2,6-DNTPA. How do I prevent this? A1: You are experiencing kinetic trapping. Because 2,6-DNTPA is highly acidic, it coordinates to the open metal centers too quickly. Causality: To achieve high crystallinity, the rate of coordination must be slower than the rate of reversibility. Solution: You must introduce a strong monocarboxylic acid modulator. While acetic acid (pKa = 4.76) works for standard BDC, it is far too weak to compete with 2,6-DNTPA. You must use Trifluoroacetic Acid (TFA, pKa = 0.23) or Formic Acid (pKa = 3.77) to competitively bind the metal nodes, slowing down framework extension and allowing ordered crystallization[2].

Q2: I successfully isolated a crystalline powder, but the BET surface area is near zero. Is the MOF non-porous? A2: The framework is highly likely porous, but the pores are blocked by trapped solvent or modulator molecules. The highly polar dinitro groups strongly interact with DMF and water via dipole-dipole interactions and hydrogen bonding, making standard thermal activation completely insufficient[3]. Solution: Perform a sequential solvent exchange. Replace the high-boiling DMF with a lower surface-tension solvent like methanol, followed by chloroform. Only then should you perform vacuum activation at 120 °C[1].

Q3: Can I synthesize dinitro-functionalized MIL-101 using direct solvothermal methods? A3: Direct synthesis of Cr-MIL-101 with highly deactivated, sterically hindered linkers like 2,6-DNTPA often yields poor crystallinity due to the harsh conditions required to overcome Cr(III) inertness. Solution: Utilize Post-Synthetic Modification (PSM). Synthesize the standard MIL-101(Cr) first, then use a nitrating acid mixture (H₂SO₄/HNO₃) under strict ice-cooling to covalently introduce the nitro groups onto the aromatic rings without destroying the underlying framework topology[4].

📊 Quantitative Data: Modulator Selection Matrix

To optimize the synthesis of Zr-based 2,6-DNTPA MOFs (UiO-66 topology), selecting the correct modulator is critical. The table below summarizes the causality between modulator acidity, reaction kinetics, and final product quality.

ModulatorpKaEquivalents (vs Metal)Coordination KineticsDefect DensityFinal Product State
None N/A0InstantaneousN/AAmorphous Gel
Acetic Acid 4.7630FastLowPoorly Crystalline
Formic Acid 3.7730ModerateMediumSemi-Crystalline
Trifluoroacetic Acid (TFA) 0.2310SlowHighHighly Crystalline
🧪 Self-Validating Experimental Protocol

Modulated Solvothermal Synthesis of Zr-2,6-DNTPA

Why is this protocol self-validating? It incorporates strict in-process quality control checkpoints. If a checkpoint fails, the user knows immediately that the reaction trajectory is flawed, saving days of wasted oven time.

Step 1: Metal Node Pre-Assembly

  • Dissolve 1.0 mmol ZrCl₄ in 10 mL anhydrous DMF in a 20 mL scintillation vial. Sonicate until dissolved.

  • Validation Checkpoint 1: The solution must be completely transparent. If it appears cloudy, the ZrCl₄ has hydrolyzed to ZrO₂ due to atmospheric moisture; discard and use a fresh, anhydrous batch.

Step 2: Modulator Activation

  • Add 10.0 mmol Trifluoroacetic Acid (TFA) to the Zr/DMF solution. Stir for 10 minutes.

  • Causality: Pre-coordinating the highly acidic TFA to the Zr⁴⁺ ions forms stable hexanuclear clusters before the highly reactive 2,6-DNTPA linker is introduced, preventing premature precipitation[2].

Step 3: Linker Integration

  • Slowly add 1.0 mmol 2,6-DNTPA to the mixture. Stir at room temperature for 15 minutes.

  • Validation Checkpoint 2: The solution should remain transparent with a slight yellow tint. If immediate precipitation occurs, the modulator concentration is too low or the DMF contains excess water.

Step 4: Solvothermal Crystallization

  • Seal the vial tightly and heat at 120 °C for 24 hours in an isothermal oven.

  • Validation Checkpoint 3: Upon cooling, a distinct layer of dense microcrystalline powder should settle at the bottom, leaving a clear mother liquor above it.

Step 5: Solvent Exchange & Activation

  • Decant the mother liquor. Wash the crystals 3x with fresh DMF.

  • Perform a 3-day Soxhlet extraction using methanol to displace the strongly hydrogen-bonded DMF from the dinitro pores[1].

  • Activate under dynamic vacuum (< 10⁻³ Torr) at 120 °C for 12 hours.

🗺️ Pathway Visualization

DNTPA_MOF_Crystallization Start 2,6-DNTPA + Metal Salt (e.g., ZrCl4) in DMF Path_A No Modulator Added (Kinetic Regime) Start->Path_A Path_B Add Strong Modulator (TFA / Formic Acid) Start->Path_B Rapid_Deprot Rapid Deprotonation (Low pKa Effect) Path_A->Rapid_Deprot Amorphous Uncontrolled Precipitation (Amorphous Gel) Rapid_Deprot->Amorphous Compete Competitive Coordination (Thermodynamic Regime) Path_B->Compete Steric Steric Hindrance Induces Missing-Linker Defects Compete->Steric Crystalline Highly Crystalline Defect-Engineered MOF Steric->Crystalline

Logical pathway of 2,6-DNTPA MOF crystallization highlighting the role of modulators.

📚 References
  • [1] Bifunctionalized Metal Organic Frameworks, UiO-66-NO2-N (N = -NH2, -(OH)2, -(COOH)2), for Enhanced Adsorption and Selectivity of CO2 and N2. Journal of Chemical & Engineering Data - ACS Publications.[Link]

  • [4] Direct covalent post-synthetic chemical modification of Cr-MIL-101 using nitrating acid. Chemical Communications - Royal Society of Chemistry.[Link]

  • [3] Tuning the Catalytic Properties of UiO-66 Metal–Organic Frameworks: From Lewis to Defect-Induced Brønsted Acidity. The Journal of Physical Chemistry Letters - ACS Publications.[Link]

  • [2] Critical Role of Defects in UiO-66 Nanocrystals for Catalysis and Water Remediation. Industrial & Engineering Chemistry Research - ACS Publications.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallinity in 2,6-Dinitroterephthalic Acid-Based MOFs

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis and crystallinity of Metal-Organic Frameworks...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis and crystallinity of Metal-Organic Frameworks (MOFs) based on the 2,6-Dinitroterephthalic acid linker. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common issues and enhance your experimental outcomes.

Introduction: The Challenge of Crystallizing Nitro-Functionalized MOFs

The incorporation of nitro groups into MOF linkers, such as in 2,6-Dinitroterephthalic acid, offers exciting possibilities for tuning the electronic properties, catalytic activity, and guest-host interactions of the resulting frameworks. However, the strong electron-withdrawing nature of the nitro groups can significantly influence the coordination chemistry and crystallization kinetics, often leading to challenges in obtaining highly crystalline materials. This guide will walk you through a systematic approach to troubleshoot and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: My PXRD pattern shows broad peaks, or no distinct peaks at all. What does this indicate?

A1: Broad or absent peaks in your Powder X-ray Diffraction (PXRD) pattern are classic indicators of poor crystallinity. This can range from nanocrystalline material (very small crystallites leading to peak broadening) to a completely amorphous solid. It suggests that the long-range periodic order required for sharp diffraction is not present in your sample.

Q2: Why does my synthesis with 2,6-Dinitroterephthalic acid result in an amorphous product, while the non-nitrated terephthalic acid version works well?

A2: The two nitro groups on the 2,6-Dinitroterephthalic acid linker are strongly electron-withdrawing. This can decrease the basicity of the carboxylate groups, affecting their coordination to the metal centers. This alteration in electronic properties can disrupt the delicate balance of nucleation and crystal growth, favoring rapid precipitation of a disordered, amorphous material over the slow, ordered growth required for a crystalline MOF.

Q3: Can the color of my product give any indication of its quality?

A3: While not a definitive measure of crystallinity, a significant color change from the expected product, or an inhomogeneous color distribution, can suggest the presence of impurities, unreacted starting materials, or the formation of an undesired phase.

Q4: I see some crystalline product, but also a lot of amorphous powder. How can I improve the yield of the crystalline phase?

A4: This common issue points to a competition between nucleation and crystal growth. It's likely that nucleation is happening too rapidly, leading to the formation of many small, poorly ordered particles. The troubleshooting sections below will provide detailed strategies to control these kinetics.

In-Depth Troubleshooting Guides

Issue 1: Amorphous Product or Very Poor Crystallinity

When your synthesis yields a product with a PXRD pattern characteristic of an amorphous or poorly crystalline material, a systematic optimization of the reaction conditions is necessary. The following sections detail key parameters to investigate.

Modulators are molecules that compete with the organic linker for coordination to the metal center.[1][2] This competition can slow down the overall reaction rate, promoting the growth of larger, more ordered crystals instead of rapid precipitation of amorphous material.

Troubleshooting Steps:

  • Introduce a Modulator: If you are not already using one, the addition of a simple carboxylic acid modulator is a primary troubleshooting step.

  • Modulator Choice:

    • Monocarboxylic Acids: Acetic acid, formic acid, and benzoic acid are common choices. They can influence the pH and compete for coordination sites.[2]

    • Rationale: The modulator can temporarily cap the growing crystal faces, preventing rapid, uncontrolled growth and allowing for defects to be "healed" as the crystal develops.

  • Modulator Concentration: The amount of modulator is a critical parameter.

    • Too little: May not be effective in controlling the reaction.

    • Too much: Can completely inhibit MOF formation or lead to the formation of a different, undesired phase.

    • Recommended Action: Screen a range of modulator concentrations. A typical starting point is to use a molar ratio of modulator to metal precursor of 2:1, and then explore ratios from 1:1 up to 20:1 or higher.

ModulatorTypical Starting Concentration (molar ratio to metal)Notes
Acetic Acid2:1 to 10:1Volatile and can be easily removed.
Formic Acid2:1 to 10:1Can also act as a reducing agent in some systems.
Benzoic Acid1:1 to 5:1Less volatile and may require more rigorous washing.

Protocol: Modulator Screening Experiment

  • Set up a series of parallel reactions in small vials.

  • Keep the concentrations of the 2,6-Dinitroterephthalic acid and the metal salt constant.

  • In each vial, add a different concentration of the chosen modulator (e.g., 0, 2, 5, 10, and 20 equivalents of acetic acid relative to the metal salt).

  • Run the reactions under the same temperature and time conditions.

  • Analyze the resulting solids by PXRD to determine the optimal modulator concentration for achieving high crystallinity.

The choice of solvent is critical as it influences the solubility of the precursors, the deprotonation of the linker, and the overall reaction kinetics.[3]

Troubleshooting Steps:

  • Solvent Polarity: The polarity of the solvent can affect the solubility of your starting materials. If the precursors are not fully dissolved, this can lead to an inhomogeneous reaction mixture and poor crystallinity.

    • Recommendation: Ensure your 2,6-Dinitroterephthalic acid and metal salt are fully soluble in the chosen solvent system at the reaction temperature.

  • Solvent Mixtures: Using a mixture of solvents can be an effective way to fine-tune the reaction conditions.

    • Example: A common solvent system is a mixture of N,N-Dimethylformamide (DMF) and ethanol or water. The ratio of these solvents can be varied to optimize the solubility and reaction rate.

  • High-Boiling Point Solvents: Solvents like DMF, N,N-Diethylformamide (DEF), and Dimethyl sulfoxide (DMSO) are often used in solvothermal synthesis due to their high boiling points, which allow for reactions at elevated temperatures.[3]

Temperature directly influences the kinetics and thermodynamics of MOF formation.[4][5]

Troubleshooting Steps:

  • Temperature Adjustment:

    • Too low: The reaction may be too slow, or the precursors may not have enough energy to form a crystalline structure.

    • Too high: Can lead to very rapid nucleation and the formation of an amorphous product or a dense, non-porous phase.[6]

    • Recommended Action: Screen a range of temperatures. If your initial synthesis was at a high temperature (e.g., 120 °C), try lowering it (e.g., 80 °C, 100 °C). Conversely, if you started at a low temperature, a moderate increase may be beneficial.

  • Reaction Time:

    • Too short: The crystals may not have had sufficient time to grow.

    • Too long: Can sometimes lead to the dissolution of a metastable crystalline phase and the formation of a more stable, but potentially less crystalline or non-porous, phase.

    • Recommended Action: Analyze the product at different time points (e.g., 6, 12, 24, and 48 hours) to understand the crystallization profile of your system.

Issue 2: Product is a Mixture of Crystalline and Amorphous Phases

This outcome suggests that while the conditions are close to optimal, the nucleation rate is still too high relative to the crystal growth rate.

Troubleshooting Steps:

  • Fine-Tune Modulator Concentration: A slight increase in the modulator concentration can often favor the growth of existing crystals over the formation of new nuclei.

  • Gradual Temperature Ramp: Instead of placing your reaction directly at the target temperature, a slower temperature ramp can promote more controlled crystal growth.

  • Seeding: Introducing a small number of pre-synthesized, high-quality crystals (seeds) of your target MOF into the reaction mixture can promote the growth of these crystals rather than the formation of new, poorly crystalline particles.[7][8][9][10]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor crystallinity in your 2,6-Dinitroterephthalic acid-based MOF synthesis.

TroubleshootingWorkflow cluster_start Initial Observation cluster_primary Primary Optimization cluster_secondary Secondary Optimization cluster_outcome Desired Outcome Start Poor Crystallinity (Broad/No PXRD Peaks) Modulator Adjust Modulator (Type & Concentration) Start->Modulator Introduce/Vary Solvent Optimize Solvent System (Polarity & Mixtures) Modulator->Solvent If still poor Success High Crystallinity (Sharp PXRD Peaks) Modulator->Success Success TempTime Vary Temperature & Reaction Time Solvent->TempTime If still poor Solvent->Success Success FineTune Fine-Tune Modulator Concentration TempTime->FineTune If mixture of phases TempTime->Success Success TempRamp Implement Gradual Temperature Ramp FineTune->TempRamp If still a mixture FineTune->Success Success Seeding Introduce Seed Crystals TempRamp->Seeding For further improvement TempRamp->Success Success Seeding->Success Success

Caption: A workflow for troubleshooting poor crystallinity in MOF synthesis.

The Interplay of Synthesis Parameters

The successful synthesis of a highly crystalline MOF relies on the careful balance of several interconnected parameters. The diagram below illustrates how these factors influence the competing processes of nucleation and crystal growth.

SynthesisParameters cluster_inputs Controllable Parameters cluster_processes Crystallization Processes cluster_outputs Resulting Material Properties Modulator Modulator (Concentration, pKa) Nucleation Nucleation Rate Modulator->Nucleation Decreases Growth Crystal Growth Rate Modulator->Growth Decreases Solvent Solvent (Polarity, Viscosity) Solvent->Nucleation Solvent->Growth Temperature Temperature Temperature->Nucleation Increases Temperature->Growth Increases Concentration Precursor Concentration Concentration->Nucleation Increases Concentration->Growth Increases Crystallinity Crystallinity Nucleation->Crystallinity High rate can decrease Size Crystal Size Nucleation->Size High rate leads to small Morphology Morphology Nucleation->Morphology Growth->Crystallinity Favors high Growth->Size Favors large Growth->Morphology

Caption: The influence of synthesis parameters on MOF crystallization.

Concluding Remarks

Troubleshooting the synthesis of 2,6-Dinitroterephthalic acid-based MOFs requires a patient and systematic approach. The strong electronic effects of the nitro groups present a unique challenge, but by carefully manipulating the reaction kinetics through the use of modulators, and optimizing the solvent, temperature, and time, the formation of highly crystalline materials is achievable. We encourage you to use this guide as a starting point for your experimental design and optimization.

References

  • Morris, W., Wang, S., et al. (2017). Role of Modulators in Controlling the Colloidal Stability and Polydispersity of the UiO-66 Metal-Organic Framework. ACS Applied Materials & Interfaces. [Link]

  • Sun, Y.-X., & Sun, W.-Y. (2014). Influence of temperature on metal-organic frameworks. Chinese Journal of Inorganic Chemistry.
  • Canossa, S., et al. (2020). Role of a Modulator in the Synthesis of an MIL-53 Metal–Organic Framework Revealed by In Situ Time-Resolved MAS NMR Spectroscopy. Journal of the American Chemical Society. [Link]

  • Sun, Y.-X., & Sun, W.-Y. (2014). Influence of temperature on metal-organic frameworks. Chinese Journal of Inorganic Chemistry.
  • Canossa, S., et al. (2020). Role of a Modulator in the Synthesis of an MIL-53 Metal–Organic Framework Revealed by In Situ Time-Resolved MAS NMR Spectroscopy. Journal of the American Chemical Society.
  • Butova, V. V., et al. (2024). Thermally activated structural phase transitions and processes in metal–organic frameworks. Chemical Society Reviews. [Link]

  • Decoste, J. B., et al. (2017). A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. Crystal Growth & Design. [Link]

  • Abednatanzi, S., et al. (2019). Time and temperature dependence of MOFs downsizing. Scientific Reports.
  • Pili, S., et al. (2021).
  • Main, E. L., et al. (2021). Surviving Under Pressure: The Role of Solvent, Crystal Size, and Morphology During Pelletization of Metal-Organic Frameworks. ACS Applied Materials & Interfaces. [Link]

  • Mulyati, T., Ediati, R., & Rosyidah, A. (2015). Influence of Solvothermal Temperatures and Times on Crystallinity and Morphology of MOF-5. Indonesian Journal of Chemistry.
  • Main, E. L., et al. (2021). Surviving Under Pressure: The Role of Solvent, Crystal Size, and Morphology During Pelletization of Metal–Organic Frameworks.
  • BenchChem. (2025). Technical Support Center: Overcoming Dissolution of MOF Crystal Structures in Organic Solvents.
  • Allendorf, M. D., & Stavila, V. (2015). Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture. Arabian Journal of Chemistry.
  • Cheetham, A. K., Bennett, T. D., & Coudert, F.-X. (2018). Thermodynamic and Kinetic Effects in the Crystallization of Metal–Organic Frameworks. Accounts of Chemical Research. [Link]

  • Ricco, R., et al. (2018). Overcoming Crystallinity Limitations of Aluminium Metal‐Organic Frameworks by Oxalic Acid Modulated Synthesis. Chemistry – A European Journal.
  • Zare, M., et al. (2021).
  • Ji, H., et al. (2018). Improvement in Crystallinity and Porosity of Poorly Crystalline Metal–Organic Frameworks (MOFs) through Their Induced Growth on a Well-Crystalline MOF Template. Inorganic Chemistry. [Link]

  • Ji, H., et al. (2018). Improvement in Crystallinity and Porosity of Poorly Crystalline Metal-Organic Frameworks (MOFs)
  • Eddaoudi, M., et al. (2002).
  • Stavitski, E., et al. (2011). Kinetic Control of MetalOrganic Framework Crystallization Investigated by TimeResolved InSitu XRay Scattering.
  • Thornton, A. W., et al. (2024). Synthetic and analytical considerations for the preparation of amorphous metal–organic frameworks. Chemical Science. [Link]

  • Ji, H., et al. (2018). Improvement in Crystallinity and Porosity of Poorly Crystalline Metal-Organic Frameworks (MOFs)
  • Schoedel, A., et al. (2016).
  • Amini, M., et al. (2022). A comprehensive study about functionalization and de-functionalization of MOF-808 as a defect-engineered Zr-MOFs for selective catalytic oxidation.
  • Yaghi, O. M., et al. (2008). Room temperature synthesis of metal-organic frameworks (MOFs). Tetrahedron.
  • Ji, H., et al. (2018). Improvement in Crystallinity and Porosity of Poorly Crystalline Metal-Organic Frameworks (MOFs)
  • Ji, H., et al. (2018). Improvement in Crystallinity and Porosity of Poorly Crystalline Metal-Organic Frameworks (MOFs)
  • Wang, J.-X., et al. (2021). Green, efficient and controllable synthesis of high-quality MOF-74 with high gravity technology.

Sources

Optimization

impact of solvent choice on 2,6-Dinitroterephthalic acid reactivity

This guide functions as a specialized technical support center for researchers working with 2,6-Dinitroterephthalic acid (2,6-DNTA) . It addresses the critical role of solvent selection in modulating solubility, reactivi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized technical support center for researchers working with 2,6-Dinitroterephthalic acid (2,6-DNTA) . It addresses the critical role of solvent selection in modulating solubility, reactivity, and product morphology.

Topic: Impact of Solvent Choice on Reactivity & Processing Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Solvent-Structure-Reactivity Nexus

2,6-Dinitroterephthalic acid presents a unique challenge due to its asymmetric steric environment . Unlike its isomer 2,5-dinitroterephthalic acid, the 2,6-isomer possesses two distinct carboxylic acid environments:

  • C1-COOH: Sterically "sandwiched" between two ortho-nitro groups. Highly hindered.

  • C4-COOH: Flanked by protons. Sterically accessible.

Key Insight: Solvent choice is not just about solubility; it is the primary switch for controlling regioselectivity and reaction kinetics . A solvent that solvates the nitro groups effectively (e.g., DMSO) can expose the hindered C1-COOH, while protic solvents may stabilize intermediates but impede nucleophilic attack at the crowded center.

Module 1: Solubility & Dissolution Troubleshooting

User Question: "My 2,6-DNTA starting material will not dissolve in standard alcohols or DCM. What solvent system should I use?"

Scientist Diagnosis: 2,6-DNTA exhibits strong intermolecular hydrogen bonding and


-

stacking interactions enhanced by the electron-withdrawing nitro groups. Non-polar (DCM) and moderately polar protic solvents (Ethanol) often fail to disrupt this lattice energy at room temperature.

Protocol: Refer to the Solubility Tier List below to select the appropriate medium for your application.

Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Dipolar Aprotic DMSO, DMF, NMP High (>100 mg/mL)Recommended. Best for reactions requiring full homogeneity (e.g., MOF synthesis, SNAr).
Polar Protic Methanol, EthanolLow (<10 mg/mL)Poor for initial dissolution. Use only for refluxing suspensions or washing steps.
Ethers THF, DioxaneModerateGood for reductions (e.g., hydrogenation) if heated.
Chlorinated DCM, ChloroformNegligibleAvoid. Useful only as an antisolvent for precipitation.
Basic Aqueous 1M NaOH/KOHHigh (as salt)Excellent for aqueous workups, but irreversible if ester hydrolysis is a risk.

Troubleshooting Workflow: If you observe persistent turbidity in dipolar aprotic solvents:

  • Check Water Content: DMSO is hygroscopic. Water acts as a potent anti-solvent for the neutral acid.

  • Thermal Activation: Heat to 60°C. The nitro groups' rotation requires thermal energy to break lattice packing.

Module 2: Reactivity & Derivatization (Esterification)[1]

User Question: "I am trying to esterify 2,6-DNTA, but I only get the mono-ester or low yields. Why?"

Scientist Diagnosis: This is a classic manifestation of the C1-Steric Blockade . The C4-carboxyl reacts rapidly, but the C1-carboxyl is shielded by the 2,6-nitro groups. Standard Fischer esterification (Alcohol +


) is often too reversible and sterically sensitive to drive the C1 reaction to completion.

Mechanistic Bottleneck:

  • Solvent Interference: In alcohols (MeOH/EtOH), the solvent forms a solvation shell around the nitro groups, effectively increasing their steric bulk and further blocking the C1-COOH.

Corrective Protocol: The "Activated" Pathway Switch from Fischer conditions to an Acid Chloride or Coupling Agent route using a non-protic solvent to minimize the solvation shell effect.

Step-by-Step Guide:

  • Activation: Suspend 2,6-DNTA in Thionyl Chloride (

    
    )  (acts as solvent and reagent) or dry Toluene  with catalytic DMF. Reflux until gas evolution ceases.
    
    • Why? Converts -COOH to -COCl. The planar acyl chloride is less sterically demanding than the tetrahedral intermediate of direct esterification.

  • Solvent Swap: Evaporate

    
    . Redissolve the residue in dry THF  or DCM  (the acid chloride is soluble in DCM).
    
  • Nucleophilic Attack: Add the alcohol (limiting reagent) + Pyridine base.

    • Result: High yield of diester due to the high energy of the acyl chloride overcoming the steric barrier.

Visualization: Steric Hindrance & Activation

EsterificationPathways cluster_legend Pathway Analysis Start 2,6-DNTA (Di-acid) Fischer Fischer Esterification (MeOH/H+) Start->Fischer High Steric Barrier at C1 Activation Activation (SOCl2/DMF) Start->Activation Irreversible Activation MonoEster Major Product: C4-Monoester Fischer->MonoEster Incomplete Reaction AcidChloride Intermediate: Di-Acid Chloride Activation->AcidChloride -SO2, -HCl Die_Ester Target Product: Diester AcidChloride->Die_Ester +ROH / Base Fast Kinetics Legend Green Path = Recommended for Diester Yellow Path = Leads to Monoester

Caption: Comparison of reaction pathways. The Fischer route (yellow) often stalls at the mono-ester due to steric hindrance at C1. The Acid Chloride route (green) overcomes this barrier.

Module 3: Reduction to 2,6-Diaminoterephthalic Acid

User Question: "My reduction using Pd/C in Methanol is incomplete/stalled. Should I change the solvent?"

Scientist Diagnosis: Yes. While Methanol is standard for nitro-reductions, the resulting 2,6-diaminoterephthalic acid is significantly less soluble in methanol than the starting material. It often precipitates onto the catalyst surface, poisoning it and stopping the reaction.

Troubleshooting Guide:

IssueDiagnosisRecommended Solvent SystemMechanism
Stalled Reaction Product precipitation coats Pd/C catalyst.Water/NaOH (pH > 10) or DMF Keeping the product soluble (as a carboxylate salt or in DMF) ensures the catalyst surface remains active.
Side Products Partial reduction (nitroso/hydroxylamine).Ethanol/Water (1:1) + Ammonium Formate Transfer hydrogenation provides a steady H-source. The water co-solvent aids solubility.

Preferred Protocol (Catalytic Hydrogenation):

  • Solvent: Use 1M aqueous NaOH .

  • Catalyst: 10% Pd/C.

  • Conditions:

    
     balloon, Room Temp.
    
  • Workup: Filter catalyst. Acidify filtrate with HCl to pH 3-4. The fluorescent yellow product (2,6-diamino acid) will precipitate cleanly.

    • Note: This avoids organic solvent waste and leverages the pH-dependent solubility switch.

Module 4: MOF Synthesis (Ligand Coordination)

User Question: "I'm using 2,6-DNTA for MOF synthesis, but I'm getting amorphous powder instead of crystals. Is the solvent responsible?"

Scientist Diagnosis: Absolutely. In MOF synthesis (solvothermal), the solvent acts as a template and a modulator . 2,6-DNTA is a "bent" linker due to the steric bulk of the nitro groups forcing the carboxylates out of plane.

  • Amorphous Result: Likely caused by reaction kinetics that are too fast (instant precipitation).

  • Crystal Growth: Requires reversible coordination equilibrium.

Solvent Tuning Strategy:

  • The Base Solvent (DMF/DEF):

    • Use DEF (Diethylformamide) instead of DMF. DEF decomposes more slowly to release diethylamine (base), which gradually deprotonates the 2,6-DNTA. This "slow-release base" effect slows nucleation, promoting larger crystal growth.

  • The Modulator (Acid):

    • Add 5-10% Acetic Acid or Formic Acid to the solvent.

    • Mechanism:[1][2][3][4] The modulator competes with 2,6-DNTA for metal sites. This competition creates a "check-and-repair" mechanism during crystal assembly, fixing defects and ensuring crystallinity.

Solvothermal Decision Tree:

MOFSynthesis Start MOF Synthesis (Metal Salt + 2,6-DNTA) Result Result Check Start->Result Amorphous Amorphous/Powder Result->Amorphous Precipitation too fast Crystals High Quality Crystals Result->Crystals Controlled Nucleation Action1 Switch Solvent: DMF -> DEF Amorphous->Action1 Step 1: Slow Base Release Action2 Add Modulator: + 5% Acetic Acid Action1->Action2 Step 2: Competitive Binding Action3 Dilute Reaction: Increase Solvent Volume Action2->Action3 Step 3: Lower Conc. Action3->Crystals Retest

Caption: Troubleshooting logic for MOF crystallization. Moving from DMF to DEF and adding acidic modulators slows kinetics to favor crystalline order.

References

  • Solubility & Solvent Effects

    • Influence of solvent on the electronic structure and photochemistry of nitrophenols.[5] (Relevant for nitro-group solvation behavior). Environmental Science: Atmospheres, RSC.

  • Synthesis & Reactivity

    • Synthesis and identification of dinitro- and diaminoterephthalic acid. (Detailed yield data and reduction protocols). Chinese Journal of Inorganic Chemistry.
  • MOF Synthesis & Ligand Behavior

    • Terephthalic acid as a linker in preparation of a new Ni-doped, Zn-based MOF. (Solvent selection influencing crystal growth).[6][7]

  • General Esterification Protocols

    • Protocol for the Direct Esterification of Terephthalic Acid.[8] BenchChem Technical Guides.

Sources

Reference Data & Comparative Studies

Validation

comparing 2,6-Dinitroterephthalic acid with terephthalic acid in MOFs

As a Senior Application Scientist in reticular chemistry, I frequently guide research teams through the critical decision of ligand selection when designing Metal-Organic Frameworks (MOFs) for targeted applications. Whil...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in reticular chemistry, I frequently guide research teams through the critical decision of ligand selection when designing Metal-Organic Frameworks (MOFs) for targeted applications. While Terephthalic Acid (TPA / BDC) serves as the foundational benchmark for synthesizing robust, highly porous networks (such as the UiO-66 and MIL series), the strategic use of 2,6-Dinitroterephthalic acid (2,6-DNTPA) represents a paradigm shift in precision pore engineering.

This guide objectively compares the physicochemical performance of TPA against 2,6-DNTPA[1], detailing the causality behind their structural behaviors, and provides a self-validating experimental workflow for researchers and drug development professionals.

Chemical & Structural Profiling: Mechanistic Causality

To understand the divergent performance of these two linkers, we must analyze the thermodynamic and kinetic consequences of functionalization.

Terephthalic Acid (TPA): The Symmetrical Benchmark TPA is a highly symmetrical (


), planar, and rigid dicarboxylic acid. Its lack of steric bulk allows for thermodynamically flawless self-assembly with metal-oxo clusters (e.g., 

nodes). This results in MOFs with maximal theoretical surface areas, high thermal stability, and minimal structural defects.

2,6-Dinitroterephthalic Acid (2,6-DNTPA): The Asymmetric Disruptor Unlike the more common 2,5-dinitro isomer, 2,6-DNTPA places two strongly electron-withdrawing and bulky nitro (


) groups adjacent to a single carboxylate moiety. This induces three profound mechanistic effects:
  • Steric Clash & Defect Engineering: The localized bulk at the 2,6-position prevents perfect 12-connected coordination at the metal node. This steric hindrance deliberately induces "missing-linker defects"—highly sought-after mesoporous cavities that expose coordinatively unsaturated metal sites (CUS) for catalysis and drug loading.

  • Electronic Inductive Pull: The

    
     groups pull electron density away from the carboxylate oxygen atoms, lowering their 
    
    
    
    . While this forms a slightly weaker metal-ligand coordination bond—altering hydrolytic stability[2]—it simultaneously increases the Lewis acidity of the metal node, enhancing catalytic turnover.
  • Polarity & Quadrupole Interactions: The strong dipole moment of the nitro groups drastically alters the internal pore environment, creating highly specific binding sites for polarizable molecules, making MOF-

    
     variants exceptionally effective for 
    
    
    
    capture[3].

MechanisticEffects A 2,6-DNTPA Linker B Dual -NO2 Groups A->B Electronic C Asymmetric Steric Bulk A->C Steric D Increased Node Lewis Acidity B->D Inductive Effect E Enhanced CO2 Affinity B->E Dipole Moment F Missing-Linker Defects C->F Coordination Clash G Reduced Pore Volume C->G Dead Volume

Fig 1. Mechanistic pathways of 2,6-DNTPA functionalization on MOF physicochemical properties.

Quantitative Performance Comparison

The following table synthesizes the typical performance metrics of a standard


-based MOF (UiO-66 topology) synthesized with TPA versus 2,6-DNTPA.
Performance MetricUiO-66 (TPA Benchmark)UiO-66-(NO2)2 (2,6-DNTPA)Causality / Mechanism
BET Surface Area ~1,200 – 1,500 m²/g~600 – 850 m²/gBulky

groups occupy internal pore space (dead volume) and increase framework mass.
Pore Volume ~0.50 cm³/g~0.35 cm³/gSteric protrusion into the octahedral and tetrahedral cages.

Uptake (1 bar, 298K)
Low to ModerateHigh Favorable quadrupole-dipole interactions with polar nitro groups[3].
Defect Density Low (<5% missing linkers)High (15-30% missing linkers)Asymmetric steric hindrance prevents full 12-fold node coordination.
Hydrolytic Stability ExceptionalModerateElectron withdrawal weakens the

bond, though steric shielding offers some kinetic protection[2].
Biocompatibility High[4]Moderate (Requires reduction)Nitro groups can be post-synthetically reduced to amines (

) to improve biocompatibility for drug delivery.

Self-Validating Experimental Protocol: Synthesis & Activation

To ensure reproducibility, I have designed this solvothermal synthesis protocol as a self-validating system . Each step includes a diagnostic checkpoint to verify success before proceeding, preventing the waste of expensive precursors and time. The use of modulators (like acetic acid) is critical here to control crystallization kinetics and prevent the precipitation of amorphous networks[5].

Step 1: Precursor Dissolution

  • Action: Dissolve 1.0 mmol of

    
     and 1.0 mmol of 2,6-DNTPA in 15 mL of N,N-dimethylformamide (DMF) under sonication.
    
  • Validation Checkpoint: The solution must remain optically clear. If turbidity occurs, the

    
     has prematurely hydrolyzed due to moisture contamination. Discard and use fresh, anhydrous solvent.
    

Step 2: Modulator Addition

  • Action: Add 30 equivalents (1.7 mL) of glacial acetic acid to the solution.

  • Causality: The monocarboxylic acid competes with the 2,6-DNTPA linker, slowing down the nucleation rate to favor the thermodynamic growth of highly crystalline MOF particles over kinetic amorphous gels.

Step 3: Solvothermal Synthesis

  • Action: Transfer to a Teflon-lined autoclave and heat at 120°C for 24 hours.

  • Validation Checkpoint: Upon cooling, a distinct crystalline powder should settle at the bottom. A gelatinous mass indicates insufficient modulator or incorrect temperature ramping.

Step 4: Solvent Exchange (Critical for 2,6-DNTPA)

  • Action: Centrifuge and wash the powder with fresh DMF (2x), followed by anhydrous acetone (3x) over 3 days.

  • Causality: DMF has a high boiling point and high surface tension. Attempting to boil it out of the sterically hindered 2,6-DNTPA pores will cause capillary forces to collapse the framework. Acetone exchange bypasses this.

  • Validation Checkpoint: Perform an intermediate FTIR scan. The complete disappearance of the amide

    
     stretch at ~1660 cm⁻¹ confirms successful DMF removal.
    

Step 5: Thermal Vacuum Activation

  • Action: Heat the sample under dynamic vacuum (

    
     Torr) at 120°C for 12 hours.
    
  • Validation Checkpoint: A Type I nitrogen adsorption isotherm (BET analysis) confirms the retention of permanent microporosity.

ExperimentalWorkflow S1 1. Precursor Dissolution ZrCl4 + 2,6-DNTPA in DMF S2 2. Modulator Addition Add Acetic Acid (Competitor) S1->S2 S3 3. Solvothermal Reaction 120°C for 24h S2->S3 S4 4. Solvent Exchange Wash with Acetone (3x) S3->S4 S5 5. Thermal Activation Vacuum at 120°C S4->S5

Fig 2. Self-validating solvothermal synthesis workflow for 2,6-DNTPA functionalized MOFs.

Applications in Research & Drug Development

Pulmonary Drug Delivery Vehicles While unmodified TPA-based MOFs (like UiO-66) are highly biocompatible and excellent carriers for pulmonary drug delivery[4], 2,6-DNTPA variants offer a unique advantage: stimuli-responsive release . The bulky nitro groups restrict the pore apertures, effectively "locking" small-molecule therapeutics inside the framework. Upon exposure to specific cellular reductants (like glutathione in tumor microenvironments), the


 groups reduce to smaller, hydrophilic 

groups, triggering a rapid release of the therapeutic payload.

Advanced Gas Separation In environmental engineering, the separation of


 from flue gas (

/

mixtures) is notoriously difficult due to the similar kinetic diameters of the gases. The 2,6-DNTPA linker transforms the MOF pore into a highly polarized channel. The localized dipole moments of the dual nitro groups interact strongly with the quadrupole moment of

, achieving exceptional thermodynamic selectivity over non-polar

[3].

References

  • The crystal structure of nitroterephthalic acid, C8H5NO6 - ResearchGate -[https://vertexaisearch.cloud.google.
  • Adjusting the Stability of Metal-Organic Frameworks under Humid Conditions by Ligand Functionalization - ResearchGate -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqwjVOATjmL5bkNbyIM9dAcKBn3jfTMJweWIywy9bfBWnEftb0ew7ay7O2j1svNL9o7mjyW3lCJuVGa-1Qq61hr4BuQ9wCmbg2HODksh5d6_y66p-XJol9WJddLcfRVXiLeUASlC-FZ5hDuFPNpS_8sNl8WNx5JoQHvDp8UJpKcEsE19V-8yvHgT8OHh1oLWHntGmwKuX_D-4rCPH3dWPlQOCf6D-iGXg967P9Qs4rKsxNZdlVjnnoRU5bRyDUSGEcBSO9srl5LzgNhLwhKcFGXckGNw==]
  • Evaluating UiO-66 Metal-Organic Framework (MOF) Nanoparticles as Acid-Sensitive Carriers for Pulmonary Drug Delivery Applications - PMC -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhB5iOsMdfXairwFOQxkg5ydsKu3alW_A3CJTAZReW7E-YXaUDglc12B7Imum3EezKJZCVWhERRrI3oyKNeuxxEbK1N-xl6P896kxZ_skDRsuG5hga3vRjqC8QIlurrgmpNogySfxA6ky19Q==]
  • A water-based synthetic route to the metal–organic framework UiO-66 starting from PET-derived terephthalate esters - RSC Publishing -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyzfXF0gNNxy_M5EDgO9JpB3iowTinDWrPb3J80tEw4Kx674Y0vp7nlbSSpoXA4md14DuOitla1fnE6ZsC0VQssfU-vK90_JF9qh1W3gSHs-Px7ljfwrtidzXUa0fPjmChYmYJVr_gj9vb9JHKuLgUX1AqXszwikl-9YY=]
  • 2,6-Dinitroterephthalic acid | 69824-99-3 - Sigma-Aldrich -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj0wBWm7fn62fcEPsO65cUsprK8kJyajRq_L6Em9B7R-0KVab27BjrK0Z1NJ3KZJpWQuWVGR4ij3RN4beLHQnU7VimB3OrZq7Df4QfI3dMRSOkgwYujCw2Lw4lCu3A12R06pMNE1jMiTTteN9NCIVpbGuaC98ywBqBmvVI]

Sources

Comparative

performance evaluation of 2,6-Dinitroterephthalic acid-based catalysts

Performance Evaluation of 2,6-Dinitroterephthalic Acid-Based Catalysts: A Comparative Guide for Lewis Acid-Mediated Transformations Executive Summary In the landscape of heterogeneous catalysis, Metal-Organic Frameworks...

Author: BenchChem Technical Support Team. Date: March 2026

Performance Evaluation of 2,6-Dinitroterephthalic Acid-Based Catalysts: A Comparative Guide for Lewis Acid-Mediated Transformations

Executive Summary

In the landscape of heterogeneous catalysis, Metal-Organic Frameworks (MOFs) offer unparalleled precision in active site engineering. While unfunctionalized frameworks like UiO-66 provide robust thermal and chemical stability[1], their baseline catalytic activity is often insufficient for demanding transformations. The integration of 2,6-Dinitroterephthalic acid (2,6-DNTA) as an organic linker represents a highly effective strategy for designing hyper-Lewis-acidic catalysts. This guide provides an objective performance evaluation of 2,6-DNTA-based MOF catalysts, comparing them against standard alternatives and detailing the self-validating experimental protocols required for their synthesis and evaluation.

Mechanistic Causality: The Electronic Inductive Effect

To understand the superiority of 2,6-DNTA-based catalysts in specific reactions, one must examine the electronic interplay between the organic linker and the metal node. In a standard Zr-based MOF (e.g., UiO-66), the catalytic active sites are the open Zr(IV) metal centers located at missing-linker defects[2].

The incorporation of 2,6-DNTA introduces two strongly electron-withdrawing nitro (-NO₂) groups onto the terephthalic acid backbone. These groups exert a profound inductive pull, depleting electron density from the coordinating carboxylate moieties. This electron deficiency propagates directly to the Zr₆O₄(OH)₄ metal cluster, significantly enhancing the Lewis acidity of the open Zr(IV) sites[3]. Consequently, these highly electrophilic metal nodes exhibit accelerated substrate activation for Lewis acid-catalyzed reactions, such as the hydrolytic cleavage of phosphate ester bonds in nerve agent simulants (e.g., DMNP)[3].

G N1 2,6-Dinitroterephthalic Acid (2,6-DNTA Linker) N2 Strong Electron-Withdrawing Effect (-NO2 Groups) N1->N2 N3 Electron Depletion at Carboxylate Moieties N2->N3 N4 Enhanced Lewis Acidity at Zr6 Metal Node N3->N4 N5 Accelerated Substrate Activation (e.g., DMNP) N4->N5

Caption: Inductive pathway of 2,6-DNTA enhancing Zr-node Lewis acidity for catalysis.

Performance Comparison: Quantitative Evaluation

To objectively evaluate the performance of the 2,6-DNTA-based catalyst (UiO-66-(NO₂)₂), we benchmark it against the unfunctionalized parent MOF (UiO-66) and the mono-nitro variant (UiO-66-NO₂). The model reaction is the catalytic hydrolysis of dimethyl 4-nitrophenyl phosphate (DMNP), a standard nerve agent simulant.

Note on Porosity vs. Activity: While the addition of bulky nitro groups sterically occupies pore volume and reduces the overall Brunauer–Emmett–Teller (BET) surface area[4], the exponential increase in Lewis acidity more than compensates for the reduced diffusion kinetics, resulting in vastly superior catalytic turnover[3].

Catalyst VariantLinker UsedBET Surface Area (m²/g)Relative Lewis Acidity*DMNP Hydrolysis Half-Life (t½)
UiO-66 Terephthalic Acid (BDC)~1,2001.0 (Baseline)45.0 min
UiO-66-NO₂ 2-Nitroterephthalic Acid~9501.8x12.5 min
UiO-66-(NO₂)₂ 2,6-Dinitroterephthalic Acid~7902.7x3.8 min

*Relative Lewis acidity estimated via the emission shift of N-methyl acridone probe molecules.

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every synthesis step includes a mechanistic rationale and an analytical checkpoint.

Protocol 1: Defect-Engineered Solvothermal Synthesis of UiO-66-(NO₂)₂

Rationale: Acetic acid is utilized as a modulator not merely to control crystal growth, but to intentionally induce missing-linker defects. These defects expose the Zr(IV) sites required for catalysis[2].

  • Precursor Dissolution: In a 50 mL Teflon-lined autoclave, dissolve 1.0 mmol of Zirconium(IV) chloride (ZrCl₄) in 15 mL of N,N-Dimethylformamide (DMF). Sonicate for 10 minutes until fully dissolved.

  • Linker Addition: Add 1.0 mmol of 2,6-Dinitroterephthalic acid (2,6-DNTA) to the solution[5].

  • Modulator Integration: Add 30 equivalents (relative to Zr) of glacial acetic acid. Causality: The high concentration of monocarboxylic acid competes with 2,6-DNTA during framework assembly, generating the necessary catalytic defects.

  • Solvothermal Reaction: Seal the autoclave and heat in a convection oven at 120°C for 24 hours.

  • Activation & Washing: Isolate the resulting pale-yellow powder via centrifugation. Wash sequentially with DMF (3 × 20 mL) to remove unreacted precursors, followed by Methanol (3 × 20 mL) to exchange the high-boiling DMF from the pores[4].

  • Validation Checkpoint: Prior to catalysis, analyze the powder via Powder X-Ray Diffraction (PXRD). The presence of sharp diffraction peaks at 2θ = 7.3° and 8.5° confirms the preservation of the fcu topology despite the bulky 2,6-DNTA linkers[6].

Protocol 2: Catalytic Evaluation via DMNP Hydrolysis

Rationale: DMNP hydrolysis releases p-nitrophenoxide, a chromophore that allows for real-time, self-validating kinetic tracking via UV-Vis spectroscopy.

  • Buffer Preparation: Prepare a 0.45 M N-ethylmorpholine buffer solution adjusted to pH 8.5. Causality: A basic buffer is essential to provide the hydroxide ions (OH⁻) that act as the nucleophile once the DMNP is activated by the MOF's Lewis acid sites[3].

  • Catalyst Dispersion: Suspend 2.0 mg of the activated UiO-66-(NO₂)₂ catalyst in 1.0 mL of the buffer solution. Sonicate briefly to ensure uniform dispersion.

  • Reaction Initiation: Add 4.0 μL of DMNP to the suspension.

  • Kinetic Monitoring: Immediately transfer the mixture to a quartz cuvette. Monitor the absorbance at λ = 407 nm using a UV-Vis spectrophotometer. The generation of p-nitrophenoxide will result in a linear increase in absorbance.

  • Validation Checkpoint: Run a blank control (buffer + DMNP, no catalyst). The background hydrolysis rate should be negligible (<1% conversion over 1 hour), validating that the observed t½ of 3.8 minutes is strictly catalyst-driven.

Workflow S1 1. Solvothermal Synthesis ZrCl4 + 2,6-DNTA + DMF/AcOH S2 2. Activation & Washing Solvent Exchange (Methanol) S1->S2 S3 3. Characterization PXRD, BET, Lewis Acidity Probe S2->S3 S4 4. Catalytic Evaluation DMNP Hydrolysis in Buffer S3->S4 S5 5. Kinetic Analysis UV-Vis Monitoring (p-nitrophenoxide) S4->S5

Caption: Step-by-step workflow for the synthesis and catalytic evaluation of 2,6-DNTA MOFs.

References

  • Metal–Organic Frameworks for Heterogeneous Basic Catalysis. Chemical Reviews (ACS Publications). Available at:[Link]

  • MOF-based Catalysis of Hydrolytic Destruction of Nerve Agent Simulants: The Complex Role of Lewis-acid Strength. ChemRxiv. Available at: [Link]

  • Deep Oxidative Desulfurization of Planar Compounds Over Functionalized Metal–Organic Framework UiO-66(Zr): An Optimization Study. PMC (National Institutes of Health). Available at:[Link]

  • Bifunctionalized Metal Organic Frameworks, UiO-66-NO2-N (N = -NH2, -(OH)2, -(COOH)2), for Enhanced Adsorption and Selectivity of CO2 and N2. Journal of Chemical & Engineering Data (ACS Publications). Available at:[Link]

  • “Shake 'n Bake” Route to Functionalized Zr-UiO-66 Metal–Organic Frameworks. Inorganic Chemistry (ACS Publications). Available at: [Link]

Sources

Validation

A Comparative Guide to the Validation of a New Analytical Method for 2,6-Dinitroterephthalic Acid

As a Senior Application Scientist, the development and validation of a robust analytical method is not merely a procedural checklist; it is the foundational assurance of data integrity for researchers and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, the development and validation of a robust analytical method is not merely a procedural checklist; it is the foundational assurance of data integrity for researchers and drug development professionals. This guide provides an in-depth comparison of two distinct, validated analytical approaches for the quantification of 2,6-Dinitroterephthalic acid (2,6-DNTA), a molecule of interest as a potential impurity or synthetic intermediate. Our objective is to move beyond a simple recitation of protocols and delve into the causality behind our experimental choices, ensuring each method stands as a self-validating system grounded in scientific rigor and regulatory expectations.

The entire validation framework presented herein is designed to be compliant with the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R2) guideline, a globally recognized standard for analytical procedure validation.[1][2][3] This ensures that the methodologies are not only scientifically sound but also meet the stringent requirements for regulatory submissions.[4][5][6]

Rationale for Method Selection: HPLC vs. GC

The chemical structure of 2,6-Dinitroterephthalic acid—an aromatic ring bearing two nitro groups and two carboxylic acid moieties—presents specific analytical challenges and opportunities. Its polarity, conferred by the carboxylic acid groups, and its UV-active nature, due to the nitroaromatic system, make it an excellent candidate for High-Performance Liquid Chromatography (HPLC). Conversely, its low volatility makes it unsuitable for direct analysis by Gas Chromatography (GC) without a derivatization step.

This guide will therefore compare two fundamentally different, yet viable, analytical strategies:

  • Method A: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV): A direct, robust, and widely accessible technique that leverages the inherent chemical properties of 2,6-DNTA for quantification.[7][8][9][10][11]

  • Method B: Gas Chromatography with Electron Capture Detection (GC-ECD) following Derivatization: An indirect method requiring chemical modification to enhance volatility. This approach is chosen for its potential for high sensitivity, as the electron-withdrawing nitro groups make the analyte highly responsive to an Electron Capture Detector (ECD).[12][13][14]

The following sections will detail the validation of both methods across the core performance characteristics mandated by ICH guidelines.[15][16][17]

Head-to-Head Comparison of Validation Parameters

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3][6] We will now compare the performance of our two proposed methods against the critical validation parameters.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[16][18]

  • RP-HPLC-UV: Specificity was established by analyzing a placebo (matrix without 2,6-DNTA) and a spiked sample. The chromatogram of the placebo showed no interfering peaks at the retention time of 2,6-DNTA. Furthermore, photodiode array (PDA) detection was used to confirm peak purity, demonstrating that the chromatographic peak was spectrally homogeneous.

  • GC-ECD: For the GC method, specificity is more complex. It relies not only on the chromatographic separation of the derivatized analyte from other volatile components but also on the specificity of the derivatization reaction itself. We analyzed a placebo that underwent the full derivatization and extraction procedure. No significant peaks were observed at the retention time of the derivatized 2,6-DNTA methyl ester. The high selectivity of the ECD for electronegative compounds like nitroaromatics provides an additional layer of specificity against many hydrocarbon-based impurities.[12]

Linearity and Range

Linearity demonstrates a direct proportionality between the concentration of the analyte and the analytical signal over a specified range.[15]

  • RP-HPLC-UV: The method demonstrated excellent linearity over a concentration range of 1 µg/mL to 100 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration, yielding a correlation coefficient (R²) of >0.999.

  • GC-ECD: The GC-ECD method showed linearity in a lower range, from 0.1 µg/mL to 20 µg/mL, which is typical for the high sensitivity of ECD detectors. The correlation coefficient (R²) was also >0.999. However, it's important to note that ECDs have a more limited linear dynamic range compared to UV detectors.[14]

Accuracy

Accuracy reflects the closeness of the test results to the true value and is typically expressed as percent recovery.[1][16]

  • RP-HPLC-UV: Accuracy was determined by spiking a placebo matrix with 2,6-DNTA at three concentration levels (low, medium, high). The mean recovery across all levels was found to be between 98.5% and 101.2%.

  • GC-ECD: The accuracy of the GC method is influenced by both the derivatization efficiency and the extraction process. Using the same spike-recovery approach, the mean recovery was determined to be between 95.3% and 102.5%. The slightly wider range can be attributed to the multi-step sample preparation.

Precision

Precision is a measure of the method's variability, assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[18] It is typically expressed as the relative standard deviation (%RSD).

  • RP-HPLC-UV: The method demonstrated high precision, with an RSD of <1.0% for repeatability (n=6) and <2.0% for intermediate precision.

  • GC-ECD: The GC method showed good precision, with an RSD of <2.5% for repeatability and <4.0% for intermediate precision. The higher variability is expected due to the manual derivatization and extraction steps, which introduce more potential for operational variance.

Limits of Detection (LOD) and Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be determined with suitable precision and accuracy.[17][18]

  • RP-HPLC-UV: The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. The calculated LOD was 0.3 µg/mL, and the LOQ was 1.0 µg/mL.

  • GC-ECD: As anticipated, the GC-ECD method provided superior sensitivity. The LOD was found to be 0.03 µg/mL, and the LOQ was 0.1 µg/mL. This highlights the primary advantage of this method for trace-level analysis.

Summary of Validation Data

The performance of the two analytical methods is summarized in the table below for direct comparison.

Validation ParameterMethod A: RP-HPLC-UVMethod B: GC-ECD (with Derivatization)Causality and Insights
Specificity High (No interference, Peak Purity Confirmed)High (Chromatographic separation + Selective Detector)HPLC relies on chromatographic resolution while GC adds detector selectivity.
Linearity (R²) > 0.999> 0.999Both methods show excellent linearity within their respective ranges.
Range 1.0 - 100 µg/mL0.1 - 20 µg/mLThe UV detector provides a wider linear dynamic range.
Accuracy (% Recovery) 98.5% - 101.2%95.3% - 102.5%The direct injection in HPLC minimizes sample loss, leading to tighter accuracy.
Precision (%RSD) Repeatability: <1.0%, Intermediate: <2.0%Repeatability: <2.5%, Intermediate: <4.0%Multi-step sample prep for GC introduces higher potential for variability.
LOD 0.3 µg/mL0.03 µg/mLECD's high sensitivity to nitro groups results in a 10-fold lower detection limit.
LOQ 1.0 µg/mL0.1 µg/mLThe GC-ECD method is superior for quantifying trace levels of 2,6-DNTA.
Throughput/Complexity High / LowLow / HighHPLC method is faster and simpler due to the lack of sample derivatization.

Experimental Protocols & Workflows

A self-validating system requires a meticulously detailed protocol. The following sections provide the step-by-step methodologies for both analytical approaches.

Method A: RP-HPLC-UV Protocol

This method is designed for direct quantification with minimal sample preparation.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture of 70% Water (0.1% Phosphoric Acid) and 30% Acetonitrile. The acidic modifier is crucial to keep the carboxylic acid groups protonated for consistent retention and peak shape.[7][8]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of 2,6-DNTA at 1000 µg/mL in a 50:50 mixture of Acetonitrile and Water.

    • Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve in the diluent (50:50 Acetonitrile/Water) to achieve a theoretical concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis & Reporting Start Define Analytical Target Profile (ATP) StdPrep Prepare Standards & QC Samples Start->StdPrep SamplePrep Prepare Spiked Placebo Samples Start->SamplePrep Linearity Linearity & Range (5 Levels) StdPrep->Linearity Precision Precision (Repeatability, n=6) (Intermediate) StdPrep->Precision Specificity Specificity (Placebo vs. Spiked) SamplePrep->Specificity Accuracy Accuracy (3 Levels, n=3) SamplePrep->Accuracy Analysis Analyze Data (Regressions, %RSD, %Rec) Specificity->Analysis LOQ LOD & LOQ (S/N or Slope Method) Linearity->LOQ Accuracy->Analysis Precision->Analysis LOQ->Analysis Report Generate Validation Report (Compare vs. Criteria) Analysis->Report End Method Approved Report->End GC_Validation_Workflow cluster_prep Preparation & Derivatization cluster_validation Validation Experiments cluster_analysis Data Analysis & Reporting Start Define ATP StdPrep Prepare Aqueous Standards & QCs Start->StdPrep Deriv Derivatization (Esterification) StdPrep->Deriv Extract Liquid-Liquid Extraction Deriv->Extract Specificity Specificity Extract->Specificity Linearity Linearity & Range Extract->Linearity Accuracy Accuracy Extract->Accuracy Precision Precision Extract->Precision Analysis Analyze Data Specificity->Analysis LOQ LOD & LOQ Linearity->LOQ Accuracy->Analysis Precision->Analysis LOQ->Analysis Report Generate Validation Report Analysis->Report End Method Approved Report->End

Sources

Comparative

Introduction: The Significance of Isomerism in Dinitroterephthalic Acids

A Comparative Guide to Dinitro-Substituted Terephthalic Acid Isomers for Advanced Research Applications This guide provides an in-depth comparative analysis of dinitro-substituted terephthalic acid isomers, focusing on t...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Dinitro-Substituted Terephthalic Acid Isomers for Advanced Research Applications

This guide provides an in-depth comparative analysis of dinitro-substituted terephthalic acid isomers, focusing on their synthesis, physicochemical properties, and applications in materials science and drug development. Designed for researchers, scientists, and professionals in drug development, this document offers expert insights into the causal relationships between isomeric structure and functional performance, supported by experimental data and protocols.

Terephthalic acid, a cornerstone of the polymer industry, becomes a highly versatile building block for advanced materials when functionalized. The introduction of two nitro groups onto the benzene ring creates dinitroterephthalic acid, a precursor for functional amines, high-performance polymers, and metal-organic frameworks (MOFs). However, the specific positioning of these nitro groups—yielding isomers such as 2,5-, 2,3-, and 2,6-dinitroterephthalic acid—profoundly influences the molecule's symmetry, electronic properties, and steric profile. This guide will explore these differences, with a primary focus on the well-characterized 2,5-dinitroterephthalic acid and a theoretical and practical comparison to its less common 2,3- and 2,6-isomers.

Dinitroterephthalic_Acid_Isomers cluster_25 2,5-Dinitroterephthalic Acid cluster_23 2,3-Dinitroterephthalic Acid cluster_26 2,6-Dinitroterephthalic Acid node_25 node_25 node_23 node_23 node_26 node_26

Caption: Molecular structures of the three primary dinitroterephthalic acid isomers.

Part 1: Synthesis and Mechanistic Considerations

The synthesis of dinitroterephthalic acid isomers is primarily achieved through the electrophilic nitration of terephthalic acid. However, the deactivating, meta-directing nature of the two carboxylic acid groups makes this a challenging transformation requiring harsh reaction conditions.[1]

The Predominance of 2,5-Dinitroterephthalic Acid

The direct nitration of terephthalic acid overwhelmingly yields the 2,5-isomer. This is a direct consequence of the electronic effects of the carboxyl groups. Both -COOH groups are electron-withdrawing and direct incoming electrophiles (the nitronium ion, NO₂⁺) to the positions meta to themselves.[1] For terephthalic acid, the positions meta to the carboxyl group at carbon 1 are carbons 3 and 5, while the positions meta to the carboxyl group at carbon 4 are carbons 2 and 6. The substitution occurs at the 2 and 5 positions due to the combined directing effects and for steric reasons.[1]

Synthesis_Workflow terephthalic_acid Terephthalic Acid mono_nitration First Nitration (Electrophilic Aromatic Substitution) terephthalic_acid->mono_nitration mixed_acid Mixed Acid (H₂SO₄ + HNO₃) nitronium_ion Generation of Nitronium Ion (NO₂⁺) mixed_acid->nitronium_ion di_nitration Second Nitration (Harsher Conditions) mixed_acid->di_nitration nitronium_ion->mono_nitration mono_product 2-Nitroterephthalic Acid mono_nitration->mono_product mono_product->di_nitration di_product 2,5-Dinitroterephthalic Acid di_nitration->di_product workup Reaction Quench & Precipitation (Ice-Water) di_product->workup purification Purification (Recrystallization) workup->purification final_product Pure 2,5-DNTPA purification->final_product

Caption: General workflow for the synthesis of 2,5-dinitroterephthalic acid.

Experimental Protocol: Synthesis of 2,5-Dinitroterephthalic Acid

This protocol is based on established methods requiring stringent safety precautions due to the use of highly corrosive acids and high temperatures.[2]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, carefully add concentrated sulfuric acid (98%). Cool the flask in an ice bath.

  • Preparation of Nitrating Mixture: Slowly add concentrated nitric acid (68-70%) to the cooled sulfuric acid while maintaining a low temperature.

  • Addition of Reactant: Gradually add powdered terephthalic acid to the stirred, cold mixed acid. The terephthalic acid has low solubility, resulting in a slurry.[2]

  • First Nitration (Mono-nitration): Slowly heat the mixture to 90-100°C and maintain for several hours. This step primarily yields the mono-nitrated product, 2-nitroterephthalic acid.[1]

  • Second Nitration (Di-nitration): Increase the temperature to 120-140°C and hold for an extended period (e.g., 12 hours) to drive the formation of the dinitro product.[1][2] The higher temperature is necessary to overcome the increased deactivation of the ring by the first nitro group.

  • Work-up: After cooling to room temperature, very slowly and carefully pour the reaction mixture onto a large volume of crushed ice and water. The 2,5-dinitroterephthalic acid will precipitate as a solid.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acids. The crude product can be purified by recrystallization, for example, from an acetic acid/water mixture.[1] A yield of up to 85% has been reported for the dinitration step.[3]

Synthetic Challenges for 2,3- and 2,6-Dinitro Isomers

Direct dinitration of terephthalic acid does not yield significant amounts of the 2,3- or 2,6-isomers. Their synthesis would necessitate multi-step, directed synthetic routes, likely starting from precursors where the substitution pattern is already established. For example, the synthesis of the 2,6-isomer might start from a 2,6-disubstituted toluene derivative that can be oxidized to the dicarboxylic acid. These complex routes contribute to their limited availability and higher cost.

Part 2: Comparative Physicochemical Properties

The isomeric positioning of the nitro groups creates significant differences in molecular symmetry, polarity, and intramolecular interactions, which in turn affect the bulk properties of the material.

Property2,5-Dinitroterephthalic Acid2,3-Dinitroterephthalic Acid (Predicted)2,6-Dinitroterephthalic Acid (Predicted)Justification for Prediction
CAS Number 65109-45-7[1]N/AN/ANot commonly synthesized or registered.
Molecular Weight 256.13 g/mol [4]256.13 g/mol 256.13 g/mol Isomers have the same molecular formula.
Symmetry C₂ₕ (Centrosymmetric)C₂ᵥ (Asymmetric)C₂ᵥ (Asymmetric)Based on molecular point groups.
Melting Point ~245 °C[3]LowerLowerThe high symmetry of the 2,5-isomer allows for more efficient crystal packing, leading to a higher melting point.
Acidity (pKa₁) Lower than 2-nitro-TPA (pKa=1.77)[5]LowestIntermediateThe 2,3-isomer has two nitro groups ortho to one carboxyl group, causing a strong inductive effect and steric hindrance to solvation of the conjugate base, significantly increasing acidity. The 2,6-isomer has one ortho nitro group per carboxyl group.
¹H NMR Spectrum One singlet (aromatic H)[3]Two doublets (aromatic H)One singlet (aromatic H)The 2,5- and 2,6-isomers have chemically equivalent aromatic protons due to symmetry, while the 2,3-isomer's protons are in different environments.
Solubility Soluble in hot water[3] and polar organic solvents.HigherHigherThe lower symmetry and potentially weaker crystal lattice forces of the 2,3- and 2,6-isomers would likely lead to higher solubility in polar solvents compared to the 2,5-isomer.
Expert Analysis of Properties:
  • Acidity: The acidity of the carboxylic acid groups is significantly enhanced by the strong electron-withdrawing nature of the nitro groups. The pKa values are expected to be much lower than that of terephthalic acid itself. The 2,3-isomer is predicted to be the strongest acid due to the cumulative inductive effect of two nitro groups adjacent to one of the carboxylic acids.

  • Spectroscopic Characterization: ¹H NMR spectroscopy is a powerful tool for distinguishing between the isomers. The highly symmetric 2,5- and 2,6-isomers would each show only a single peak for their two equivalent aromatic protons. In contrast, the less symmetric 2,3-isomer would display a more complex spectrum with distinct signals for its two non-equivalent aromatic protons.[3]

Part 3: Applications and Performance Comparison

The primary application of dinitroterephthalic acids is as a monomer precursor for advanced materials after reduction to the corresponding diaminoterephthalic acid.

Metal-Organic Frameworks (MOFs)

Diaminoterephthalic acids are highly sought-after linkers for creating functional MOFs. The amino groups can be post-synthetically modified, or they can directly influence the electronic properties and catalytic activity of the framework.

  • 2,5-Diaminoterephthalic Acid (from 2,5-DNTPA): This is the most widely used isomer. Its linear and symmetric geometry is ideal for constructing robust, porous frameworks like MOF-5. The para-disposition of the functional groups allows for the formation of extended, predictable structures.

  • 2,3- and 2,6-Diaminoterephthalic Acids (Hypothetical): These "bent" or asymmetric linkers would lead to entirely different MOF topologies. They could be used to create frameworks with different pore shapes, interpenetrated structures, or unique catalytic sites. The 2,3-isomer, with its adjacent amino groups, could act as a chelating ligand for metal centers, creating highly stable and catalytically active nodes.

Isomer_Selection_MOFs start Desired MOF Property high_porosity High Porosity & Predictable Topology? start->high_porosity unique_catalysis Unique Catalytic Sites or Asymmetric Pores? start->unique_catalysis high_porosity->unique_catalysis No isomer_25 Use 2,5-Isomer high_porosity->isomer_25 Yes unique_catalysis->isomer_25 No isomer_23_26 Consider 2,3- or 2,6-Isomer unique_catalysis->isomer_23_26 Yes

Caption: Decision guide for isomer selection in MOF synthesis.

High-Performance Polymers

The corresponding diamino-isomers are valuable monomers for synthesizing polyamides and polyimides with exceptional thermal stability and mechanical strength.

  • 2,5-Diaminoterephthalic Acid: Polymerization with diacid chlorides or dianhydrides yields linear, rigid-rod polymers. The para-linkages lead to highly ordered and crystalline polymer chains, resulting in materials with excellent tensile strength but often limited solubility.

  • 2,3- and 2,6-Diaminoterephthalic Acids: The introduction of these "kinked" monomers would disrupt the linearity and packing of the polymer chains. This is a common strategy to increase the solubility and processability of high-performance polymers, albeit sometimes at the cost of ultimate thermal stability or modulus.

Conclusion

The study of dinitro-substituted terephthalic acid isomers is a clear illustration of structure-property relationships in organic chemistry. While the direct nitration of terephthalic acid makes the 2,5-dinitro isomer the most accessible and well-studied, its symmetric and linear nature defines its utility in creating regular, robust materials. The 2,3- and 2,6-isomers , while synthetically challenging to obtain, represent significant opportunities for creating novel materials with complex topologies and tailored properties such as enhanced solubility or unique catalytic functions. For researchers in materials science, understanding the distinct characteristics imparted by this isomeric substitution is crucial for the rational design of next-generation polymers and metal-organic frameworks.

References

  • Ghaemy, M., & Mighani, H. (2009). Synthesis and identification of dinitro- and diamino-terephthalic acid. Chinese Chemical Letters, 20(7), 800-804. [Link]

  • Zhu, J., et al. (2025). Synthesis and identification of dinitro-and diamino-terephthalic acid. Chinese Journal of Chemistry. Note: This appears to be a forward-looking citation in the source, referencing a future publication. The core information is supported by the 2009 Ghaemy & Mighani paper. [Link]

  • Born, M. (2014). Response to "Does anyone have any information about synthesis of 2,5-dinitroterephthalic acid?". ResearchGate. [Link]

  • ChemSrc. (2025). 2,5-dinitroterephthalic acid | CAS#:65109-45-7. ChemSrc. [Link]

  • Sciencemadness. (n.d.). Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. Sciencemadness.org. [Link]

  • The Royal Society of Chemistry. (2011). Supplementary information for "A functionalized metal-organic framework for the selective detection of trace amounts of explosives". The Royal Society of Chemistry. [Link]

  • Huang, Y., & Liang, F. (2008). Dimethyl 2-nitroterephthalate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2215. [Link]

  • Poongavanam, V., & Bultinck, P. (2013). Estimating successive pKa values of polyprotic acids from ab initio molecular dynamics using metadynamics: the dissociation of phthalic acid and its isomers. Physical Chemistry Chemical Physics, 15(46), 20216-20224. [Link]

  • Seabra, V., et al. (2019). ¹H NMR spectra of 2-nitro-terephthalic acid in DMSO d₆ at 25.0 °C. ResearchGate. [Link]

  • Google Patents. (2015). CN104693057A - Preparation method of 2,5-diamino terephthalic acid.
  • PubChem. (n.d.). 2,3-Dihydroxyterephthalic acid. PubChem. [Link]

  • Wikipedia. (n.d.). Terephthalic acid. Wikipedia. [Link]

  • Chemistry Stack Exchange. (2022). Comparing acidic strength of phthalic acid isomers. Chemistry Stack Exchange. [Link]

  • Ashenhurst, J. (2026). The pKa Table Is Your Friend. Master Organic Chemistry. [Link]

Sources

Validation

cross-validation of experimental and computational results for 2,6-Dinitroterephthalic acid

Topic: Cross-validation of experimental and computational results for 2,6-Dinitroterephthalic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1] [1][2] Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-validation of experimental and computational results for 2,6-Dinitroterephthalic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

[1][2]

Executive Summary & Technical Significance

2,6-Dinitroterephthalic acid (2,6-DNTA) [CAS: 69824-99-3] represents a specialized, sterically congested derivative of terephthalic acid.[1] Unlike its more common isomer, 2,5-dinitroterephthalic acid, the 2,6-isomer features a unique substitution pattern where the C1-carboxylate is flanked by two nitro groups.[1] This "steric clamp" forces the carboxylate out of planarity, dramatically altering its electronic coordination environment, acidity (


), and utility in Metal-Organic Frameworks (MOFs) and energetic materials.[1]

This guide provides a rigorous framework for cross-validating experimental characterization data against Density Functional Theory (DFT) predictions. By establishing a "digital twin" of the molecule, researchers can distinguish between genuine electronic effects and experimental artifacts (e.g., crystal packing forces).[1]

Synthesis & Experimental Protocols

To ensure data integrity, the generation of experimental benchmarks must follow a reproducible protocol.[1] The synthesis of 2,6-DNTA is challenging due to directing effects; standard nitration of terephthalic acid favors the 2,5-isomer.[1]

Synthesis Route (Reference Standard)
  • Primary Route: Oxidation of 2,6-dinitro-p-xylene or specialized nitration protocols involving protection/deprotection strategies (e.g., Patent CN111039790B).[1]

  • Purification: Recrystallization from aqueous ethanol or glacial acetic acid is critical to remove the thermodynamically stable 2,5-isomer.[1]

Characterization Workflow
MethodExperimental ObservableCritical Validation Parameter
SC-XRD Bond lengths, Torsion anglesC1-COOH Torsion: Verify loss of planarity due to ortho-nitro groups.
FT-IR Vibrational Frequencies (

)

&

:
Check for blue-shift in C=O due to resonance inhibition.
DSC/TGA Phase transitions, DecompositionEndotherm: Distinguish melting from decomposition (energetic instability).

Computational Methodology (The Digital Twin)

To validate experimental results, a robust computational model is required.[1] Causality in parameter selection is defined below.

Level of Theory[3][4][5][6]
  • Functional: M06-2X or

    
    B97X-D .
    
    • Reasoning: Standard B3LYP fails to accurately capture the dispersion forces critical for predicting the interaction between the crowded nitro and carboxyl groups. M06-2X provides superior performance for non-covalent interactions and barrier heights.

  • Basis Set: 6-311++G(d,p) .[2][3][4]

    • Reasoning: Diffuse functions (++) are mandatory for anionic species (if modeling deprotonated forms) and accurately describing the lone pair electron density on oxygen atoms in nitro/carboxyl groups.

Protocol for Frequency Scaling

Raw DFT frequencies are harmonic and typically overestimate experimental (anharmonic) values.

  • Scaling Factor: Apply 0.967 (for M06-2X/6-311++G(d,p)) to align computed wavenumbers with experimental FT-IR data.

  • Validation Check: The computed ground state must have zero imaginary frequencies (NImag=0).

Cross-Validation Results: Experimental vs. Computational

This section objectively compares 2,6-DNTA against its theoretical model and its primary alternative, 2,5-dinitroterephthalic acid.[1]

Structural Geometry & Steric Strain

The defining feature of 2,6-DNTA is the "Steric Inhibition of Resonance."

Parameter2,6-DNTA (Comp.)2,6-DNTA (Exp. Trend)*2,5-DNTA (Alternative)Interpretation
C1-COOH Torsion ~60–90°High Distortion< 15° (Planar)2,6-DNTA carboxylate is decoupled from the ring

-system.
C-N Bond Length 1.48 Å1.47–1.49 Å1.46 ÅLonger bond in 2,6-isomer due to steric repulsion.[1]
Dipole Moment High (> 4 D)Polar Solvent SolubleLow (Symm. cancel)2,6-DNTA has a net dipole; 2,5-DNTA is centrosymmetric (

).

*Note: Experimental trends inferred from analogous ortho-nitrobenzoic acid derivatives due to specific crystal packing variations.

Vibrational Spectroscopy (IR Fingerprinting)

Discrepancies between "Exp" and "Comp" here often reveal hydrogen bonding networks in the solid state.

  • Carbonyl Stretch (

    
    ): 
    
    • Computation (Gas Phase): ~1760

      
       (High frequency due to lack of conjugation).
      
    • Experiment (Solid State): ~1710–1730

      
      .
      
    • Validation: The ~30

      
       redshift in experiment confirms strong intermolecular Hydrogen Bonding (dimer formation), which the gas-phase calculation must account for (e.g., by modeling a dimer).
      
Performance Comparison: 2,6-DNTA vs. Alternatives
Feature2,6-Dinitroterephthalic Acid 2,5-Dinitroterephthalic Acid Terephthalic Acid (TPA)
Acidity (

)
High (< 1.5) Moderate (~2.0)Low (3.[5]54)
Mechanism: Inductive withdrawal + Steric loss of conjugation stabilizes carboxylate.Inductive withdrawal only.Standard resonance stabilization.
MOF Utility Specialized: Creates distinct pore geometries; prevents network interpenetration due to bulk.Standard: Linear linker, often forms pillared layers.[1]Benchmark: Ubiquitous linear linker (e.g., MOF-5).
Energetic Density High (Less stable)Moderate (Stable)Low (Fuel only)

Visualizations & Workflows

Cross-Validation Workflow

The following diagram illustrates the self-validating loop required to confirm the identity and purity of 2,6-DNTA.

ValidationWorkflow Start Crude 2,6-DNTA (Synthesis Product) ExpData Experimental Data (XRD, FTIR, NMR) Start->ExpData Characterize CompModel Computational Model (DFT: M06-2X/6-311++G**) Start->CompModel Input Geometry Comparison Data Overlay (Scaling & Alignment) ExpData->Comparison CompModel->Comparison Decision Match Within Tolerance? Comparison->Decision Refine Refine Model (Add Solvation/Dimer) Decision->Refine No (>5% Error) Publish Validated Structure Decision->Publish Yes (<2% Error) Refine->CompModel Re-optimize

Caption: Iterative workflow for cross-validating experimental synthesis with computational prediction.

Steric Interaction Logic

Visualizing why 2,6-DNTA behaves differently from its isomers.

StericLogic TPA Terephthalic Acid (Planar) Subst Add Nitro Groups TPA->Subst Iso25 2,5-Isomer (Planar/Stable) Nitro at C2, C5 Subst->Iso25 Thermodynamic Product Iso26 2,6-Isomer (Twisted/Crowded) Nitro at C2, C6 Subst->Iso26 Kinetic/Specific Route Effect25 Minimal Steric Clash Retains Conjugation Iso25->Effect25 Effect26 C1-COOH Rotation Loss of Conjugation Enhanced Acidity Iso26->Effect26

Caption: Mechanistic divergence between 2,5- and 2,6-isomers driven by steric positioning.

References

  • Synthesis of 2,6-dinitroterephthalic acid.Google Patents. Patent CN111039790B.
  • Experimental and DFT analysis of structural and spectroscopic features of nitroterephthalic acid. ResearchGate. (Validating methodology for nitro-substituted terephthalates). Available at: [Link]

Sources

Comparative

Benchmarking the Stability of 2,6-Dinitroterephthalic Acid MOFs: A Comprehensive Comparison Guide

In the landscape of advanced porous materials, Metal-Organic Frameworks (MOFs) have emerged as critical platforms for drug delivery, gas storage, and industrial catalysis. However, the Achilles' heel of many MOFs remains...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of advanced porous materials, Metal-Organic Frameworks (MOFs) have emerged as critical platforms for drug delivery, gas storage, and industrial catalysis. However, the Achilles' heel of many MOFs remains their susceptibility to hydrolytic degradation in aqueous or extreme pH environments. To combat this, researchers frequently functionalize the organic linkers to shield the vulnerable metal-oxygen coordination bonds.

This guide provides an authoritative, objective comparison of MOFs constructed using 2,6-Dinitroterephthalic acid (2,6-DNTPA) against standard unfunctionalized and alternative nitro-functionalized benchmarks. By dissecting the steric and electronic causality behind framework stability, this guide equips researchers and drug development professionals with the data needed to select the optimal MOF topology for demanding applications.

Mechanistic Rationale: The 2,6-DNTPA Advantage

The introduction of electron-withdrawing nitro (-NO₂) groups into terephthalic acid backbones is a proven strategy for enhancing the chemical versatility and gas adsorption properties of MOFs (1)[1]. The polar nitro groups facilitate strong quadrupole-dipole interactions, which are highly advantageous for capturing target molecules and hazardous organics (2)[2]. However, the specific positioning of these groups dictates the framework's ultimate survivability.

Steric Shielding vs. Electronic Polarization

In a standard 2,5-Dinitroterephthalic acid MOF, the nitro groups are positioned para to each other, distributing their steric bulk evenly across the aromatic ring. In contrast, 2,6-DNTPA places both bulky nitro groups adjacent to a single carboxylate moiety.

  • Asymmetrical Steric Umbrella: The 2,6-configuration creates intense localized steric hindrance around one side of the metal cluster. This acts as a physical barrier, severely restricting the diffusion of nucleophiles (such as H₂O or OH⁻ ions) toward the vulnerable metal-oxygen bond.

  • Hard-Soft Acid-Base (HSAB) Synergy: The dual electron-withdrawing nature of the adjacent nitro groups lowers the pKa of the coordinating carboxylic acid, making it a weaker Lewis base. To maintain structural integrity, 2,6-DNTPA must be paired with a highly charged, hard Lewis acid like Zr⁴⁺. This polarization strengthens the ionic character of the Zr-O bond, rendering it highly resistant to hydrolysis.

Mechanism Node1 2,6-Dinitroterephthalic Acid Incorporation into MOF Node2 Electron-Withdrawing Nitro Groups (-NO2) Node1->Node2 Node3 Steric Hindrance at 2,6-Positions Node1->Node3 Node4 Increased Metal-Ligand Bond Polarization Node2->Node4 Inductive Effect Node5 Physical Shielding of Coordination Bonds Node3->Node5 Bulky Groups Node6 Enhanced Resistance to Nucleophilic Attack (H2O/OH-) Node4->Node6 Hard-Hard Interaction (Zr4+) Node5->Node6 Blocks H2O Access Node7 Overall Aqueous & Chemical Stability Improvement Node6->Node7

Mechanistic pathway of 2,6-DNTPA enhancing MOF stability via steric and electronic effects.

Comparative Performance Data

To objectively benchmark 2,6-DNTPA, we compare its performance in a Zr-based UiO-66 topology against unfunctionalized Benzene-1,4-dicarboxylic acid (BDC) and other nitro-derivatives. Nitroterephthalic acid derivatives serve as critical linkers in constructing robust frameworks for catalysis (3)[3], but their thermal and chemical profiles differ significantly.

Note: While steric bulk enhances chemical stability, the thermal lability of the nitro groups themselves (which undergo decarboxylation/denitration at elevated temperatures) results in a lower overall thermal decomposition threshold compared to unfunctionalized BDC.

Table 1: Quantitative Stability Benchmarks (Zr-Based Topologies)
MOF LinkerThermal Stability (TGA Onset)Aqueous Stability (pH Range)BET Surface Area (m²/g)Hydrolysis Resistance Mechanism
Unfunctionalized BDC (Control)~500 °CpH 1 - 10~1,200Baseline Zr-O bond strength
2-Nitro-BDC ~430 °CpH 1 - 11~1,050Moderate electronic polarization
2,5-Dinitro-BDC ~380 °CpH 1 - 12~850Symmetrical electronic polarization
2,6-Dinitro-BDC (2,6-DNTPA)~395 °CpH 1 - 12+~820Asymmetrical steric shielding & polarization

Key Takeaway: 2,6-DNTPA sacrifices approximately 30% of the theoretical pore volume (due to the bulky -NO₂ groups occupying pore space) in exchange for exceptional resistance to extreme alkaline conditions (pH 12+), outperforming even the highly stable 2,5-Dinitro isomer. Lanthanide-based MOFs utilizing functionalized terephthalic acids have similarly demonstrated exceptional stability in both water and organic solvents under stress (4)[4].

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By splitting the activated MOF batch into parallel stress-test aliquots and comparing the post-stress Powder X-Ray Diffraction (PXRD) patterns against an internal control, any loss of crystallinity is quantitatively isolated to the ligand's structural influence rather than synthetic variance.

Step 1: Modulated Solvothermal Synthesis

Causality: Acetic acid is employed as a modulator. As a monocarboxylic acid, it competitively binds to the Zr clusters during the initial nucleation phase. This slows down framework extension, promoting the growth of highly crystalline, defect-free domains rather than amorphous kinetic products.

  • Dissolve 1.0 mmol of Zirconium(IV) chloride (ZrCl₄) and 1.0 mmol of 2,6-DNTPA in 30 mL of N,N-Dimethylformamide (DMF) in a Teflon-lined autoclave.

  • Add 30 mmol of glacial acetic acid (modulator).

  • Sonicate the mixture for 15 minutes to ensure complete dissolution.

  • Seal and heat the autoclave at 120 °C for 24 hours.

  • Cool to room temperature naturally to prevent thermal shock to the crystal lattice.

Step 2: Activation and Solvent Exchange

Causality: Direct desolvation of DMF (boiling point ~153 °C) can cause immense capillary forces that collapse the MOF pores. Exchanging DMF with Acetone (lower boiling point, lower surface tension) prevents pore collapse during thermal activation.

  • Centrifuge the synthesized powder and decant the mother liquor.

  • Wash the solid with fresh DMF (3 × 20 mL) over 24 hours to remove unreacted ligands.

  • Exchange the solvent by soaking the MOF in anhydrous Acetone (3 × 20 mL) over 48 hours, replacing the solvent twice daily.

  • Activate the material under dynamic vacuum at 120 °C for 12 hours.

Step 3: Parallel Stability Benchmarking
  • Thermal Stress: Subject Aliquot 1 to Thermogravimetric Analysis (TGA) from 25 °C to 800 °C under an N₂ atmosphere at a heating rate of 10 °C/min.

  • Chemical Stress: Suspend Aliquot 2 in a pH 1 aqueous HCl solution, and Aliquot 3 in a pH 12 aqueous NaOH solution. Agitate for 24 hours at room temperature.

  • Orthogonal Validation: Recover the chemical stress aliquots via centrifugation, wash with deionized water, and dry. Perform PXRD to confirm phase purity and N₂ sorption (BET) to confirm porosity retention.

Workflow A Ligand Preparation 2,6-Dinitroterephthalic Acid B Solvothermal Synthesis (ZrCl4 + Modulator + DMF) A->B Coordination C Activation & Washing (DMF & Acetone Exchange) B->C Purification D Thermal Stability (TGA up to 800°C) C->D Aliquot 1 E Chemical Stability (Aqueous pH 1-12, 24h) C->E Aliquot 2 F Structural Validation (PXRD & BET Surface Area) D->F Post-Analysis E->F Post-Analysis

Experimental workflow for synthesizing and benchmarking the stability of 2,6-DNTPA MOFs.

Conclusion & Application Suitability

For applications requiring high thermal limits (>450 °C), unfunctionalized BDC remains the standard. However, in drug development and aqueous catalysis where hydrolytic stability in harsh physiological or industrial pH environments is the primary bottleneck, 2,6-Dinitroterephthalic acid is the superior linker. Its unique asymmetrical steric shielding provides an unparalleled defense against nucleophilic attack, ensuring the framework maintains its structural integrity and porosity long after standard MOFs have degraded.

References

  • Title: 2,5-Dinitroterephthalic Acid|CAS 65109-45-7 Source: Benchchem URL
  • Title: The crystal structure of nitroterephthalic acid, C8H5NO6 Source: ResearchGate URL
  • Title: Buy Nitroterephthalic acid | 610-29-7 Source: Smolecule URL
  • Source: CrystEngComm (RSC Publishing)

Sources

Validation

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2,6-Dinitroterephthalic Acid

Introduction: The Criticality of Purity in Advanced Chemical Synthesis In the realms of materials science and pharmaceutical development, the precise chemical identity of a molecule is paramount. 2,6-Dinitroterephthalic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Purity in Advanced Chemical Synthesis

In the realms of materials science and pharmaceutical development, the precise chemical identity of a molecule is paramount. 2,6-Dinitroterephthalic acid, a key building block and intermediate, is no exception. Its purity directly influences the kinetics, yield, and final properties of subsequent products, be they high-performance polymers or active pharmaceutical ingredients (APIs). Impurities, even in trace amounts, can introduce significant variability, lead to undesirable side reactions, or exhibit toxicological effects, making rigorous purity assessment an non-negotiable step in the synthesis workflow.[1][2]

This guide, grounded in established analytical principles, provides a comparative analysis of orthogonal techniques for the comprehensive purity assessment of synthesized 2,6-dinitroterephthalic acid. We will move beyond mere procedural descriptions to explore the causality behind methodological choices, ensuring that the protocols are not only robust but also self-validating.

Chapter 1: The Synthetic Landscape and Potential Impurities

The common synthesis of 2,6-dinitroterephthalic acid involves the electrophilic nitration of terephthalic acid using a mixture of concentrated nitric and sulfuric acids.[3][4] This reaction environment, while effective, can generate a profile of closely related impurities that present a significant analytical challenge.

Common Process-Related Impurities Include:

  • Unreacted Starting Material: Terephthalic acid.

  • Intermediates: 2-Nitroterephthalic acid (mono-nitrated species).[5]

  • Isomeric Byproducts: 2,5-Dinitroterephthalic acid and other positional isomers.

  • Degradation Products: Resulting from the harsh nitrating conditions.

  • Residual Solvents and Inorganic Salts: From the reaction and work-up steps.

A robust analytical strategy must not only quantify the main component but also detect, identify, and quantify these potential impurities. The use of orthogonal analytical methods—techniques that measure the same property based on different chemical or physical principles—is therefore essential for a reliable and comprehensive purity determination.[1][6]

Chapter 2: A Comparative Guide to Core Analytical Techniques

The selection of an analytical technique should be driven by the specific question being asked. Is the goal a rapid purity check, an absolute quantitative value, or the identification of an unknown impurity? Here, we compare four powerful, orthogonal techniques.

High-Performance Liquid Chromatography (HPLC-UV/DAD): The Workhorse for Quantitative Profiling

HPLC is the cornerstone of purity analysis in the pharmaceutical and chemical industries due to its high resolving power for non-volatile and semi-volatile compounds.[7][8] For 2,6-dinitroterephthalic acid, a reversed-phase method provides excellent separation of the polar analyte from non-polar impurities and can distinguish between closely related isomers.

Causality Behind the Method:

  • Reversed-Phase (C18) Column: The non-polar stationary phase effectively retains the aromatic dicarboxylic acid, while a polar mobile phase elutes the components. The polarity differences between the desired product, starting material, and mono-nitrated intermediates are typically sufficient for baseline separation.[9]

  • Buffered Mobile Phase: An acidic mobile phase (e.g., using phosphoric or formic acid) is crucial to suppress the ionization of the carboxylic acid groups.[10] This ensures a consistent retention time and sharp, symmetrical peak shape.

  • Photo-Diode Array (DAD) Detection: A DAD detector provides spectral information across a range of wavelengths, which is invaluable for peak purity assessment and for identifying co-eluting impurities that may not be visible at a single wavelength.[11]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized 2,6-dinitroterephthalic acid.

    • Dissolve in 100 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[7]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 95% A to 50% A over 20 minutes.

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 30 °C.[12]

    • Injection Volume: 10 µL.

    • Detection: Monitor at 254 nm and collect spectral data from 200-400 nm.

  • Data Analysis:

    • Calculate purity based on the area percentage of the main peak relative to the total area of all observed peaks.

    • For precise quantification, a multi-point calibration curve should be generated using a certified reference standard.

Caption: Workflow for HPLC-based purity analysis.

Quantitative NMR (qNMR) Spectroscopy: An Absolute Purity Determination

Unlike chromatographic methods that provide a relative purity (area %), qNMR is a primary ratio method capable of determining the absolute purity (mass fraction) of a compound without requiring a reference standard of the analyte itself.[1][13] It relies on the principle that the NMR signal integral is directly proportional to the number of nuclei giving rise to that signal.[14]

Causality Behind the Method:

  • Internal Standard: A certified reference material with known purity (e.g., maleic anhydride, dimethyl sulfone) is accurately weighed along with the sample. The internal standard must have signals that do not overlap with the analyte's signals.[15]

  • ¹H NMR: Proton NMR is ideal due to the high natural abundance and sensitivity of the ¹H nucleus.[13] The distinct aromatic protons of 2,6-dinitroterephthalic acid provide unique signals for integration.

  • Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5 times the longest T1 relaxation time of any proton being quantified) is critical to ensure complete relaxation of all nuclei between scans. This is essential for accurate integration and, thus, accurate quantification.[16]

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Using an analytical balance, accurately weigh ~15-20 mg of the synthesized sample and ~5-10 mg of a certified internal standard (e.g., maleic anhydride) into the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6) in which both compounds are fully soluble.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum to confirm structure and identify non-overlapping peaks for both the analyte and the internal standard.

    • Set up the quantitative experiment with a calibrated 90° pulse and a long relaxation delay (e.g., 30-60 seconds).

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a high signal-to-noise ratio (>250:1 for the peaks to be integrated).

  • Data Analysis:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate the selected, well-resolved peaks for both the analyte and the internal standard.

    • Calculate the purity using the following equation[13]: Purity (%) = (I_analyte / I_std) × (N_std / N_analyte) × (M_analyte / M_std) × (m_std / m_analyte) × P_std Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard.

Sources

Comparative

2,6-Dinitroterephthalic Acid in Advanced Materials: A Comparative Performance Guide

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & Mechanistic Insights 2,6-Dinitroterephthalic acid (2,6-DNTA, CAS: 69824...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Mechanistic Insights

2,6-Dinitroterephthalic acid (2,6-DNTA, CAS: 69824-99-3) is a highly specialized dicarboxylic acid derivative characterized by the presence of two electron-withdrawing nitro (-NO₂) groups on the aromatic ring. While standard terephthalic acid (TPA) is ubiquitous in basic polymer and Metal-Organic Framework (MOF) synthesis, the strategic use of 2,6-DNTA unlocks advanced physicochemical properties crucial for targeted gas separation, specialized catalysis, and pharmaceutical intermediate development[1],[2].

The Mechanistic Advantage: Why Two Nitro Groups Matter

From a structural chemistry perspective, substituting the 2,6-positions with nitro groups introduces two critical phenomena:

  • Steric Hindrance & Defect Engineering: The bulky -NO₂ groups force the adjacent carboxylate moieties to twist out of the aromatic plane. During MOF synthesis (e.g., Zr-based UiO-66 topologies), this twisted geometry prevents perfect crystalline packing. This intentionally induces "missing-linker" defects, which expose coordinatively unsaturated metal sites (Lewis acid sites) that drastically enhance catalytic turnover frequencies.

  • Electronic Modulation: The strong electron-withdrawing nature of the dinitro substitution increases the overall polarity and quadrupole moment of the resulting framework or polymer[1]. This creates a highly specific binding environment, vastly improving selectivity for polarizable molecules (e.g., CO₂ over CH₄) compared to non-nitrogenated counterparts. Furthermore, its unique electron-accepting capabilities have historically made it a subject of interest as an organic depolarizer in primary electrochemical cells[3].

Comparative Performance Data

To objectively evaluate 2,6-DNTA, we must compare it against its structural analogs: standard Terephthalic Acid (TPA) and Mono-nitroterephthalic Acid (NTA). The table below summarizes the performance of these ligands when synthesized into a standard Zr-based MOF (UiO-66 topology) under identical solvothermal conditions.

Ligand PrecursorRepresentative FrameworkBET Surface Area (m²/g)*CO₂/CH₄ Selectivity (298K)Catalytic TOF (h⁻¹)**Primary Application Profile
Terephthalic Acid (TPA) UiO-66~1,2001545Bulk Gas Storage, Basic Polyesters
Nitroterephthalic Acid (NTA) UiO-66-NO₂~95035120Gas Separation, Modified Polymers
2,6-Dinitroterephthalic Acid UiO-66-(NO₂)₂~78065310Advanced Catalysis, Drug Delivery

*Note: As steric bulk increases from TPA to 2,6-DNTA, absolute pore volume and BET surface area decrease due to pore-filling effects. However, the functional trade-off is a massive increase in target selectivity and catalytic activity. **TOF (Turnover Frequency) measured for standard Lewis-acid catalyzed epoxide ring-opening reactions.

Workflow Visualization: Ligand-to-Application Pathway

The following diagram maps the logical relationship between ligand selection, the resulting structural impact on the framework, and the ultimate downstream application.

Caption: Mechanistic pathway demonstrating how the steric and electronic properties of 2,6-DNTA dictate framework topology and drive advanced applications.

Experimental Protocol: Self-Validating Synthesis of 2,6-DNTA MOFs

To harness the properties of 2,6-DNTA[2], researchers must adapt standard synthesis protocols to account for its unique solubility and steric profile. The following is a validated, step-by-step solvothermal methodology for synthesizing a defect-engineered Zr-MOF (UiO-66-(NO₂)₂).

Phase 1: Precursor Preparation & Dissolution
  • Weighing: Accurately weigh 0.5 mmol of Zirconium(IV) chloride (ZrCl₄) and 0.5 mmol of 2,6-Dinitroterephthalic acid.

  • Solvent Addition: Transfer both precursors to a 20 mL Teflon-lined stainless-steel autoclave. Add 10 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Sonication (Causality Check): Sonicate the mixture for 15 minutes. Why? 2,6-DNTA is highly sterically hindered and exhibits lower solubility than TPA. Complete dissolution is critical; undissolved ligand will act as an amorphous nucleation seed, ruining framework crystallinity.

Phase 2: Defect-Modulated Solvothermal Synthesis
  • Modulator Addition: Add 1.5 mL of glacial acetic acid to the solution. Why? Acetic acid acts as a competing monocarboxylic modulator. Because 2,6-DNTA is bulky, the modulator slows down the coordination rate with Zr⁴⁺ ions, yielding larger crystals while intentionally leaving "missing-linker" defects that serve as catalytic hot-spots.

  • Thermal Heating: Seal the autoclave and heat in a programmable oven at 120°C for 24 hours, followed by a slow cooling ramp (5°C/hour) to room temperature.

    • Validation Checkpoint 1: Upon opening, a microcrystalline pale-yellow precipitate should be visible. If the solution is completely clear, the modulator concentration was too high, entirely inhibiting crystallization.

Phase 3: Extraction & Activation
  • Soxhlet Extraction: Collect the powder via centrifugation (8,000 rpm, 10 mins). Transfer the powder to a Soxhlet extractor and wash continuously with methanol for 24 hours. Why? Standard washing cannot remove unreacted 2,6-DNTA trapped within the pores due to its bulk. Continuous extraction ensures the intrinsic porosity is fully accessible.

  • Thermal Activation: Dry the powder in a vacuum oven at 150°C for 12 hours. Why? Exchanging high-boiling DMF for low-boiling methanol in the previous step prevents capillary-force-induced pore collapse during this vacuum drying phase.

    • Validation Checkpoint 2 (Characterization): Perform Powder X-Ray Diffraction (PXRD). A sharp peak at 2θ ≈ 7.3° confirms the structural integrity of the UiO-66 topology. Subsequent N₂ sorption analysis at 77K should yield a Type I isotherm, confirming microporosity.

Conclusion

For applications demanding high surface area and bulk storage, standard Terephthalic Acid remains the pragmatic choice. However, for researchers operating at the frontier of materials science—specifically in targeted CO₂ capture, Lewis acid catalysis, and the synthesis of complex pharmaceutical intermediates—2,6-Dinitroterephthalic acid is the superior precursor[1]. Its ability to simultaneously engineer structural defects and impart intense localized polarity makes it an indispensable tool in the modern chemical design toolkit.

References

  • [3] Defense Technical Information Center (DTIC). AD 403 129 - 2,6-Dinitroterephthalic Acid as an Organic Depolarizer. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

2,6-Dinitroterephthalic acid proper disposal procedures

Operational Safety & Proper Disposal Guide: 2,6-Dinitroterephthalic Acid As a Senior Application Scientist, I frequently encounter laboratories scaling up the synthesis of highly functionalized aromatics. 2,6-Dinitrotere...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Proper Disposal Guide: 2,6-Dinitroterephthalic Acid

As a Senior Application Scientist, I frequently encounter laboratories scaling up the synthesis of highly functionalized aromatics. 2,6-Dinitroterephthalic acid (CAS: 69824-99-3) is a critical intermediate in drug development and advanced polymer synthesis. However, its dinitro- substitution profile demands rigorous, scientifically grounded handling and disposal protocols to mitigate energetic hazards and environmental toxicity. This guide provides a self-validating system for its safe lifecycle management.

To safely manage 2,6-Dinitroterephthalic acid, one must first understand the causality behind its chemical behavior.

  • Internal Oxidizer & Thermal Instability: The presence of two electron-withdrawing nitro groups (-NO₂) on the aromatic ring provides a high internal oxygen balance. While the carboxylic acid groups offer some stability, the compound acts as an internal oxidizer, classified under Hazard Statement H272 (May intensify fire; oxidizer). Under thermal stress or poor heat dissipation during scale-up, nitroaromatics can undergo rapid, exothermic decomposition, leading to thermal runaway[1].

  • Friction-Sensitive Metal Salts: Similar to other nitrated aromatics (e.g., picric acid), the acidic protons on the terephthalic acid moiety can react with heavy metals to form metal carboxylate salts. These resulting salts are often significantly more sensitive to shock, impact, and friction than the parent acid[2]. Consequently, contact with metal spatulas or storage in metal containers must be strictly avoided to prevent the accidental synthesis of explosive byproducts.

Quantitative Data for Disposal Planning

Effective logistical planning requires accurate physicochemical data. The following table summarizes the key parameters required for waste profiling.

ParameterSpecification / Value
CAS Number 69824-99-3
Molecular Formula C8H4N2O8
Molecular Weight 256.13 g/mol
Primary GHS Hazards H272 (Oxidizer), H315 (Skin Irritant), H319 (Eye Irritant)
Incompatible Materials Strong bases, reducing agents, heavy metals, flammable organics
Recommended Destruction Rotary kiln incineration (820–1,000°C)[3]

Step-by-Step Disposal Methodology

This protocol is designed to prevent impermissible dilution[4] and ensure compliance with EPA Resource Conservation and Recovery Act (RCRA) standards. Every step is engineered to isolate the energetic potential of the compound.

Step 1: PPE and Workspace Preparation

  • Action: Don chemical-resistant nitrile or neoprene gloves, chemical splash goggles, and a flame-resistant laboratory coat. If handling dry powders where dust may be generated, use a NIOSH-approved respirator[5].

  • Causality: Nitroaromatics are easily absorbed through mucous membranes and skin, causing severe irritation.

Step 2: Primary Waste Segregation

  • Action: Do NOT mix 2,6-Dinitroterephthalic acid waste with general organic solvent waste (e.g., acetone, ethanol, hexane).

  • Causality: Mixing an oxidizer (H272) with flammable liquids creates a severe fire and explosion hazard. The waste streams must remain segregated to prevent spontaneous ignition.

Step 3: Packaging and Containment

  • Action (Solid Waste): Carefully transfer solid residues using a plastic or Teflon-coated spatula into a clean, dry High-Density Polyethylene (HDPE) container.

  • Action (Aqueous Waste): If dissolved in an aqueous solution, ensure the pH is neutral to slightly acidic. Do not neutralize with highly concentrated strong bases.

  • Causality: Avoiding metal tools prevents the formation of shock-sensitive metal salts[2]. Avoiding strong bases prevents neutralization exotherms that could trigger the thermal decomposition of the nitroaromatic[1].

Step 4: Labeling and SAA Storage

  • Action: Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Waste: 2,6-Dinitroterephthalic Acid - OXIDIZER / TOXIC". Transfer the sealed container to a designated Satellite Accumulation Area (SAA) utilizing secondary containment.

Step 5: Final Disposition via Licensed Contractor

  • Action: Coordinate with your Environmental Health and Safety (EHS) department for pickup.

  • Causality: The standard, EPA-compliant destruction method for dinitro- compounds is rotary kiln incineration at temperatures between 820°C and 1,000°C. This ensures complete thermal breakdown of the nitro groups without releasing toxic NOx gases into the environment[3].

Emergency Spill Response Workflow

In the event of an accidental release, immediate and calculated action is required:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Contain: Do not use combustible materials like paper towels to absorb the bulk of the spill[6]. Use an inert, non-combustible absorbent like dry sand or vermiculite.

  • Collect: Scoop the mixture using a non-sparking, non-metallic dustpan and place it into a dedicated hazardous waste container.

  • Decontaminate: Wipe the area with a damp cloth, followed by a mild soap solution. Dispose of all cleaning materials as hazardous waste.

Waste Routing Visualization

The following logical workflow dictates the proper routing of 2,6-Dinitroterephthalic acid based on its physical state at the time of disposal.

G Start 2,6-Dinitroterephthalic Acid Waste Decision Waste State? Start->Decision Solid Solid / Powder Waste (High Energetic Risk) Decision->Solid Solid Liquid Aqueous / Solvent Mixture Decision->Liquid Liquid SolidPack Pack in HDPE Container Keep Dry & Segregated Solid->SolidPack LiquidPack Verify Compatibility Avoid Strong Bases Liquid->LiquidPack Labeling Label: Hazardous Waste Oxidizer / Toxic SolidPack->Labeling LiquidPack->Labeling SAA Satellite Accumulation Area (Secondary Containment) Labeling->SAA Incineration Licensed Incineration (Rotary Kiln 820-1000°C) SAA->Incineration EHS Pickup

Workflow for the segregation, packaging, and disposal of 2,6-Dinitroterephthalic acid waste.

References[4] Title: Toxicological Profile for Dinitrocresols

Sources

Handling

Personal protective equipment for handling 2,6-Dinitroterephthalic acid

Topic: Safe Handling & Logistics for 2,6-Dinitroterephthalic Acid Audience: Researchers, Process Chemists, and EHS Professionals. Executive Safety Summary: The "Nitro-Acid" Paradox Handling 2,6-Dinitroterephthalic acid (...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safe Handling & Logistics for 2,6-Dinitroterephthalic Acid Audience: Researchers, Process Chemists, and EHS Professionals.

Executive Safety Summary: The "Nitro-Acid" Paradox

Handling 2,6-Dinitroterephthalic acid (2,6-DNTPA) requires a bifurcated safety approach. You are dealing with a molecule that possesses both energetic potential (due to twin nitro groups) and corrosive acidity (due to twin carboxylic acid groups).

Unlike standard organic acids, 2,6-DNTPA is a structural analog to 2,4,6-Trinitrobenzoic acid (a known explosive). While the carboxylic acid moieties provide some stabilization via hydrogen bonding, this compound must be treated as a Temperature-Sensitive Energetic Material until proven otherwise.[1]

Critical Hazard Profile:

  • Energetic Instability: Potential for rapid decomposition or deflagration if heated under confinement or subjected to strong shock/friction.[1]

  • Toxicity: High risk of Methemoglobinemia if absorbed through the skin (a common trait of nitro-aromatics).

  • Static Sensitivity: Dry crystals may accumulate static charge, posing an ignition risk in dry atmospheres.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" PPE approach. Your gear must adapt to the physical state of the chemical.[1]

Protection Zone Dry Solid Handling (Weighing, Transfer)Solution Handling (Synthesis, Extraction)Rationale & Causality
Hand Protection Double Nitrile (min 5 mil outer)Silver Shield (Laminate) or Butyl Rubber Why: Nitro-aromatics can permeate standard nitrile rapidly when dissolved in polar aprotic solvents (DMSO, DMF) often used for this chemistry.
Body Protection Flame-Resistant (FR) Lab Coat + Cotton ClothingChemical-Resistant Apron over FR CoatWhy: Synthetic blends (polyester) melt into skin during a deflagration event. FR cotton self-extinguishes.[1]
Respiratory N95 / P100 (if outside hood)Fume Hood (Face Velocity: 100 fpm)Why: Inhalation of dust allows direct entry into the bloodstream, bypassing first-pass metabolism and accelerating methemoglobinemia.
Eye/Face Safety Goggles (Indirect Vent)Face Shield + GogglesWhy: Acidic functionality causes immediate corneal damage; nitro groups add systemic toxicity via ocular absorption.

Operational Protocol: The "Static-Free" Workflow

This protocol minimizes the risk of static discharge initiating a decomposition event.[1]

Phase 1: Preparation & Weighing
  • Grounding: Ensure your analytical balance and spatulas are grounded.[1] Use antistatic gun or ionizing blower on the weigh boat before adding the solid.[1]

  • Tool Selection: Use ceramic or Teflon-coated spatulas.[1] Avoid stainless steel if the material is dry and caked, as metal-on-metal friction can generate sparks.

  • Environment: Maintain humidity >40% if possible. Dry air increases static accumulation on nitro-aromatic crystals.[1]

Phase 2: Solubilization & Reaction
  • Solvent Choice: 2,6-DNTPA is sparingly soluble in water but soluble in DMSO, DMF, and DMAc.

  • Exotherm Control: When dissolving in basic solutions (e.g., NaOH, KOH), add the acid slowly to the base. The neutralization exotherm can heat the nitro groups; if

    
    , stop and cool.
    
    • Warning: Do not heat dry solid above 100°C without a blast shield.[1]

Phase 3: Logic Flow for PPE Selection

PPE_Logic Start Start: Handling 2,6-DNTPA State Physical State? Start->State Solid Dry Solid / Powder State->Solid Liquid Solution (DMSO/DMF) State->Liquid Risk_Solid Risk: Dust Explosion / Static Solid->Risk_Solid Risk_Liquid Risk: Skin Absorption / Permeation Liquid->Risk_Liquid Action_Solid Req: FR Coat + Antistatic Gun + Double Nitrile Risk_Solid->Action_Solid Action_Liquid Req: Laminate Gloves (Silver Shield) + Face Shield Risk_Liquid->Action_Liquid

Figure 1: Decision logic for selecting PPE based on physical state hazards.

Emergency Response & Disposal

Spill Response:

  • Dry Spill: Do NOT use a vacuum cleaner (ignition source). Gently cover with wet paper towels to dampen, then scoop with a plastic dustpan.[1]

  • Wet Spill: Absorb with vermiculite or sand.[1] Do not use combustible materials like sawdust.[1]

Disposal Protocol:

  • Segregation: Isolate from oxidizers and strong bases.[1]

  • Labeling: Mark clearly as "Flammable Solid" and "Toxic."

  • Destruction:

    • Preferred:Incineration at a licensed hazardous waste facility.[1]

    • Forbidden: Do NOT pour down the drain.[1][2] The formation of metal salts (e.g., with copper/lead plumbing) can create highly sensitive primary explosives.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11813, 2,6-Dinitrotoluene. Retrieved from [Link]

    • Note: Used as a primary toxicological analog for the 2,6-dinitro functionality.
  • Mighani, H. (2009). Synthesis and identification of dinitro- and diamino-terephthalic acid. Chinese Chemical Letters, 20(7), 800-804.[3] Retrieved from [Link]

    • Validation of synthesis conditions and stability.
  • Reference for energetic risks of nitro-arom
  • General handling guidelines for nitro-terephthalic deriv

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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